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  • Product: Boc-N-methyl-D-norvaline
  • CAS: 177659-77-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-N-methyl-D-norvaline

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern peptide chemistry and drug discovery, the strategic incorporation of modified amino acids is a cornerstone of innova...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide chemistry and drug discovery, the strategic incorporation of modified amino acids is a cornerstone of innovation. Among these, N-methylated amino acids have garnered significant attention for their ability to impart favorable pharmacokinetic properties to peptide-based therapeutics. This guide provides a comprehensive technical overview of Boc-N-methyl-D-norvaline, a chiral building block that offers unique advantages in the design and synthesis of novel peptides and peptidomimetics. The presence of the N-methyl group can significantly enhance metabolic stability, improve membrane permeability, and modulate the conformational preferences of peptides.[1]

The tert-butyloxycarbonyl (Boc) protecting group ensures stability and facilitates controlled, stepwise reactions, a critical aspect of solid-phase peptide synthesis (SPPS).[2] This document will delve into the chemical and physical properties of Boc-N-methyl-D-norvaline, its synthesis, applications in peptide chemistry, and essential safety considerations, providing a holistic resource for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-N-methyl-D-norvaline is paramount for its effective application. While specific experimental data for the D-enantiomer is not extensively published, the following table summarizes key properties, with some data derived from its L-enantiomer and other closely related compounds as a reference.

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₄[3]
Molecular Weight 231.29 g/mol [3]
CAS Number Not available for D-enantiomer; 136092-78-9 for L-enantiomer[3]
Appearance Expected to be a light yellow oil or solid[3]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dimethylformamide (DMF)[4]
Optical Rotation Data not available for D-enantiomer. For the related Boc-N-methyl-L-valine: [α]20/D −94±3°, c = 0.5% in ethanol. For Boc-D-norvaline: [α]20D = 14 ± 1 ° (C=2.13 in MeOH).[5][6]

Synthesis of Boc-N-methyl-D-norvaline

The most common and effective method for the synthesis of Boc-N-methyl-D-norvaline is the direct N-methylation of its precursor, Boc-D-norvaline. This process typically involves the use of a strong base to deprotonate the nitrogen of the Boc-protected amine, followed by the introduction of a methyl group via a methylating agent.[7]

Experimental Protocol: N-Methylation of Boc-D-norvaline

This protocol is adapted from the well-established procedure for the synthesis of the corresponding L-enantiomer.

Materials:

  • Boc-D-norvaline

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is thoroughly flushed with an inert gas (argon or nitrogen).

  • Dissolution: Dissolve Boc-D-norvaline in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Methyl Iodide: Add methyl iodide to the cooled solution.

  • Deprotonation: Carefully add sodium hydride portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

  • Reaction: After the complete addition of sodium hydride, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water.

  • Acidification: Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[7]

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[7]

  • Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.

Synthesis_Workflow start Start dissolve Dissolve Boc-D-norvaline in anhydrous THF start->dissolve cool Cool to 0°C dissolve->cool add_MeI Add Methyl Iodide cool->add_MeI add_NaH Add NaH portion-wise add_MeI->add_NaH react Stir overnight at RT add_NaH->react quench Quench with H₂O react->quench acidify Acidify with 1 M HCl quench->acidify extract Extract with Ethyl Acetate (3x) acidify->extract wash Wash with H₂O, sat. NaHCO₃, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (optional) concentrate->purify end_node End purify->end_node

Caption: Workflow for the synthesis of Boc-N-methyl-D-norvaline.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-N-methyl-D-norvaline is a valuable building block in SPPS for the synthesis of peptides with enhanced therapeutic potential. The N-methyl group, however, introduces steric hindrance, which can slow down the coupling reaction kinetics and lead to incomplete reactions.[8] To overcome this challenge, optimized protocols, such as a double coupling strategy, are often employed.

Experimental Protocol: Double Coupling in Boc-SPPS

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-N-methyl-D-norvaline

  • Coupling reagent (e.g., HATU)

  • Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Isopropyl alcohol (IPA)

  • Acetic anhydride (for capping)

Procedure:

  • Deprotection: Treat the resin-bound peptide with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.[8]

  • Washes: Thoroughly wash the resin with DCM (3 times), IPA (2 times), and DMF (3 times).[8]

  • Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF for 5-10 minutes, followed by washing with DMF (3 times).[8]

  • First Coupling:

    • Pre-activate a solution of Boc-N-methyl-D-norvaline (3-5 equivalents), a coupling reagent like HATU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF for 5-10 minutes.[8]

    • Add the activated amino acid solution to the resin and allow it to react for 1-4 hours.

  • Washes: Wash the resin with DMF (3 times).[8]

  • Second Coupling: Repeat the coupling step (step 4) to ensure complete acylation.[8]

  • Washes: Thoroughly wash the resin with DMF (3 times) and DCM (3 times).[8]

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.[8]

SPPS_Workflow start Start: Resin-bound peptide (free N-terminus) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (10% DIEA in DMF) wash1->neutralization first_coupling First Coupling: Boc-N-methyl-D-norvaline, HATU, DIEA in DMF neutralization->first_coupling wash2 Wash (DMF) first_coupling->wash2 second_coupling Second Coupling: Repeat First Coupling wash2->second_coupling wash3 Wash (DMF, DCM) second_coupling->wash3 capping Capping (Optional) (Acetic Anhydride, DIEA) wash3->capping end_node End: Peptide elongated by one residue capping->end_node

Caption: Double coupling workflow for incorporating Boc-N-methyl-D-norvaline in SPPS.

Impact on Pharmacokinetic Properties

The incorporation of Boc-N-methyl-D-norvaline into a peptide sequence can significantly enhance its drug-like properties.

  • Increased Metabolic Stability: The N-methyl group provides steric hindrance that can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[1][9]

  • Improved Cell Permeability: N-methylation can reduce the number of hydrogen bond donors and increase the lipophilicity of a peptide, which can facilitate its passive diffusion across cell membranes.[1]

  • Enhanced Bioavailability: The combination of increased metabolic stability and improved cell permeability can lead to enhanced oral bioavailability of peptide therapeutics.[10]

  • Conformational Control: The D-configuration and N-methylation can introduce conformational constraints, leading to peptides with more defined three-dimensional structures. This can result in higher receptor binding affinity and selectivity.

Analytical Characterization

The successful synthesis and purity of Boc-N-methyl-D-norvaline can be confirmed using a variety of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group of the norvaline side chain, the N-methyl group, the α-proton, and the tert-butyl protons of the Boc group.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the carboxylic acid and the Boc group, the α-carbon, the N-methyl carbon, and the carbons of the norvaline side chain and the Boc group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A single, sharp peak on the chromatogram is indicative of a pure product.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 232.15.

Safety and Handling

  • General Handling: To the best of our knowledge, the chemical, physical, and toxicological properties of this material have not been thoroughly investigated.[11] It is recommended to handle this compound in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[11]

  • Inhalation: Avoid breathing dust, vapors, mist, or gas.[11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage temperature is typically between 0-8°C.[3][12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[11]

Conclusion

Boc-N-methyl-D-norvaline is a valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic potential. Its unique structural features, including the N-methyl group and the D-chiral center, contribute to improved pharmacokinetic profiles, making it a key component in the development of next-generation peptide drugs. This guide has provided a comprehensive overview of its chemical properties, synthesis, applications, and handling, offering a foundational resource for researchers and scientists working at the forefront of peptide chemistry and drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis.
  • LGC Standards. (2017).
  • BenchChem. (2025). Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols for the Use of N-Boc-N-methyl-D-Valinol in Solid-Phase Peptide Synthesis (SPPS).
  • Royal Society of Chemistry. (2013).
  • United States Biological. (n.d.).
  • PubChem. Boc-N-methyl-D-norvaline. Retrieved from [Link]

  • BenchChem. (2025).
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - N-Boc-D-norvaline dicyclohexylammonium salt.
  • Novabiochem. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • MDPI. (2018).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • Thermo Fisher Scientific. (2025).
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PubChem. Boc-L-Valine. Retrieved from [Link]

  • BOC Sciences. (n.d.). Amino Acids for Peptide Drugs.
  • PubChem. Boc-DL-valine. Retrieved from [Link]

  • ResearchGate. (2004).
  • J&K Scientific LLC. Boc-N-methyl-L-norvaline. Retrieved from [Link]

  • PubMed. (2015). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers.
  • National Institute of Standards and Technology. DL-Norvaline. Retrieved from [Link]

  • ResearchGate. (2025). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)
  • ResearchGate. (2018). Figure S8. 1 H NMR spectrum of 5-(N-tert-butoxycarbonyl)aminomethyl-1-cyclooctene ( t BOCNHCOE, in CDCl 3 , 500 MHz).
  • PMC. (2016).
  • PubMed. (2013).
  • Human Metabolome Database. Showing metabocard for Norvaline (HMDB0013716). Retrieved from [Link]

Sources

Exploratory

Boc-N-methyl-D-norvaline CAS number: 177659-77-7

An In-depth Technical Guide to Boc-N-methyl-D-norvaline (CAS: 177659-77-7) Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist Foreword: Beyond the S...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Boc-N-methyl-D-norvaline (CAS: 177659-77-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: Beyond the Standard Building Block

In the landscape of modern medicinal chemistry and peptide science, progress is often measured by our ability to precisely manipulate molecular architecture. We move beyond nature's canonical amino acids to design therapeutics with enhanced stability, targeted activity, and improved pharmacokinetic profiles. It is in this context that specialized reagents like Boc-N-methyl-D-norvaline become not just useful, but indispensable.

This guide is structured to provide a comprehensive, field-proven understanding of Boc-N-methyl-D-norvaline. We will move from its fundamental properties to its synthesis and, most critically, its strategic application. The protocols and insights herein are designed to be self-validating, explaining the causality behind each step to empower you, the researcher, to not only replicate but also innovate.

Core Identity and Physicochemical Landscape

Boc-N-methyl-D-norvaline is a non-proteinogenic, chiral amino acid derivative. Its structure is defined by three key features that dictate its utility:

  • The D-Norvaline Core: The "D" configuration provides inherent resistance to degradation by most endogenous proteases, which are stereospecific for L-amino acids.[1] Norvaline itself is an isomer of the more common valine, providing a linear four-carbon side chain.

  • N-Methylation: The substitution of a methyl group on the backbone amide nitrogen is a critical modification in modern peptide drug design.[2] This single addition removes a hydrogen bond donor, sterically shields the adjacent peptide bond, and restricts conformational flexibility. The resulting benefits include enhanced metabolic stability, increased cell permeability, and improved oral bioavailability.[2][3][4][5]

  • The Boc Protecting Group: The acid-labile tert-butoxycarbonyl (Boc) group protects the secondary amine, preventing unwanted side reactions during peptide synthesis and allowing for controlled, stepwise chain elongation.[6][7][] It is a cornerstone of classical solid-phase peptide synthesis (SPPS).[]

These features make Boc-N-methyl-D-norvaline a powerful tool for creating sophisticated peptidomimetics and other complex bioactive molecules.[6]

Quantitative Data Summary

For ease of reference, the key physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 177659-77-7[10]
Molecular Formula C₁₁H₂₁NO₄[6][10][11]
Molecular Weight 231.29 g/mol [6][10][11]
IUPAC Name (2R)-2-[amino]pentanoic acid[11]
Synonyms Boc-N-Me-D-Nva-OH[10]
Predicted Density 1.071 ± 0.06 g/cm³[10]
Predicted Boiling Point 328.1 ± 21.0 °C[10]
Storage Conditions 0–8 °C, Dry Environment[6]

Synthesis Strategy: The N-Methylation Pathway

The most direct and reliable method for preparing Boc-N-methyl-D-norvaline is the selective N-methylation of its precursor, Boc-D-norvaline.[12] The established protocol utilizes a strong base to generate a dianion, followed by alkylation with a methyl source.

Core Reaction Mechanism

The reaction proceeds via a mechanism that leverages the differential acidity of the protons on the starting material.[13]

  • Deprotonation: A strong base, typically sodium hydride (NaH), is used to deprotonate both the carboxylic acid proton (most acidic) and the carbamate N-H proton. This forms a dianion intermediate.

  • Selective Alkylation: The subsequent addition of an electrophilic methylating agent, such as methyl iodide (MeI), results in selective alkylation at the nitrogen atom. The carboxylate anion is proposed to be protected from alkylation through chelation with the sodium cation, rendering the nitrogen anion the more nucleophilic site.[13]

This selectivity is crucial, as it prevents the formation of the methyl ester byproduct and ensures a high yield of the desired N-methylated product.

Synthesis_Workflow Start Boc-D-norvaline Product Boc-N-methyl-D-norvaline Start->Product Reaction Solvent Anhydrous THF Solvent->Start Dissolve in Base 1. Sodium Hydride (NaH) Base->Start Add portion-wise Methyl 2. Methyl Iodide (MeI) Methyl->Start Add Workup Acidic Workup & Purification Product->Workup

Caption: General reaction scheme for the synthesis of Boc-N-methyl-D-norvaline.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the N-methylation of Boc-protected amino acids and must be performed by trained personnel under an inert atmosphere.[12]

Materials:

  • Boc-D-norvaline

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add Boc-D-norvaline (1.0 eq) to a dry, round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add methyl iodide (approx. 2.5 eq) to the cooled solution.

  • Deprotonation: Add sodium hydride (approx. 2.2 eq) portion-wise over 30-60 minutes. Causality: This slow addition is critical to control the evolution of hydrogen gas, which is flammable and can cause excessive foaming.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor reaction completion via TLC or LC-MS.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding water dropwise until gas evolution ceases.

  • Acidification: Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl. This protonates the carboxylate, making the product extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using column chromatography (silica gel) with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure Boc-N-methyl-D-norvaline.

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-N-methyl-D-norvaline is as a building block in SPPS.[1][14] Its incorporation, however, requires special consideration due to the steric hindrance of the N-methyl group, which significantly slows coupling kinetics.[15]

The Challenge of Steric Hindrance

Standard coupling conditions are often insufficient to drive the acylation of the secondary amine to completion, leading to low yields and the formation of deletion sequences (peptides missing the N-methylated residue).[15] To ensure success, the protocol must be optimized to overcome this kinetic barrier.

SPPS_Workflow Resin Start: Amino Acid-loaded Resin (e.g., PAM resin) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling **Special Coupling Step** Boc-N-Me-D-Nva-OH + HBTU/HATU Neutralization->Coupling Wash Wash Steps (DCM/DMF) Coupling->Wash Monitor completion (e.g., Kaiser test negative) Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Repeat->Deprotection Elongate chain Cleavage Final Cleavage (e.g., HF) Repeat->Cleavage Final Cycle

Caption: Optimized workflow for incorporating Boc-N-methyl-D-norvaline in Boc-SPPS.

Detailed Experimental Protocol: Boc-SPPS Incorporation

This protocol assumes a standard Boc-SPPS setup and highlights the modifications necessary for coupling N-methylated residues.

Key Optimization Principles:

  • Potent Coupling Reagents: Use stronger activating agents like HBTU or HATU instead of standard carbodiimides.

  • Increased Equivalents: Employ a higher excess of the N-methylated amino acid and coupling reagents to drive the reaction forward.[15]

  • Extended Reaction Time: Allow for significantly longer coupling times.

  • Double Coupling: A second, fresh coupling cycle is highly recommended to ensure complete acylation.[15]

  • Monitoring: Use a qualitative test (like the Kaiser test, which will be negative for the secondary amine) to confirm the absence of primary amines before coupling, and other methods to infer coupling completion.

Procedure:

  • Resin Preparation: Start with the peptide-resin chain where the N-terminal Boc group has been removed, yielding a free primary amine (if the previous residue was not N-methylated).

  • Standard Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group from the N-terminal amino acid.

  • Washing & Neutralization: Wash the resin thoroughly with DCM and dimethylformamide (DMF). Neutralize the resulting ammonium salt with a base like diisopropylethylamine (DIEA) in DCM/DMF.

  • Pre-activation: In a separate vessel, dissolve Boc-N-methyl-D-norvaline (3-5 eq) and a coupling reagent like HBTU (3-5 eq) in DMF. Add DIEA (6-10 eq) and allow the mixture to pre-activate for several minutes.

  • Coupling (First Pass): Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for an extended period (1-4 hours).[15]

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Double Coupling (Recommended): Repeat steps 4 and 5 with a fresh solution of activated Boc-N-methyl-D-norvaline to acylate any remaining unreacted sites.

  • Monitoring and Continuation: After the second coupling, wash the resin extensively. A negative Kaiser test confirms the absence of primary amines, but does not confirm coupling to the secondary amine. Proceed to the deprotection step for the next cycle.

  • Chain Elongation: Continue with standard Boc-SPPS cycles for subsequent amino acids.

  • Final Cleavage: Once the full peptide is synthesized, cleave it from the resin and remove side-chain protecting groups using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF).

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of both the synthesized building block and the final peptide.

TechniquePurposeExpected Observations for Boc-N-methyl-D-norvaline
¹H NMR Structural ConfirmationDisappearance of the carbamate N-H proton signal. Appearance of a singlet around 2.7-3.0 ppm corresponding to the three N-CH₃ protons. Characteristic signals for the Boc group (singlet, ~1.4 ppm) and norvaline side chain protons.
¹³C NMR Structural ConfirmationAppearance of an N-methyl carbon signal. Signals corresponding to the Boc carbonyl, tert-butyl carbons, and the norvaline backbone and side chain.
Mass Spectrometry Molecular Weight VerificationDetection of the molecular ion, typically as [M+H]⁺ or [M+Na]⁺, corresponding to the calculated molecular weight (231.29).
HPLC Purity AssessmentA single major peak under optimized chromatographic conditions indicates high purity.
Polarimetry Stereochemical IntegrityMeasurement of the specific rotation to confirm that the D-configuration has been retained throughout the synthesis and that no racemization has occurred.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed. While specific toxicity data for this compound is limited, guidelines for related reagents should be applied.

  • Engineering Controls: Handle in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[16]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place, typically under refrigeration (0-8 °C).[6][16]

  • First Aid:

    • Eye/Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[16][17]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[16][17]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

References

  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • Marino, S. T., et al. Synthesis of chiral building blocks for use in drug discovery. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis.
  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
  • BenchChem. (2025).
  • LookChem. Cas 177659-77-7, Boc-N-Me-D-Nva-OH.
  • Chem-Impex. Boc-N-methyl-L-norvaline.
  • LGC Standards. (2017).
  • BenchChem. (2025). Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide.
  • Sharma, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations.
  • Albericio, F., et al. (2018).
  • National Center for Biotechnology Information. Boc-N-methyl-D-norvaline. PubChem.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis.
  • J&K Scientific LLC. Boc-N-methyl-L-norvaline | 136092-78-9.
  • Chem-Impex. Boc-N-methyl-D-alanine.
  • Chem-Impex. Boc-D-norvaline.
  • Carpino, L. A., et al. Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide.
  • BOC Sciences.
  • Thermo Fisher Scientific. (2025).
  • BenchChem. (2025).
  • BOC Sciences. BOC-amino acids.
  • Sifferlen, T. (1999). On the Selective N-Methylation of BOC-Protected Amino Acids.
  • Human Metabolome Database. (2012). Showing metabocard for Norvaline (HMDB0013716).

Sources

Foundational

Synthesis of Boc-N-methyl-D-norvaline: An In-depth Technical Guide

Introduction: The Significance of N-Methylation in Peptide Science In the landscape of drug discovery and peptide chemistry, the strategic modification of amino acid building blocks is a cornerstone of innovation. Among...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylation in Peptide Science

In the landscape of drug discovery and peptide chemistry, the strategic modification of amino acid building blocks is a cornerstone of innovation. Among these modifications, N-methylation, the substitution of a methyl group onto the amide nitrogen of the peptide backbone, holds a place of particular prominence. This seemingly subtle alteration can profoundly influence the physicochemical and biological properties of a peptide. N-methylated amino acids, such as Boc-N-methyl-D-norvaline, are instrumental in this endeavor, offering a tool to enhance metabolic stability, improve membrane permeability, and modulate conformation.[1][2] The introduction of an N-methyl group can disrupt hydrogen bonding patterns, leading to increased resistance to enzymatic degradation by proteases.[1] Furthermore, the conformational constraints imposed by the methyl group can lock a peptide into a bioactive conformation, enhancing its potency and selectivity for a specific biological target.

This guide provides a comprehensive technical overview of the synthesis of Boc-N-methyl-D-norvaline, a valuable building block for the synthesis of novel peptides and peptidomimetics.[3][4] We will delve into the prevalent synthetic strategies, provide a detailed, step-by-step experimental protocol, and discuss the critical aspects of purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of N-methylated amino acids in their work.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of Boc-N-methyl-D-norvaline typically commences with the readily available precursor, Boc-D-norvaline. The core of the synthetic challenge lies in the selective methylation of the nitrogen atom of the Boc-protected amine without inducing side reactions, such as racemization or esterification of the carboxylic acid. Several methods have been developed for the N-methylation of amino acids, each with its own advantages and limitations.[5]

Direct N-Alkylation of Boc-D-norvaline

The most common and direct route involves the deprotonation of the N-H group of Boc-D-norvaline followed by quenching with a methylating agent.[6][7] A strong base, such as sodium hydride (NaH), is typically employed in an aprotic solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of a sodium salt of the carbamate, which then acts as a nucleophile, attacking the methylating agent, commonly methyl iodide (MeI).

A key aspect of this reaction is the selective N-methylation over O-methylation of the carboxylate. This selectivity is attributed to the formation of a dianion where both the carboxylic acid and the N-H of the carbamate are deprotonated. The resulting sodium carboxylate is less nucleophilic than the deprotonated carbamate nitrogen, favoring the desired N-alkylation.[8][9]

Synthesis_Overview cluster_reactants Reactants cluster_process Reaction cluster_product Product Boc_D_Norvaline Boc-D-norvaline Deprotonation Deprotonation Boc_D_Norvaline->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation MeI Methyl Iodide (MeI) N_Methylation N-Methylation MeI->N_Methylation Deprotonation->N_Methylation Nucleophilic Attack Boc_N_Me_D_Norvaline Boc-N-methyl-D-norvaline N_Methylation->Boc_N_Me_D_Norvaline

Caption: Overview of the direct N-methylation of Boc-D-norvaline.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of Boc-N-methyl-D-norvaline via direct N-methylation.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
Boc-D-norvalineC₁₀H₁₉NO₄217.26≥99%Commercially Available
Sodium HydrideNaH24.0060% dispersion in mineral oilStandard Chemical Supplier
Methyl IodideCH₃I141.94≥99%Standard Chemical Supplier
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Standard Chemical Supplier
Ethyl AcetateC₄H₈O₂88.11ACS GradeStandard Chemical Supplier
1 M Hydrochloric AcidHCl36.461 M aqueous solutionStandard Chemical Supplier
Saturated Sodium BicarbonateNaHCO₃84.01Saturated aqueous solutionStandard Chemical Supplier
Saturated Sodium Chloride (Brine)NaCl58.44Saturated aqueous solutionStandard Chemical Supplier
Anhydrous Magnesium SulfateMgSO₄120.37AnhydrousStandard Chemical Supplier
Procedure

Experimental_Workflow start Start dissolve 1. Dissolve Boc-D-norvaline in anhydrous THF under inert atmosphere. start->dissolve cool 2. Cool the solution to 0 °C in an ice bath. dissolve->cool add_MeI 3. Add methyl iodide to the cooled solution. cool->add_MeI add_NaH 4. Add sodium hydride portion-wise over 1-2 hours. add_MeI->add_NaH react 5. Allow the reaction to warm to room temperature and stir overnight. add_NaH->react quench 6. Carefully quench the reaction with saturated NaHCO₃ solution. react->quench acidify 7. Acidify the aqueous layer to pH 2-3 with 1 M HCl. quench->acidify extract 8. Extract the product with ethyl acetate (3x). acidify->extract wash 9. Wash the combined organic layers with water and brine. extract->wash dry 10. Dry the organic layer over anhydrous MgSO₄. wash->dry concentrate 11. Concentrate the solution under reduced pressure. dry->concentrate purify 12. Purify the crude product by column chromatography. concentrate->purify end End purify->end

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Boc-D-norvaline (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the Boc-D-norvaline. A typical concentration is 0.1-0.2 M.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Addition of Methylating Agent: To the cooled solution, add methyl iodide (3.0-5.0 eq) via syringe.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 3.0-5.0 eq) portion-wise to the stirred solution over a period of 1-2 hours. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and perform the addition slowly to control the effervescence.

  • Reaction Progression: After the addition of sodium hydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours).

  • Work-up and Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Acidification: Transfer the mixture to a separatory funnel and acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude Boc-N-methyl-D-norvaline is typically purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is commonly employed to isolate the pure product.

Characterization

The identity and purity of the synthesized Boc-N-methyl-D-norvaline should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the N-methyl group and the overall structure of the molecule. The N-methyl protons typically appear as a singlet in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass of the synthesized compound.

  • Optical Rotation: The specific rotation of the D-enantiomer should be measured and compared to literature values to confirm the stereochemical integrity. The sign of the optical rotation will be opposite to that of the L-enantiomer.[10]

Safety and Handling Precautions

  • Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a flame-retardant lab coat, must be worn.

  • Methyl Iodide (MeI): Methyl iodide is a toxic and volatile liquid. It is a suspected carcinogen and should be handled with extreme care in a fume hood.

  • Tetrahydrofuran (THF): Anhydrous THF can form explosive peroxides upon storage. It should be tested for the presence of peroxides before use, especially before distillation.

Conclusion

The synthesis of Boc-N-methyl-D-norvaline via direct N-methylation of Boc-D-norvaline is a robust and widely utilized method in peptide chemistry. This in-depth guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and critical considerations for purification and characterization. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can confidently synthesize this valuable N-methylated amino acid, paving the way for the development of novel and improved peptide-based therapeutics.

References

  • S. B. Singh, D. R. Williams, "Synthetic Preparation of N-Methyl-α-amino Acids," Chemical Reviews, vol. 117, no. 15, pp. 10429-10516, 2017. [Online]. Available: [Link]

  • S. H. Gellman, "Foldamers: A Manifesto," Accounts of Chemical Research, vol. 31, no. 4, pp. 173-180, 1998. [Online]. Available: [Link]

  • J. Chatterjee, C. Gilon, A. Hoffman, H. Kessler, "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry," Accounts of Chemical Research, vol. 41, no. 10, pp. 1331-1342, 2008. [Online]. Available: [Link]

  • Boc-N-methyl-D-norvaline, PubChem. [Online]. Available: [Link]

  • C. Toniolo, "Conformationally restricted peptides through short-range cyclizations," International Journal of Peptide and Protein Research, vol. 35, no. 4, pp. 287-300, 1990. [Online]. Available: [Link]

  • R. S. Lokey, "N-Methylation of Boc amino acids," Lokey Lab Protocols, 2017. [Online]. Available: [Link]

  • A. V. Malkov, K. Vranková, M. Černý, P. Kočovský, "On the Selective N-Methylation of BOC-Protected Amino Acids," The Journal of Organic Chemistry, vol. 74, no. 15, pp. 5627-5630, 2009. [Online]. Available: [Link]

  • Boc-N-methyl-L-norvaline, J&K Scientific LLC. [Online]. Available: [Link]

  • "tert-Butyloxycarbonyl protecting group," Wikipedia. [Online]. Available: [Link]

  • "Boc-Protected Amino Groups," Organic Chemistry Portal. [Online]. Available: [Link]

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Exploratory

An In-depth Technical Guide to Boc-N-methyl-D-norvaline: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Advantage of N-Methylation in Peptide Drug Design In the landscape of modern drug discovery, particularly in the realm of peptide-based therapeutics, the strategic modification of amino acid b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of N-Methylation in Peptide Drug Design

In the landscape of modern drug discovery, particularly in the realm of peptide-based therapeutics, the strategic modification of amino acid building blocks is paramount to enhancing pharmacological properties. Among these modifications, N-methylation represents a subtle yet powerful tool for medicinal chemists. The introduction of a methyl group to the amide nitrogen of the peptide backbone can profoundly influence a peptide's metabolic stability, conformational rigidity, and membrane permeability. This guide provides a comprehensive technical overview of Boc-N-methyl-D-norvaline, a valuable N-methylated amino acid derivative, for researchers, scientists, and drug development professionals.

Boc-N-methyl-D-norvaline is a non-proteinogenic amino acid characterized by a tert-butoxycarbonyl (Boc) protecting group on the N-methylated amine and a D-configuration at the alpha-carbon. The presence of the N-methyl group offers steric hindrance, effectively shielding the adjacent peptide bond from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide.[1][2] Furthermore, the removal of the amide proton through N-methylation reduces the hydrogen bonding capacity of the peptide backbone, which can lead to improved cell permeability and oral bioavailability.[2] The D-configuration of the amino acid further contributes to proteolytic resistance. This guide will delve into the fundamental properties, synthesis, and applications of Boc-N-methyl-D-norvaline, providing a robust resource for its effective utilization in research and development.

Physicochemical Properties of Boc-N-methyl-D-norvaline

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its successful application. The key properties of Boc-N-methyl-D-norvaline are summarized in the table below, providing a quick reference for experimental design.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₁NO₄[3]
Molecular Weight 231.29 g/mol [3][4]
Appearance Light yellow oil or solid[3]
CAS Number 177659-77-7 (for D-isomer)[5]
Synonyms Boc-N-Me-D-Nva-OH, (R)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid[5]
Storage Conditions 0-8°C[3]

Synthetic Strategy: N-Methylation of Boc-D-norvaline

The most prevalent and efficient method for the synthesis of Boc-N-methyl-D-norvaline is the direct N-methylation of its precursor, Boc-D-norvaline. This well-established procedure typically employs a strong base to deprotonate the nitrogen of the Boc-protected amine, followed by the introduction of a methylating agent.[6] A common and effective approach utilizes sodium hydride (NaH) as the base and methyl iodide (MeI) as the methyl source in an aprotic solvent like tetrahydrofuran (THF).[6][7]

The reaction mechanism involves the formation of a dianion, where both the carboxylic acid and the N-H of the carbamate are deprotonated by the strong base. The subsequent alkylation occurs selectively at the nitrogen atom.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Boc_D_Norvaline Boc-D-norvaline Deprotonation Deprotonation Boc_D_Norvaline->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation MeI Methyl Iodide (MeI) Methylation N-Methylation MeI->Methylation THF Anhydrous THF THF->Deprotonation Deprotonation->Methylation Formation of Dianion Boc_N_Me_D_Norvaline Boc-N-methyl-D-norvaline Methylation->Boc_N_Me_D_Norvaline caption General workflow for the synthesis of Boc-N-methyl-D-norvaline.

Caption: General workflow for the synthesis of Boc-N-methyl-D-norvaline.

Detailed Experimental Protocol: Synthesis of Boc-N-methyl-D-norvaline

This protocol is adapted from the well-documented procedure for the N-methylation of Boc-protected amino acids.[6][7]

Materials:

  • Boc-D-norvaline

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (argon or nitrogen).

  • Dissolution: Dissolve Boc-D-norvaline (1.0 equivalent) in anhydrous THF.

  • Addition of Reagents: Cool the solution in an ice bath. Add methyl iodide (a slight excess, e.g., 1.1-1.5 equivalents) to the cooled solution.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, approximately 2.2 equivalents) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

  • Reaction: After the complete addition of sodium hydride, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water while cooling the flask in an ice bath.

    • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction:

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.

Safety Precautions:

  • Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle NaH in a fume hood and under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood.

  • Anhydrous THF can form explosive peroxides upon storage. Test for peroxides before use.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-N-methyl-D-norvaline is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of peptides with enhanced therapeutic potential.[3][8] The incorporation of N-methylated amino acids can be challenging due to steric hindrance, but optimized coupling protocols can ensure efficient peptide bond formation.

SPPS_Workflow Resin Resin Support Deprotection1 Boc Deprotection (TFA) Resin->Deprotection1 Neutralization Neutralization (e.g., DIPEA) Deprotection1->Neutralization Coupling Coupling of Boc-N-methyl-D-norvaline Neutralization->Coupling Wash Washing Steps Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Repeat->Deprotection1 Next cycle Cleavage Cleavage from Resin (e.g., HF) Repeat->Cleavage Final cycle Peptide Purified N-Methylated Peptide Cleavage->Peptide caption General workflow for incorporating Boc-N-methyl-D-norvaline in SPPS.

Caption: General workflow for incorporating Boc-N-methyl-D-norvaline in SPPS.

Exemplary Protocol: Incorporation of Boc-N-methyl-D-norvaline into a Peptide Chain

This protocol outlines the general steps for coupling Boc-N-methyl-D-norvaline in a standard Boc-SPPS workflow.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-N-methyl-D-norvaline

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., DIPEA or NMM)

  • Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

  • Trifluoroacetic acid (TFA) for deprotection

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or DCM.

  • Boc Deprotection: Treat the resin with a solution of TFA in DCM (typically 25-50%) to remove the N-terminal Boc protecting group.[9]

  • Washing: Wash the resin thoroughly with DCM and then with DMF to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resin-bound amine salt with a solution of a hindered base, such as DIPEA in DMF.

  • Coupling:

    • Pre-activate a solution of Boc-N-methyl-D-norvaline (typically 2-4 equivalents relative to the resin substitution) with the chosen coupling reagent and base in DMF.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for a sufficient time (this may require longer reaction times or double coupling for sterically hindered N-methylated amino acids).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted N-terminal amines, a capping step with acetic anhydride can be performed.

  • Cycle Repetition: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Boc-N-methyl-D-norvaline is a strategically important building block for the synthesis of peptidomimetics and other modified peptides with enhanced therapeutic properties. Its synthesis via direct N-methylation of Boc-D-norvaline is a robust and well-documented procedure. The incorporation of this N-methylated amino acid into peptide sequences, while requiring careful optimization of coupling conditions, offers a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize Boc-N-methyl-D-norvaline in their pursuit of novel and improved therapeutic agents.

References

  • Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]

  • J&K Scientific LLC. Boc-N-methyl-L-norvaline | 136092-78-9. Retrieved from [Link]

  • PubChem. Boc-N-methyl-D-norvaline | C11H21NO4 | CID 71307019. National Center for Biotechnology Information. Retrieved from [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

  • The Journal of Organic Chemistry. On the Selective N-Methylation of BOC-Protected Amino Acids. ACS Publications. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

  • RSC Publishing. (2018). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

  • PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of Boc-N-methyl-D-norvaline

Introduction: The Strategic Importance of Boc-N-methyl-D-norvaline in Peptide and Drug Development Boc-N-methyl-D-norvaline is a synthetically derived, non-proteinogenic amino acid that serves as a valuable building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Boc-N-methyl-D-norvaline in Peptide and Drug Development

Boc-N-methyl-D-norvaline is a synthetically derived, non-proteinogenic amino acid that serves as a valuable building block for researchers and scientists in the fields of peptide synthesis and medicinal chemistry. Its unique trifecta of structural features—the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the N-methylated backbone, and the D-enantiomeric configuration—collectively impart desirable pharmacological properties to peptide-based therapeutics.

The incorporation of D-amino acids, such as D-norvaline, is a well-established strategy to enhance the metabolic stability of peptides by rendering them resistant to degradation by endogenous proteases.[1][2] Furthermore, N-methylation of the peptide backbone can significantly improve pharmacokinetic properties by increasing membrane permeability, enhancing solubility, and modulating the conformational preferences of the peptide chain.[3][4] This can lead to improved oral bioavailability and receptor selectivity.[3]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Boc-N-methyl-D-norvaline, detailed experimental protocols for their determination, and a discussion of the synthetic strategies for its preparation. Given the relative novelty of this specific derivative, where experimental data is not publicly available, we will draw upon data from its closest structural analogs, namely Boc-N-methyl-L-norvaline and Boc-D-norvaline, to provide scientifically grounded estimations.

Physicochemical Properties: A Comparative Analysis

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for Boc-N-methyl-D-norvaline is not extensively documented, we can infer its likely characteristics based on its constituent parts and data from analogous compounds.

Core Molecular Attributes

The fundamental properties of Boc-N-methyl-D-norvaline can be calculated from its chemical structure.

  • Molecular Formula: C₁₁H₂₁NO₄

  • Molecular Weight: 231.29 g/mol

The structure of Boc-N-methyl-D-norvaline is depicted in the diagram below.

Chemical Structure of Boc-N-methyl-D-norvaline cluster_boc Boc Group cluster_amino_acid N-methyl-D-norvaline C_boc O1_boc C_boc->O1_boc O2_boc C_boc->O2_boc N N C_boc->N tert_butyl O2_boc->tert_butyl C_alpha N->C_alpha Me CH₃ N->Me C_carboxyl C C_alpha->C_carboxyl C_beta C_alpha->C_beta H_alpha H C_alpha->H_alpha O_carboxyl O C_carboxyl->O_carboxyl OH_carboxyl OH C_carboxyl->OH_carboxyl C_gamma C_beta->C_gamma C_delta C_gamma->C_delta

Caption: Structure of Boc-N-methyl-D-norvaline.

Comparative Data of Structural Analogs

The following table summarizes the available physicochemical data for Boc-N-methyl-D-norvaline and its closest structural analogs to provide a basis for property estimation.

PropertyBoc-N-methyl-D-norvalineBoc-N-methyl-L-norvalineBoc-D-norvaline
CAS Number Not explicitly assigned136092-78-9[5][6]57521-85-4
Appearance Expected to be a liquid or low-melting solidLight yellow oil[6]Clear viscous or colorless liquid
Molecular Formula C₁₁H₂₁NO₄C₁₁H₂₁NO₄[6]C₁₀H₁₉NO₄
Molecular Weight 231.29 g/mol 231.29 g/mol [6]217.28 g/mol
Melting Point Not availableNot applicable (oil)Not available
Boiling Point Not availableNot availableNot available
Solubility Predicted to be soluble in organic solventsSoluble in organic solvents[6]Soluble in organic solvents[1]
Optical Rotation Expected to be opposite in sign to the L-isomerNot available[a]²⁰D = 14 ± 1 ° (c=2.13 in MeOH)
pKa Not availableNot availableNot available
logP Predicted to be higher than Boc-D-norvalineNot availableNot available
Discussion and Predicted Properties
  • Physical State and Melting Point: The L-isomer, Boc-N-methyl-L-norvaline, is described as a light yellow oil.[6] N-methylation disrupts the hydrogen bonding network that is possible in the parent amino acid, which often leads to a decrease in melting point. Therefore, it is highly probable that Boc-N-methyl-D-norvaline is also an oil or a low-melting solid at room temperature.

  • Solubility: The Boc group and the N-methyl group both increase the lipophilicity of the molecule. As such, Boc-N-methyl-D-norvaline is expected to be readily soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. A theoretical study using density functional theory (DFT) on various amino acid derivatives concluded that N-methylation can also lead to an increase in aqueous solubility due to changes in the molecule's polarizability and dipole moment.[4] However, the overall solubility in water is expected to be low.

  • pKa: The primary ionizable group in Boc-N-methyl-D-norvaline is the carboxylic acid. The pKa of the carboxylic acid group of similar N-Boc protected amino acids is typically in the range of 3-4. N-methylation is not expected to significantly alter the pKa of the distal carboxylic acid group.

  • Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity. The DFT study mentioned previously also indicates that N-methylation leads to an increase in the calculated logP value, signifying greater lipophilicity.[4] Therefore, it is predicted that the logP of Boc-N-methyl-D-norvaline will be higher than that of Boc-D-norvaline. This has important implications for its behavior in biological systems, including its ability to cross cell membranes.

Synthesis of Boc-N-methyl-D-norvaline

The most common and effective method for the synthesis of N-methylated Boc-amino acids is through the direct N-methylation of the corresponding Boc-amino acid precursor. A well-established protocol utilizes a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen of the Boc-protected amine, followed by the introduction of a methylating agent like methyl iodide (MeI).[7][8]

Synthetic Scheme for Boc-N-methyl-D-norvaline Boc_D_Nva Boc-D-norvaline Intermediate Deprotonated Intermediate Boc_D_Nva->Intermediate Deprotonation Product Boc-N-methyl-D-norvaline Intermediate->Product N-methylation reagents1 1. NaH, Anhydrous THF reagents2 2. Methyl Iodide (MeI)

Caption: General reaction scheme for the synthesis of Boc-N-methyl-D-norvaline.

Detailed Synthetic Protocol

The following protocol is adapted from established procedures for the N-methylation of other Boc-protected amino acids.[7]

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolution: Boc-D-norvaline is dissolved in anhydrous tetrahydrofuran (THF).

  • Cooling: The solution is cooled to 0 °C using an ice bath.

  • Addition of Methyl Iodide: Methyl iodide (MeI) is added to the cooled solution.

  • Deprotonation: Sodium hydride (NaH), typically as a 60% dispersion in mineral oil, is added portion-wise to the stirred solution. This should be done slowly to control the evolution of hydrogen gas.

  • Reaction: After the complete addition of NaH, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of water at 0 °C.

  • Acidification and Extraction: The mixture is then acidified to a pH of approximately 2-3 with 1 M HCl. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental procedures for determining key physicochemical properties of Boc-N-methyl-D-norvaline.

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination in various solvents.

Workflow for Solubility Determination start Add excess Boc-N-methyl-D-norvaline to solvent equilibrate Equilibrate at constant temperature with agitation (e.g., 24h at 25°C) start->equilibrate separate Separate solid from supernatant (centrifugation/filtration) equilibrate->separate analyze Quantify concentration in supernatant (e.g., HPLC-UV, LC-MS) separate->analyze result Determine equilibrium solubility analyze->result

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

  • Add an excess amount of Boc-N-methyl-D-norvaline to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Carefully remove an aliquot of the clear supernatant.

  • Dilute the aliquot with an appropriate solvent and quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.

logP Determination (Shake-Flask Method)

This protocol describes the classic method for determining the n-octanol/water partition coefficient.

Workflow for logP Determination start Dissolve compound in pre-saturated n-octanol or water mix Mix with an equal volume of the other pre-saturated phase start->mix equilibrate Equilibrate with agitation (e.g., 24h at 25°C) mix->equilibrate separate Separate the two phases by centrifugation equilibrate->separate analyze_octanol Quantify concentration in n-octanol phase (Co) separate->analyze_octanol analyze_water Quantify concentration in aqueous phase (Cw) separate->analyze_water calculate Calculate logP = log(Co/Cw) analyze_octanol->calculate analyze_water->calculate

Caption: Experimental workflow for logP determination.

Step-by-Step Methodology:

  • Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate overnight.

  • Dissolve a known amount of Boc-N-methyl-D-norvaline in one of the pre-saturated phases.

  • Add an equal volume of the other pre-saturated phase to a sealed container.

  • Agitate the mixture at a constant temperature until equilibrium is reached (typically several hours).

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in each phase (Co for n-octanol and Cw for the aqueous phase) using a suitable analytical technique like HPLC-UV.

  • The logP is calculated as the base-10 logarithm of the ratio of the concentrations: logP = log(Co / Cw).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area, such as a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 4°C is recommended.[9]

  • Hazard Statements (Predicted): Based on related compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[10]

Conclusion

Boc-N-methyl-D-norvaline is a specialized amino acid derivative with significant potential in the development of next-generation peptide therapeutics. While comprehensive experimental data on its physicochemical properties are still emerging, a strong predictive understanding can be achieved through the analysis of its structural components and comparison with closely related analogs. Its N-methylated D-amino acid structure is designed to confer enhanced metabolic stability and favorable pharmacokinetic properties. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, characterize, and effectively utilize this compound in their drug discovery and development endeavors.

References

  • Pires, A. S., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PMC. [Link]

  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

  • Hudson, D. (2007). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. ResearchGate. [Link]

  • Kocienski, P. J., et al. (2000). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Pires, A. S., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. ResearchGate. [Link]

  • Kim, Y. G., et al. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. [Link]

  • Honarparvar, B., et al. (2014). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • PubChem - NIH. Boc-DL-valine. [Link]

  • Gogami, M., et al. (2019). d-Amino Acids in Plants: Sources, Metabolism, and Functions. MDPI. [Link]

  • PrepChem.com. Synthesis of Boc-valine. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Boc-N-methyl-D-norvaline

This guide provides a comprehensive analysis of the solubility characteristics of Boc-N-methyl-D-norvaline, a crucial building block in peptide synthesis and drug discovery. Designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of Boc-N-methyl-D-norvaline, a crucial building block in peptide synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a complete understanding of how to approach the solubilization of this N-methylated, non-proteinogenic amino acid derivative.

Introduction: The Significance of Solubility in Modern Peptide Science

Boc-N-methyl-D-norvaline is a synthetic amino acid derivative valued for its unique structural features. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in stepwise solid-phase peptide synthesis (SPPS), while the N-methyl group can impart crucial pharmacological properties to the final peptide, such as increased proteolytic stability and improved cell permeability[1]. The D-configuration offers resistance to enzymatic degradation, enhancing the therapeutic potential of peptides incorporating this residue[2].

However, the successful incorporation of any amino acid derivative into a growing peptide chain is fundamentally dependent on its solubility in the solvents used for coupling reactions. Poor solubility can lead to incomplete reactions, lower yields, and challenging purification processes. This guide, therefore, addresses the critical need for a thorough understanding of the solubility profile of Boc-N-methyl-D-norvaline. While specific quantitative solubility data for this compound is not extensively published, this guide provides a predictive framework based on its constituent parts and a robust experimental protocol for its empirical determination.

Physicochemical Drivers of Boc-N-methyl-D-norvaline Solubility

The solubility of a molecule is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" is a foundational concept, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents[3]. The structure of Boc-N-methyl-D-norvaline presents a combination of polar and non-polar features that dictate its solubility.

  • The Boc Group: The tert-butyloxycarbonyl group is a bulky, hydrophobic moiety. It masks the polar amino group, significantly increasing the compound's overall lipophilicity and enhancing its solubility in organic solvents while reducing aqueous solubility[4][5].

  • The Norvaline Side Chain: The n-propyl side chain of norvaline is aliphatic and hydrophobic, further contributing to the compound's affinity for non-polar environments.

  • N-Methylation: The replacement of the amide proton with a methyl group has several consequences. It eliminates the ability of the nitrogen to act as a hydrogen bond donor, which can decrease solubility in protic solvents. However, N-methylation can disrupt the planarity of the amide bond and hinder intermolecular hydrogen bonding between solute molecules, which often leads to an overall increase in solubility in many organic solvents[6]. Theoretical studies also suggest that N-methylation can increase aqueous solubility by making the Gibbs free energy of solvation more negative[7][8][9].

  • D-Configuration: The stereochemistry (D- versus L-enantiomer) does not significantly impact intrinsic physical properties like solubility in achiral solvents. D- and L-amino acids have similar physicochemical properties, with their primary distinction being the direction in which they rotate plane-polarized light[10].

The logical relationship between these molecular features and the expected solubility is illustrated in the diagram below.

G cluster_molecule Molecular Features of Boc-N-methyl-D-norvaline cluster_properties Resulting Physicochemical Properties cluster_solubility Predicted Solubility Profile Boc_Group Boc Group (Hydrophobic) Overall_Hydrophobicity High Overall Hydrophobicity Boc_Group->Overall_Hydrophobicity N_Methyl N-Methyl Group (Disrupts H-bonding) Reduced_H_Bonding Reduced Intermolecular H-Bonding N_Methyl->Reduced_H_Bonding Side_Chain Norvaline Side Chain (Hydrophobic) Side_Chain->Overall_Hydrophobicity D_Config D-Configuration (No major solubility impact) High_Org_Sol High Solubility in Polar Aprotic & Non-Polar Organic Solvents Overall_Hydrophobicity->High_Org_Sol Low_Aq_Sol Low Solubility in Aqueous & Protic Solvents Overall_Hydrophobicity->Low_Aq_Sol Reduced_H_Bonding->High_Org_Sol

Caption: Factors influencing the predicted solubility of Boc-N-methyl-D-norvaline.

Qualitative Solubility Profile and Recommended Solvents

Based on the analysis of its structural components and data from similar compounds, a qualitative solubility profile for Boc-N-methyl-D-norvaline can be predicted. Safety Data Sheets for structurally related compounds, such as Boc-D-norvaline and other N-Boc amino acids, often state that water solubility is low or data is unavailable, while solubility in various organic solvents is expected[11][12].

The table below summarizes the predicted solubility in common laboratory solvents used in peptide synthesis and drug development.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale & Expert Insights
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN)High to Moderate
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)High
Alcohols Methanol (MeOH), Ethanol (EtOH)Moderate to Low
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to Low
Non-polar Toluene, HexanesLow to Insoluble
Aqueous Water, Buffers (e.g., PBS)Very Low to Insoluble

Authoritative Protocol for Quantitative Solubility Determination

To obtain precise, reproducible solubility data, a systematic experimental approach is required. The following protocol is based on the principles of equilibrium solubility determination and aligns with the rigorous standards advocated by bodies such as IUPAC for the critical evaluation of solubility data[13][14].

Principle: The Shake-Flask Method

The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility. It involves agitating an excess of the solid solute in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the solute in the clear supernatant is quantified.

Experimental Workflow Diagram

G A 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Allow suspension to settle. Filter through a 0.22 µm syringe filter. B->C D 4. Sample Preparation Dilute the clear filtrate with a suitable mobile phase. C->D E 5. Quantification Analyze by a validated analytical method (e.g., HPLC-UV). D->E F 6. Calculation Determine concentration (mg/mL or mol/L) from a calibration curve. E->F

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • Boc-N-methyl-D-norvaline (solid)

  • Selected solvents (analytical grade or higher)

  • 2 mL glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Analytical balance (± 0.01 mg)

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Validated HPLC method for the quantification of Boc-N-methyl-D-norvaline

Protocol:

  • Preparation:

    • To a series of 2 mL glass vials, add approximately 10-20 mg of Boc-N-methyl-D-norvaline. The exact mass is not critical, but it must be in clear excess of what is expected to dissolve.

    • Accurately add 1.0 mL of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a standard temperature, typically 25°C.

    • Agitate the vials at a moderate speed (e.g., 200 rpm) for a predetermined time. A 24-hour period is often sufficient, but a preliminary time-to-equilibrium study (e.g., sampling at 12, 24, 48, and 72 hours) is recommended to ensure equilibrium has been reached.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes in the same temperature-controlled environment.

    • Carefully draw the supernatant into a syringe, avoiding any solid material.

    • Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. Causality Note: This step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

  • Quantification:

    • Prepare a calibration curve by making a series of known concentrations of Boc-N-methyl-D-norvaline in the chosen solvent.

    • Accurately dilute the filtered, saturated solution with the solvent (or HPLC mobile phase) to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and the calibration standards using a validated HPLC-UV method.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound in the selected solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Practical Recommendations for Solubilization in the Laboratory

For routine experimental use, achieving a clear solution is paramount.

  • Start with a small test amount: Before dissolving the entire sample, test the solubility of a small portion (e.g., 1 mg)[15].

  • Choose the right starting solvent: For hydrophobic compounds like this, begin with a minimal amount of a strong organic solvent like DMSO or DMF[16][17].

  • Use sonication: If the compound does not readily dissolve, brief sonication can help break up aggregates and accelerate dissolution[15].

  • Apply gentle warming: Gentle warming (e.g., to 30-40°C) can increase the solubility of many organic compounds. However, use caution to avoid potential degradation.

  • Stepwise dilution: Once the compound is dissolved in a small volume of a strong organic solvent, you can slowly add your aqueous buffer or media to it while vortexing to reach the final desired concentration. If precipitation occurs, the concentration limit has been exceeded.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Boc-N-methyl-D-norvaline is not widely available, data from related compounds like N-Boc-D-norvaline and other protected amino acids indicate that it should be handled with standard laboratory precautions[11][12]. Assume the compound may be an irritant to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, often at refrigerated temperatures (2-8°C) as recommended by suppliers[4].

Conclusion

Boc-N-methyl-D-norvaline possesses a highly hydrophobic character due to its Boc group and norvaline side chain. This predicts poor solubility in aqueous solutions but good to excellent solubility in common polar aprotic and chlorinated organic solvents used in peptide synthesis. While published quantitative data is scarce, the robust shake-flask protocol detailed in this guide provides a self-validating system for researchers to determine these values empirically. By understanding the physicochemical principles and applying the practical methodologies outlined herein, scientists can confidently handle and utilize this important synthetic building block, ensuring the integrity and success of their research and development endeavors.

References

  • Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(35), 9251–9262. [Link]

  • Rauf, S. M. A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate. [Link]

  • RSC Publishing. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. RSC Publishing. [Link]

  • Ali, A., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central. [Link]

  • Semantic Scholar. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Semantic Scholar. [Link]

  • Wikipedia. Amino acid. Wikipedia. [Link]

  • StudySmarter. L vs D Amino Acids: Differences & Roles. StudySmarter. [Link]

  • Quora. What is the difference between an L-amino acid and a D-amino acid, and how does that affect proteins?. Quora. [Link]

  • YouTube. (2020). Physico-Chemical Properties of Amino acids. YouTube. [Link]

  • IUPAC. Solubility Data Series. IUPAC. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N-Boc-L-norvaline. Thermo Fisher Scientific. [Link]

  • SB-PEPTIDE. Peptide Solubility Guidelines. SB-PEPTIDE. [Link]

  • NIST. Introduction to IUPAC-NIST Solubilities Database. NIST. [Link]

  • Shaw, D. G., et al. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). Pure and Applied Chemistry, 82(5), 1137-1159. [Link]

  • PubChem. Boc-N-methyl-D-norvaline. PubChem. [Link]

  • Scribd. Peptide Solubility Guidelines: Tech Tip. Scribd. [Link]

  • BIPM. (2023). New international guidelines on organic pure material standards. BIPM. [Link]

  • PubMed Central. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. PubMed Central. [Link]

  • GenScript. Peptide Solubility Guidelines. GenScript. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. Chemistry Steps. [Link]

  • Indian Journal of Chemistry. (1985). Solubilities of Amino Acids in Different Mixed Solvents. nopr.niscair.res.in. [Link]

Sources

Foundational

Spectroscopic Data for Boc-N-methyl-D-norvaline: A Technical Guide

Introduction Boc-N-methyl-D-norvaline, with the CAS Number 177659-77-7, is a chiral building block of significant interest in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Boc-N-methyl-D-norvaline, with the CAS Number 177659-77-7, is a chiral building block of significant interest in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development.[1] Its structure, incorporating a tert-butyloxycarbonyl (Boc) protecting group, an N-methyl group, and the D-configuration of the norvaline side chain, offers unique steric and electronic properties that can be exploited to modulate the biological activity and pharmacokinetic profiles of target molecules. The N-methylation, for instance, can enhance metabolic stability and influence the conformational preferences of peptides.

Molecular Structure and Key Features

The structure of Boc-N-methyl-D-norvaline is fundamental to understanding its spectroscopic signature.

G cluster_nmr NMR Analysis Workflow prep Sample Preparation (Dissolve in CDCl3 or DMSO-d6) h1_acq ¹H NMR Acquisition (400-600 MHz) prep->h1_acq c13_acq ¹³C NMR Acquisition (100-150 MHz) prep->c13_acq process Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acq->process c13_acq->process h1_analysis ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) process->h1_analysis c13_analysis ¹³C Spectrum Analysis (Chemical Shift) process->c13_analysis structure Structural Elucidation h1_analysis->structure c13_analysis->structure MS_Fragmentation M [M+H]⁺ m/z = 232.15 frag1 [M - C₄H₈]⁺ m/z = 176.09 M->frag1 - C₄H₈ frag2 [M - Boc + H]⁺ m/z = 132.09 M->frag2 - C₅H₈O₂

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

While specific experimental data for Boc-N-methyl-D-norvaline is not cited, the following are generalized, industry-standard protocols for obtaining the spectroscopic data discussed.

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of Boc-N-methyl-D-norvaline and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid or oily sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis (ESI): Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire the spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement, use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer. This will allow for the confirmation of the elemental composition.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Boc-N-methyl-D-norvaline. While based on predictions and analogies to similar structures, the data presented herein serves as a valuable resource for the identification and characterization of this important chiral building block in a research and development setting. The provided protocols outline the standard methodologies for obtaining experimental data, which would ultimately be required for full structural confirmation.

References

  • PubChem. Compound Summary for Boc-N-methyl-D-norvaline. [Link]

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Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of N-Methylated Amino Acids Abstract N-methylation of amino acids, a seemingly subtle structural modification, imparts profound changes to the physicochemical and bi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of N-Methylated Amino Acids

Abstract

N-methylation of amino acids, a seemingly subtle structural modification, imparts profound changes to the physicochemical and biological properties of peptides and individual amino acid derivatives. This guide provides a comprehensive exploration of the multifaceted roles of N-methylated amino acids, from their fundamental impact on peptide conformation and stability to their application in enhancing the pharmacokinetic profiles of therapeutic peptides. We will delve into the specific biological activities of key N-methylated amino acids like N-methyl-D-aspartate (NMDA) and sarcosine, examine the synthetic strategies for their incorporation, and provide field-proven protocols for their use in drug discovery and development.

The Fundamental Impact of N-Methylation on Molecular Properties

The introduction of a methyl group onto the backbone amide nitrogen of a peptide chain is a cornerstone of peptidomimetic chemistry.[1][2] This modification, while simple, initiates a cascade of structural and energetic consequences that are critical for drug design.[2]

  • Conformational Rigidity: The addition of a methyl group introduces steric bulk, which restricts the rotational freedom around the peptide bond.[2] This constraint can stabilize specific secondary structures, such as β-turns, and reduces the peptide's overall conformational flexibility.[3][4] This is a critical feature for locking a peptide into its bioactive conformation, potentially increasing its affinity and selectivity for a target receptor.[3]

  • Cis/Trans Isomerization: N-methylation lowers the energy barrier between the cis and trans configurations of the amide bond, making the cis conformation more accessible.[5] This allows the peptide backbone to adopt unique topologies that are often not observed in their non-methylated counterparts, providing another tool for conformational control.[5][6]

  • Hydrogen Bond Disruption: The methyl group replaces the amide proton, which is a crucial hydrogen bond donor.[2][3] The removal of this capability prevents the formation of intramolecular and intermolecular hydrogen bonds, which can reduce peptide aggregation and increase solubility in some contexts.[3][7]

  • Increased Lipophilicity: By eliminating a hydrogen bond donor and adding a small hydrophobic methyl group, N-methylation increases the overall lipophilicity (fat-solubility) of the peptide.[1][2][8] This is a pivotal factor in improving a peptide's ability to cross biological membranes.

Diagram: Physicochemical Effects of N-Methylation

cluster_effects Primary Physicochemical Changes cluster_consequences Resulting Molecular Properties N_Methylation N-Methylation (Addition of -CH3 to Amide Nitrogen) Steric_Hindrance Increased Steric Hindrance N_Methylation->Steric_Hindrance H_Bond_Disruption Elimination of H-Bond Donor N_Methylation->H_Bond_Disruption Lipophilicity Increased Lipophilicity N_Methylation->Lipophilicity Conformation Restricted Backbone Flexibility (Favors β-turns, cis-amides) Steric_Hindrance->Conformation Stability Increased Proteolytic Resistance Steric_Hindrance->Stability Permeability Enhanced Membrane Permeability H_Bond_Disruption->Permeability Aggregation Reduced Inter-chain Aggregation H_Bond_Disruption->Aggregation Lipophilicity->Permeability

Caption: Logical flow from the act of N-methylation to its downstream molecular effects.

Enhancing Pharmacokinetics: The Drug Hunter's Rationale

For drug development professionals, the primary appeal of N-methylation lies in its ability to transform a biologically active peptide into a viable drug candidate by improving its pharmacokinetic profile.[3][9] Peptides often suffer from poor metabolic stability and low oral bioavailability, which N-methylation can systematically address.[6][9]

Boosting Metabolic Stability

Native peptides are rapidly degraded in vivo by proteolytic enzymes (proteases), leading to a very short half-life.[3] N-methylation provides a steric shield for the adjacent peptide bonds, physically hindering the approach of proteases and dramatically increasing the peptide's resistance to enzymatic degradation.[1][3][7] This enhanced stability increases the in vivo half-life, allowing for a longer duration of action.[3][7]

Improving Oral Bioavailability and Membrane Permeability

The "holy grail" for many peptide drugs is oral administration. N-methylation is a key strategy to achieve this. By increasing lipophilicity and reducing the hydrogen bonding capacity, N-methylated peptides are better equipped to passively diffuse across the lipid-rich membranes of the intestinal epithelium.[1][3][7][10]

The immunosuppressant drug Cyclosporine A is a classic example. This cyclic peptide contains seven N-methylated residues, a feature critical to its excellent oral bioavailability despite its large size.[6][8] Its analogue, cyclosporine E, which lacks only one N-methyl group, exhibits a tenfold lower membrane permeability, underscoring the profound impact of this modification.[8]

Furthermore, strategic N-methylation has been shown to facilitate passage across the blood-brain barrier, opening up possibilities for developing peptide-based neurotherapeutics.[3]

Data Table: Impact of N-Methylation on Peptide Properties
PropertyStandard Peptide (Parent)N-Methylated AnalogRationale for Change
Proteolytic Stability Low (Rapidly degraded)High (Resistant to cleavage)Steric hindrance at the amide bond prevents protease access.[3][7]
Membrane Permeability LowHighIncreased lipophilicity and reduced H-bonding capacity.[1][8][10]
Oral Bioavailability Very Low / NegligibleSignificantly IncreasedA direct consequence of improved stability and permeability.[6][9][11]
Conformational Freedom High (Flexible)Low (Rigidified)Steric constraints restrict bond rotation.[2]
Receptor Selectivity VariablePotentially IncreasedA rigidified, bioactive conformation can lead to more specific receptor binding.[3]

Key Biological Activities and Therapeutic Targets

Beyond improving drug-like properties, N-methylated amino acids are themselves key players in biological systems, acting as neurotransmitters, metabolic intermediates, and components of natural products.

N-Methyl-D-Aspartate (NMDA) and Excitatory Neurotransmission

N-methyl-D-aspartate is a synthetic amino acid derivative that acts as a highly specific agonist for the NMDA receptor (NMDAR), a crucial ionotropic glutamate receptor in the central nervous system.[12][13][14] The NMDAR is fundamental to synaptic plasticity, the molecular basis for learning and memory.[12]

Activation of the NMDAR is unique in that it requires the binding of two distinct ligands: glutamate and a co-agonist, typically glycine.[15] The channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺). Upon sufficient depolarization of the neuron, the Mg²⁺ block is relieved, allowing an influx of Ca²⁺ ions, which triggers downstream signaling cascades essential for memory formation.[15] Dysregulation of the NMDAR is implicated in a host of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, and schizophrenia.[12][16]

Diagram: Simplified NMDA Receptor Activation

NMDA_Receptor cluster_receptor NMDA Receptor Channel Receptor NMDA Receptor (Resting State) Mg_Block Mg²⁺ ion blocks channel Receptor->Mg_Block at resting potential Glutamate Glutamate (Neurotransmitter) Glutamate->Receptor Activated_Receptor Activated Receptor (Channel Open) Co_agonist Glycine or Sarcosine (Co-agonist) Co_agonist->Receptor Depolarization Membrane Depolarization Depolarization->Mg_Block relieves block Ca_Influx Ca²⁺ Influx Activated_Receptor->Ca_Influx Signaling Downstream Signaling (Synaptic Plasticity, Memory) Ca_Influx->Signaling

Caption: Ligand binding and depolarization are required for NMDA receptor activation.

Sarcosine (N-Methylglycine): A Multifunctional Metabolite

Sarcosine is a naturally occurring N-methylated amino acid that serves as an intermediate in one-carbon metabolism.[17][18] Its biological roles are diverse and context-dependent:

  • NMDA Receptor Co-agonist: Sarcosine acts as a co-agonist at the NMDA receptor and is also an inhibitor of the type 1 glycine transporter (GlyT1).[17][19] By inhibiting the reuptake of glycine, it increases the concentration of this primary co-agonist in the synaptic cleft, thereby enhancing NMDAR-mediated neurotransmission. This mechanism has led to its investigation as an adjunctive therapy for schizophrenia, aiming to correct the hypothesized hypofunction of the glutamate system.[17][20]

  • Cancer Biomarker: Elevated levels of sarcosine in urine and tissue have been identified as a potential biomarker for the progression and aggressiveness of prostate cancer.[19][21] It is believed to be involved in the metabolic reprogramming of cancer cells.[19] Recent research also implicates sarcosine in other malignancies, including colorectal and breast cancer.[17]

Methodologies: Synthesis and Incorporation

The practical application of N-methylated amino acids in research and drug development relies on robust and efficient synthetic protocols.

Synthesis of N-Methylated Amino Acid Monomers

While numerous methods exist, a common and effective approach for preparing Fmoc-protected N-methyl amino acids involves the formation and subsequent reductive opening of a 5-oxazolidinone intermediate.[1][22] This method, developed by Freidinger and later optimized, is generally mild and preserves the stereochemistry of the starting amino acid.[22]

Protocol: On-Resin N-Methylation for Solid-Phase Peptide Synthesis (SPPS)

Direct N-methylation of a peptide while it is being synthesized on a solid support is often the most efficient method for creating N-methyl scans or libraries. The most widely adopted procedure is a three-step process compatible with standard Fmoc-based SPPS.[8]

Causality: This protocol is designed to first "activate" the backbone nitrogen by attaching a highly electron-withdrawing group (o-NBS), making the nitrogen proton acidic enough to be removed by a mild base. This allows the now-nucleophilic nitrogen to be methylated. The protecting group is then removed under conditions that do not cleave the peptide from the resin.

Experimental Protocol: On-Resin N-Methylation

Objective: To selectively methylate the N-terminal amine of a resin-bound peptide.

Materials:

  • Peptidyl-resin (with free N-terminal amine)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 4-Dimethylaminopyridine (DMAP) or Collidine

  • N-Methylpyrrolidone (NMP) or Dichloromethane (DCM)

  • Methyl p-toluenesulfonate (MeOTs) or Methyl Iodide (MeI)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Dimethylformamide (DMF)

Procedure:

  • Sulfonylation (Protection & Activation): a. Swell the peptidyl-resin in NMP. b. In a separate vessel, pre-activate a solution of o-NBS-Cl (4-5 eq.) and DMAP (10 eq.) or Collidine (5 eq.) in NMP for 1-2 minutes. c. Add the activated solution to the resin and shake for 30-60 minutes at room temperature. The resin may turn yellow/orange. d. Wash the resin thoroughly with NMP and DCM to remove excess reagents.

  • Methylation (Alkylation): a. Prepare a solution of DBU (5 eq.) and Methyl p-toluenesulfonate (10 eq.) in NMP. b. Add the methylation solution to the sulfonylated peptidyl-resin. c. Shake for 5-10 minutes at room temperature. d. Wash the resin thoroughly with NMP and DCM.

  • Desulfonylation (Deprotection): a. Prepare a deprotection solution of 2-Mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF. b. Add the solution to the methylated resin. c. Shake for 5-10 minutes. This step is often repeated twice for complete removal of the o-NBS group. d. Wash the resin thoroughly with DMF, DCM, and NMP. The resin is now ready for the coupling of the next amino acid.

Self-Validation: After step 3, a small sample of the resin can be cleaved and analyzed by LC-MS to confirm the mass increase of 14 Da (CH₂) corresponding to successful methylation.

Note on Coupling: Coupling the next amino acid onto the newly formed N-methylated (secondary) amine is sterically hindered and often requires stronger coupling reagents (like HATU or HCTU) and extended reaction times or microwave assistance to achieve high efficiency.[7][11]

Diagram: On-Resin N-Methylation Workflow

SPPS_N_Methylation Start Start: Peptidyl-Resin with free N-terminus (R-NH2) Step1 Step 1: Sulfonylation (+ o-NBS-Cl, Base) Start->Step1 Intermediate1 o-NBS Protected Peptide (R-NH-SO2-Ar) Step1->Intermediate1 Step2 Step 2: Methylation (+ Me-X, Base) Intermediate1->Step2 Intermediate2 Methylated & Protected Peptide (R-N(CH3)-SO2-Ar) Step2->Intermediate2 Step3 Step 3: Desulfonylation (+ Thiol, Base) Intermediate2->Step3 End Result: N-Methylated Peptide (R-NH-CH3) Step3->End NextStep Continue SPPS: Couple next amino acid End->NextStep

Caption: The three-step on-resin N-methylation process in solid-phase peptide synthesis.

Conclusion and Future Outlook

N-methylation is a powerful, versatile, and well-established strategy in medicinal chemistry and chemical biology. It provides a rational means to enhance the drug-like properties of therapeutic peptides, overcoming key hurdles of metabolic instability and poor membrane permeability.[9][23] The biological significance of endogenous N-methylated amino acids like sarcosine continues to be an active area of research, linking fundamental metabolism to complex diseases. As synthetic methodologies become more refined and our understanding of the conformational and biological consequences of N-methylation deepens, this simple modification will remain an indispensable tool in the development of next-generation peptide therapeutics and chemical probes for exploring complex biological systems.

References

  • S.A. W. Grathwohl, F. M. D. T. et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • Merck Millipore. N-Methylated Amino Acids | Reagents, Chemicals and Labware. Merck Millipore.
  • Di Gioia, M. L. et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • Aapptec Peptides. N-Methyl Amino Acids Archives. Aapptec Peptides.
  • Chatterjee, J. et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
  • Laufer, B. et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • M. C. D. et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P.
  • Siano, A. et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI.
  • Govender, T. et al. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry.
  • Chatterjee, J. et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed.
  • Chen, K-C. et al. (2024).
  • Aurelio, L. et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews.
  • Siano, A. et al. (2025).
  • Malik, A. & Willnow, S. (2019). Physiology, NMDA Receptor.
  • Wikipedia. (n.d.). Sarcosine. Wikipedia.
  • Wikipedia. (n.d.). NMDA receptor. Wikipedia.
  • Mindt, F. et al. (2018).
  • Manavalan, P. et al. (2008). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides.
  • Lane, H. Y. & Lin, C-H. (2009). Sarcosine and Decreased Risk for Prostate Cancer in Schizophrenia. Bentham Open Archives.
  • Chaudhry, S. R. (2023). What are NMDA Receptors?. News-Medical.Net.
  • Grand, T. et al. (2023).
  • Lee, C-C. et al. (2021). Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. MDPI.
  • B. V. et al. (n.d.).
  • Wikipedia. (n.d.). N-Methyl-D-aspartic acid. Wikipedia.
  • LifeTein. (2023).
  • Taylor & Francis. (n.d.). Sarcosine – Knowledge and References. Taylor & Francis.
  • Biron, E. & Kessler, H. (2009). N-Methylation of amino acids.

Sources

Protocols & Analytical Methods

Method

Boc-N-methyl-D-norvaline in solid-phase peptide synthesis (SPPS)

As a Senior Application Scientist, this guide provides a detailed examination of the use of Boc-N-methyl-D-norvaline in Solid-Phase Peptide Synthesis (SPPS). The incorporation of N-methylated amino acids is a key strateg...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed examination of the use of Boc-N-methyl-D-norvaline in Solid-Phase Peptide Synthesis (SPPS). The incorporation of N-methylated amino acids is a key strategy in medicinal chemistry for enhancing the pharmacological properties of peptides. This document outlines the underlying principles, challenges, and optimized protocols to ensure successful synthesis.

N-methylation, the replacement of an amide proton with a methyl group on the peptide backbone, is a subtle modification that imparts significant therapeutic advantages. This alteration is found in numerous naturally occurring bioactive peptides, such as the immunosuppressant cyclosporine A.[1] The strategic incorporation of residues like Boc-N-methyl-D-norvaline is driven by several key benefits:

  • Enhanced Metabolic Stability: The N-methylated amide bond is resistant to cleavage by endo- and exopeptidases, significantly increasing the peptide's plasma half-life.[1]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can increase a peptide's lipophilicity and ability to passively diffuse across cell membranes, which is crucial for oral bioavailability.[1][2]

  • Conformational Control: The methyl group restricts the conformational freedom of the peptide backbone. This can pre-organize the peptide into its bioactive conformation for optimal receptor binding and can be used to fine-tune selectivity.[1][3]

  • D-Amino Acid Contribution: The use of a D-enantiomer, such as D-norvaline, further enhances resistance to enzymatic degradation by common proteases, which are stereospecific for L-amino acids.[4]

Boc-N-methyl-D-norvaline is a building block that combines these advantages, making it a valuable tool for developing novel peptide-based therapeutics.[5]

The Core Challenge: Steric Hindrance in N-Methyl SPPS

The primary obstacle in synthesizing peptides containing N-methylated amino acids is the steric hindrance imposed by the N-methyl group.[2][6] This steric bulk significantly slows the kinetics of the coupling reaction for two key reasons:

  • Reduced Nucleophilicity: The secondary amine of the N-methylated residue on the resin is a weaker nucleophile compared to a primary amine.

  • Steric Clash: The incoming activated amino acid faces a sterically crowded environment when approaching the N-terminal of the N-methylated residue.

This sluggish reactivity often leads to incomplete coupling, resulting in the formation of deletion sequences where the N-methylated residue is missing.[2] Consequently, standard SPPS protocols are often insufficient and require significant optimization.[7]

Optimizing the Coupling Strategy: Reagents and Conditions

Overcoming the steric challenge requires a multi-faceted approach involving highly potent coupling reagents and optimized reaction conditions.

Selection of High-Potency Coupling Reagents

Standard carbodiimide reagents like DIC are often inadequate. The use of aminium/uronium or phosphonium salt-based reagents is essential for driving the reaction to completion.[8] These reagents form highly reactive esters in situ, accelerating the coupling step.

Reagent Class Reagent Name Activating Additive Key Advantages & Considerations
Aminium/Uronium Salts HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Forms HOAt active esterHighly efficient for hindered couplings, including N-methyl amino acids.[8][9] HOAt provides anchimeric assistance, accelerating the reaction.
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)Forms HOBt active esterA popular and effective reagent, though generally considered less potent than HATU for severely hindered couplings.[8]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Contains OxymaPure moietyOffers coupling efficiency comparable to HATU but with improved safety (non-explosive) and solubility profiles.[8]
Phosphonium Salts PyAOP ((7-Aza-benzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate)Forms HOAt active esterEspecially effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[7][10]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Forms HOBt active esterA widely used phosphonium reagent, often paired with an additive like HOAt for difficult couplings.[7]
PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate)N/AA highly reactive phosphonium salt, but its use is limited by potential racemization during prolonged couplings.[8]

Expert Recommendation: For the incorporation of Boc-N-methyl-D-norvaline, HATU and PyAOP are considered the most robust and reliable choices due to their high reactivity and proven success with sterically hindered couplings.[7][8][9][10]

Experimental Workflow and Protocols

The following section details the step-by-step protocols for the successful incorporation of Boc-N-methyl-D-norvaline using Boc-chemistry SPPS.

General SPPS Workflow Diagram

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Peptide Elongation Cycle cluster_final Final Steps Resin Select Resin (e.g., Merrifield, PAM) Swell Swell Resin in DCM/DMF Resin->Swell Deprotection Boc Deprotection (TFA in DCM) Swell->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization 1. Coupling Coupling Step (Boc-AA, Reagent, DIEA) Neutralization->Coupling 2. Monitoring Coupling Monitoring (e.g., Bromophenol Blue Test) Coupling->Monitoring 3. Wash Wash Steps (DMF, DCM) Wash->Deprotection 5. Repeat for Next AA Cleavage Cleavage from Resin (e.g., HF, TFMSA) Wash->Cleavage Monitoring->Wash 4. Check Completion Purification Purification (RP-HPLC) Cleavage->Purification Coupling_Workflow cluster_activation Step 1: Pre-activation cluster_coupling Step 2: Coupling cluster_check Step 3: Verification cluster_decision Step 4: Decision AA Boc-N-Me-D-Nva (3-5 eq.) Mix Mix in DMF (5-10 min) AA->Mix HATU HATU (3-5 eq.) HATU->Mix DIEA DIEA (6-10 eq.) DIEA->Mix Coupling Add Activated Mix to Resin Agitate for 1-2 hours Mix->Coupling Resin Peptide-Resin (Free N-terminus) Resin->Coupling Monitor Bromophenol Blue Test Coupling->Monitor Result Yellow = Complete Blue/Green = Incomplete Monitor->Result Wash Wash Resin (DMF, DCM) Monitor->Wash Complete Recouple Double Couple (Repeat Steps 1-2) Monitor->Recouple Incomplete Recouple->Coupling

Caption: Detailed workflow for coupling Boc-N-methyl-D-norvaline.

Protocol 3: Capping (Optional but Recommended)

To prevent the formation of deletion sequences, any unreacted N-terminal amines should be permanently blocked or "capped."

  • After the final wash of the coupling step, suspend the resin in DMF.

  • Add a capping solution, typically Acetic Anhydride (10 eq.) and DIEA (10 eq.) in DMF.

  • Agitate for 30 minutes at room temperature.

  • Filter and wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next deprotection cycle.

Protocol 4: Cleavage and Final Deprotection

For peptides synthesized on resins like Merrifield or PAM using Boc-SPPS, a strong acid is required to cleave the peptide from the solid support and remove any side-chain protecting groups.

  • Resin Preparation: Dry the fully synthesized peptide-resin under vacuum.

  • Cleavage Cocktail: Prepare an appropriate cleavage cocktail. A common high-acidity method involves anhydrous Hydrogen Fluoride (HF). CAUTION: HF is extremely toxic and corrosive and requires specialized equipment and training. Alternatives like Trifluoromethanesulfonic acid (TFMSA) can also be used. [6][11]3. Cleavage Reaction: Suspend the resin in the cleavage cocktail and stir at 0°C to room temperature for 1-4 hours.

  • Peptide Precipitation: After the reaction, precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collection and Drying: Collect the peptide pellet by centrifugation or filtration, wash with cold ether, and dry under vacuum. [2]

Troubleshooting Common Issues

Issue Symptom Possible Cause Recommended Solution
Incomplete Coupling Bromophenol blue test remains blue/green. [12]Mass spectrometry shows deletion sequences.Insufficient reactivity of coupling reagent; steric hindrance. [2][12]Switch to a more potent coupling reagent like HATU or PyAOP. [8]Implement a double coupling strategy. [2]Increase reaction time or use microwave-assisted synthesis. [2][12]
Low Final Yield Poor recovery of crude peptide after cleavage.Accumulation of deletion sequences due to incomplete couplings; premature chain termination.Ensure complete coupling at every step using a robust monitoring test. Implement a capping step after the coupling of the N-methylated residue to block unreacted chains. [2]
Multiple Peaks in HPLC Crude peptide shows multiple, closely eluting peaks in the HPLC chromatogram.Racemization during coupling; slow conformational isomerization (cis/trans) of the amide bond preceding the N-methyl residue. [7]Use high-potency coupling reagents known for low racemization (e.g., HATU, PyAOP). [8]For analysis, warming the HPLC sample before injection can sometimes help interconvert conformers and simplify the chromatogram.
Side Reactions during Cleavage Mass spectrometry shows unexpected masses corresponding to fragmentation.Fragmentation between consecutive N-methylated amino acids can occur during prolonged acid cleavage. [7]Optimize cleavage time; use the minimum time necessary for complete cleavage and deprotection. [7]

Conclusion

The successful incorporation of Boc-N-methyl-D-norvaline into synthetic peptides is a highly achievable goal that unlocks significant potential for therapeutic development. The challenges presented by steric hindrance can be systematically overcome through the selection of superior coupling reagents like HATU or PyAOP, the implementation of optimized protocols such as double coupling and capping, and diligent reaction monitoring. By understanding the causality behind these experimental choices, researchers can confidently synthesize N-methylated peptides with high purity and yield, advancing the frontier of peptide-based drug discovery.

References

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Vankayalapati, H., et al. (2001). MW-Enhanced High-Speed Deprotection of Boc Group Using p-TsOH and Concommitant Formation of N-Me-Amino Acid Benzyl Ester p-TsOH Salts. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-N-methyl-D-norvaline. PubChem Compound Database. [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2021). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

  • Reddit discussion on r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24194-24202. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Reddit discussion on r/chemistry. (2023). SPPS for N Methylated Peptides. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

  • CEM Corporation. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry. [Link]

  • National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PubMed Central. [Link]

  • Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 8(22), 19585–19593. [Link]

  • Gentile, F., et al. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 29(45), e202300701. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

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Application

Application Notes & Protocols for the Coupling of Boc-N-methyl-D-norvaline

Introduction: The Challenge and Opportunity of N-Methylation The incorporation of N-methylated amino acids into peptide structures is a cornerstone of modern medicinal chemistry. This modification offers a powerful tool...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of N-Methylation

The incorporation of N-methylated amino acids into peptide structures is a cornerstone of modern medicinal chemistry. This modification offers a powerful tool to enhance the pharmacological profile of peptide-based therapeutics by improving metabolic stability against enzymatic degradation, increasing membrane permeability, and fine-tuning conformational rigidity for optimal receptor binding.[1][2][3] However, these benefits come at the cost of significant synthetic challenges.

Boc-N-methyl-D-norvaline, like other N-methylated amino acids, presents a formidable obstacle during peptide synthesis. The presence of the N-methyl group introduces substantial steric hindrance at the nucleophilic secondary amine.[1][4][5] This steric bulk drastically slows the kinetics of peptide bond formation, often leading to incomplete reactions, low yields, and the formation of deletion sequences.[5][6] Furthermore, the unique electronic environment of N-methylated residues increases their susceptibility to racemization, particularly under the basic conditions often employed during coupling.[4][7][8]

This guide provides a detailed examination of the principles and protocols required to successfully couple Boc-N-methyl-D-norvaline. We will explore the rationale behind selecting optimal coupling reagents, provide step-by-step experimental procedures, and address the critical side reaction of racemization to ensure the synthesis of high-purity N-methylated peptides.

The Hierarchy of Coupling Reagents for Sterically Hindered Residues

Standard coupling reagents, such as carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) when used alone, are often inefficient for coupling sterically demanding residues like Boc-N-methyl-D-norvaline.[9] To overcome the kinetic barrier, more potent activating agents are required. The choice of coupling reagent is the single most critical factor for success. Modern peptide synthesis relies on onium salts—either phosphonium or aminium/uronium types—which generate highly reactive acylating species.[10]

Comparative Analysis of Recommended Coupling Reagents

The table below summarizes the most effective reagents for coupling N-methylated amino acids. The selection should be based on the difficulty of the specific coupling step, cost, and desired purity profile.

ReagentTypeKey AdvantagesConsiderations
HATU AminiumHigh reactivity, fast kinetics, reduced racemization due to the presence of HOAt.[9][11][12] Widely successful for N-methyl amino acids.[2]Can cause guanidinylation of the N-terminal amine if used in excess.[9][12]
HCTU AminiumMore cost-effective than HATU with comparable reactivity in many cases.Generally considered slightly less effective than HATU for the most difficult couplings.[2]
COMU AminiumReactivity comparable to HATU.[10][13] By-products are water-soluble, simplifying workup in solution-phase synthesis.[14][15] Non-explosive and less allergenic than benzotriazole-based reagents.[10][15]Can exhibit instability in DMF over time.[16]
PyAOP PhosphoniumExceptionally effective for coupling N-methyl amino acids, particularly when coupling to another N-methyl residue.[9][17]Generates carcinogenic HMPA as a by-product, though less than the original BOP reagent.
PyBrOP PhosphoniumMore reactive than PyBOP.[9] Highly effective for difficult couplings where other reagents fail.[10][18]High reactivity can sometimes lead to increased racemization if conditions are not optimized.[10]

Experimental Workflows and Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) using a standard Fmoc/tBu strategy, where Boc-N-methyl-D-norvaline is the incoming amino acid to be coupled to a resin-bound free amine.

Workflow Overview: Single Coupling Cycle

cluster_prep Preparation cluster_coupling Coupling Boc-N-methyl-D-norvaline cluster_finish Completion Resin Peptide-Resin (Free Amine) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 DMF Wash Deprotect->Wash1 Preactivate Pre-activate Amino Acid (Reagent + Base in DMF) Couple Add to Resin (1-4 hours) Wash1->Couple Preactivate->Couple Monitor Monitor Completion (Bromophenol Blue Test) Couple->Monitor Wash2 DMF/DCM Wash Monitor->Wash2 Complete Recouple Incomplete? Double Couple Monitor->Recouple Incomplete Next Proceed to Next Cycle or Cleavage Wash2->Next Recouple->Couple

Caption: General SPPS workflow for a single coupling cycle of Boc-N-methyl-D-norvaline.

Protocol 1: HATU-Mediated Coupling (Recommended Standard)

This protocol is the most widely used and reliable method for incorporating N-methylated amino acids.[2]

  • Resin Preparation :

    • Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

    • If starting from an Fmoc-protected amine, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).

  • Amino Acid Activation :

    • In a separate vessel, dissolve Boc-N-methyl-D-norvaline (4 equivalents relative to resin loading).

    • Add HATU (3.9 equivalents) to the solution.

    • Add a hindered base, such as N,N-Diisopropylethylamine (DIPEA) or sym-collidine (8 equivalents). Using a hindered base is crucial to minimize racemization.[4]

    • Add DMF to dissolve the components and allow the solution to pre-activate for 2-5 minutes at room temperature.[3] Minimize pre-activation time to reduce the risk of racemization.[4]

  • Coupling Reaction :

    • Add the activated amino acid solution to the drained, deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1 to 4 hours. The extended time is necessary to overcome steric hindrance.[3]

  • Monitoring and Completion :

    • Remove a small sample of resin beads, wash them thoroughly with DMF and methanol, and perform a Bromophenol Blue test.[2] The standard Kaiser test will give a false negative for the secondary amine of the newly coupled residue.

    • Test Result : A yellow color indicates a complete reaction. A blue or green color indicates the presence of unreacted free amines, signifying an incomplete reaction.[2][6]

    • If the coupling is incomplete, drain the reaction solution and perform a "double coupling" by repeating steps 2 and 3 with a fresh solution of activated amino acid.[5][6]

  • Final Wash :

    • Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next synthesis step.

Protocol 2: PyBrOP-Mediated Coupling (For Highly Difficult Couplings)

PyBrOP is a highly reactive phosphonium salt recommended for particularly challenging couplings, such as coupling an N-methylated residue to another N-methylated residue.[9][10][18]

  • Resin Preparation :

    • Follow the same resin preparation and deprotection steps as in Protocol 1.

  • Coupling Reaction :

    • Suspend the deprotected peptide-resin in Dichloromethane (DCM) or a DCM/DMF mixture.

    • In a separate vessel, dissolve Boc-N-methyl-D-norvaline (2 equivalents). Add this solution to the resin suspension.

    • Add PyBrOP (2 equivalents) to the mixture.

    • Cool the reaction vessel to 0°C in an ice bath. This is critical to control the high reactivity and minimize potential side reactions.

    • Add DIPEA (6 equivalents). Agitate the mixture at 0°C for 2-5 minutes, then allow it to warm to room temperature and continue agitating for 1-2 hours.[19]

  • Monitoring and Completion :

    • Monitor the reaction using the Bromophenol Blue test as described in Protocol 1.

    • If the reaction is incomplete, a second coupling may be performed.

  • Final Wash :

    • Drain the reaction solution and wash the resin thoroughly with DCM (5x) and DMF (3x).

Understanding Key Mechanisms

HATU Activation and Coupling

The superior performance of HATU stems from its mechanism of action. In the presence of a base, the carboxylic acid of Boc-N-methyl-D-norvaline is deprotonated. This carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt, which is essentially a HOAt active ester.[11][20] The neighboring pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the sterically hindered N-methyl amine of the growing peptide chain.

AA Boc-N-Me-D-Nva-COO⁻ ActiveEster Highly Reactive OAt-Active Ester AA->ActiveEster Attacks HATU HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->AA Deprotonation PeptideBond Peptide Bond Formed Boc-N(Me)-D-Nva-N(Me)-Peptide ActiveEster->PeptideBond N_Terminus H-N(Me)-Peptide-Resin N_Terminus->PeptideBond Nucleophilic Attack Byproduct HOAt + Tetramethylurea PeptideBond->Byproduct Releases

Caption: Simplified mechanism of HATU-mediated peptide bond formation.

The Mechanism of Racemization

Racemization is a critical side reaction, especially for N-methylated amino acids. The primary pathway involves the formation of a planar 5(4H)-oxazolone (or the related oxazolium ion) intermediate.[4][7] The proton at the chiral α-carbon of this intermediate is acidic and can be abstracted by a base. This creates a planar, achiral enolate, destroying the stereochemical integrity. The incoming amine can then attack from either face of this planar intermediate, resulting in a mixture of D- and L-isomers in the final peptide.[4]

ActivatedAA Activated Boc-N-Me-D-Nva (e.g., OAt-Ester) Oxazolone 5(4H)-Oxazolone Intermediate ActivatedAA->Oxazolone Intramolecular Cyclization Enolate Planar Achiral Enolate Intermediate Oxazolone->Enolate Base Base (e.g., DIPEA) Base->Oxazolone α-Proton Abstraction Racemized Racemized Product (D/L Mixture) Enolate->Racemized Nucleophilic Attack (from either face)

Caption: The oxazolone mechanism leading to racemization during peptide coupling.

Strategies to Mitigate Racemization

Controlling stereochemistry is paramount. The prolonged reaction times required for N-methylated residues increase their exposure to conditions that promote racemization. The following strategies are essential:

StrategyRationaleImplementation
Choice of Base Strong, non-hindered bases (like Triethylamine) readily abstract the α-proton from the oxazolone intermediate.[8]Use sterically hindered bases like DIPEA or 2,4,6-collidine (TMP) .[4][21] Their bulkiness disfavors interaction with the α-carbon.
Additives Additives like HOAt (often part of the HATU reagent) or OxymaPure® (in COMU) can suppress oxazolone formation and favor the direct aminolysis pathway.[4][10]Use coupling reagents that incorporate these additives (HATU, COMU). When using carbodiimides like DIC, always include an additive like HOAt or OxymaPure®.
Temperature Control Higher temperatures accelerate both the desired coupling and the undesired racemization.For highly reactive reagents like PyBrOP, perform the initial activation and coupling at 0°C .[19]
Minimize Pre-activation Time The longer the activated amino acid exists in solution before reacting with the resin-bound amine, the greater the opportunity for it to cyclize into an oxazolone.[4]Add the activated amino acid solution to the resin immediately after the brief pre-activation period (typically 2-5 minutes).
In Situ Neutralization The presence of tertiary amine salts can increase racemization.[7][8]Use in situ neutralization protocols where the base is added simultaneously with the coupling reagents, rather than in a separate neutralization step.

Conclusion

The successful incorporation of Boc-N-methyl-D-norvaline is a challenging yet achievable goal in peptide synthesis. Success hinges on acknowledging the inherent steric and electronic challenges posed by the N-methyl group and proactively addressing them. By selecting highly potent onium salt-based coupling reagents such as HATU or COMU, employing extended reaction times, diligently monitoring reaction completion with appropriate tests like the Bromophenol Blue assay, and implementing rigorous strategies to suppress racemization, researchers can effectively synthesize high-purity N-methylated peptides. These protocols and the underlying mechanistic principles provide a robust framework for drug development professionals to harness the significant pharmacological advantages of N-methylation.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. [Link]

  • Bodanszky, M. (1993). Racemization Assays. Peptide Chemistry: A Practical Textbook.
  • Merck Millipore. (2009). COMU Novabiochem coupling reagents for peptide synthesis. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Aapptec Peptides. COMU; CAS 1075198-30-9. [Link]

  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science. [Link]

  • Syn-Thesis. (n.d.). Efficient Method for the Synthesis of N-Methylated Peptides. [Link]

  • ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing N-methylated amino acid(s). [Link]

  • ResearchGate. (n.d.). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ. [Link]

  • ResearchGate. (n.d.). COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. [Link]

  • Organic Mechanisms. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Liu, L., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • ResearchGate. (n.d.). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • ResearchGate. (n.d.). Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline. [Link]

  • Aurelio, L., et al. (2003). An Efficient Preparation of N-methyl-alpha-amino Acids From N-nosyl-alpha-amino Acid Phenacyl Esters. The Journal of Organic Chemistry. [Link]

  • Mendoza, D., et al. (2021). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • The Royal Society of Chemistry. (2020). Supporting information. [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

Sources

Method

Application Note: Strategies for the Deprotection of the Boc Group from N-Methylated Amino Acids

Introduction N-methylated amino acids are crucial building blocks in medicinal chemistry and peptide science, offering enhanced proteolytic stability, increased cell permeability, and the ability to modulate conformation...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methylated amino acids are crucial building blocks in medicinal chemistry and peptide science, offering enhanced proteolytic stability, increased cell permeability, and the ability to modulate conformation and biological activity.[1][2] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality during the synthesis of these valuable compounds. However, the deprotection of the Boc group from N-methylated amino acids presents unique challenges compared to their primary amine counterparts. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective removal of the Boc protecting group from N-methylated amino acids, focusing on the underlying chemical principles, detailed protocols, and troubleshooting strategies.

The Challenge of N-Methyl Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed process initiated by protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[3][4][5] In the case of N-methylated amino acids, the tertiary nature of the Boc-protected amine introduces steric hindrance around the nitrogen and alters the electronic environment. This can impede the approach of the acid catalyst and slow down the rate of protonation and subsequent cleavage, sometimes necessitating harsher reaction conditions than those required for primary or secondary amines. In solid-phase peptide synthesis (SPPS), incomplete deprotection can lead to the formation of deletion sequences, a significant issue when working with complex peptides.[6]

Mechanistic Overview of Acid-Mediated Boc Deprotection

The generally accepted mechanism for the acid-catalyzed deprotection of a Boc group using trifluoroacetic acid (TFA) is a cornerstone of peptide chemistry.[3][5]

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA. This initial step activates the protecting group for cleavage.

  • Formation of the Tert-Butyl Cation: The protonated carbamate then collapses, leading to the elimination of a relatively stable tertiary carbocation, the tert-butyl cation, and the formation of an unstable carbamic acid intermediate.[3][4]

  • Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and yielding the deprotected amine.[3][5]

  • Salt Formation: Under the acidic conditions, the newly liberated amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a trifluoroacetate salt).[3]

The liberated tert-butyl cation is a reactive electrophile that can lead to side reactions, such as the alkylation of sensitive amino acid residues like methionine or tryptophan.[7] To prevent these undesired modifications, scavengers are often included in the deprotection cocktail.

Visualization of the Deprotection Mechanism

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation BocNMeR Boc-N(Me)-R ProtonatedBoc Protonated Boc-N(Me)-R BocNMeR->ProtonatedBoc CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid tBu_cation tert-Butyl Cation ProtonatedBoc->tBu_cation H_plus H⁺ (from TFA) FreeAmine H-N(Me)-R CarbamicAcid->FreeAmine CO2 CO₂ (gas) CarbamicAcid->CO2 AmineSalt H₂⁺-N(Me)-R • TFA⁻ FreeAmine->AmineSalt H_plus2 H⁺

Caption: Acid-catalyzed deprotection of a Boc-N-methylated amino acid.

Protocols for Boc Deprotection of N-Methylated Amino Acids

The choice of deprotection protocol depends on whether the reaction is performed in solution or on a solid support, as well as the sensitivity of other functional groups in the molecule.

Protocol 1: Standard Solution-Phase Deprotection with TFA/DCM

This is the most common method for Boc deprotection in solution. The concentration of TFA and reaction time may need to be optimized for challenging N-methylated substrates.

Materials:

  • Boc-N-methylated amino acid or peptide

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected N-methylated amino acid in anhydrous DCM (a typical concentration is 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath to moderate the initial exothermic reaction.[8]

  • Slowly add TFA to the stirred solution. The final concentration of TFA can range from 20% to 50% (v/v). For N-methylated amino acids, a higher concentration is often more effective.[8][9]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by a suitable method such as TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene several times.[8]

  • The deprotected product is typically obtained as a TFA salt. It can be precipitated by adding cold diethyl ether, collected by filtration, washed with more cold diethyl ether, and dried under vacuum.[8]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Boc Deprotection

In the context of Boc-SPPS, the deprotection is carried out on the resin-bound peptide.

Materials:

  • Boc-N-methylated amino acid-peptide-resin

  • DCM (for washing)

  • Deprotection solution (e.g., 50% TFA in DCM)

  • Neutralization solution (e.g., 5-10% DIEA in DCM)

  • Solid-phase reaction vessel

Procedure:

  • Swell the peptide-resin in DCM.

  • Drain the solvent and add the deprotection solution (50% TFA in DCM).[10]

  • Agitate the resin for an initial 2-3 minutes, then drain.[10]

  • Add a fresh portion of the deprotection solution and agitate for an additional 20-30 minutes. For some N-methylated residues, particularly hindered ones, this time may need to be extended.[6]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[10]

  • Neutralize the resulting TFA salt by washing the resin with a solution of 5-10% diisopropylethylamine (DIEA) in DCM (2-3 times) until the resin is no longer acidic (as indicated by a neutral pH test of the washings).[10]

  • Wash the resin again with DCM to remove excess base before proceeding to the next coupling step.

Visualization of the SPPS Deprotection Workflow

SPPS_Workflow Start Start: Boc-AA-Peptide-Resin Swell Swell Resin in DCM Start->Swell Deprotect1 Deprotection: Add 50% TFA/DCM (2-3 min) Swell->Deprotect1 Deprotect2 Deprotection: Add 50% TFA/DCM (20-30 min) Deprotect1->Deprotect2 WashDCM1 Wash with DCM (3-5x) Deprotect2->WashDCM1 Neutralize Neutralize: 5-10% DIEA in DCM (2-3x) WashDCM1->Neutralize WashDCM2 Wash with DCM (3-5x) Neutralize->WashDCM2 End End: H₂N⁺-AA-Peptide-Resin (Ready for next coupling) WashDCM2->End

Caption: A typical workflow for Boc deprotection in solid-phase peptide synthesis.

Alternative and Milder Deprotection Methods

While TFA is the most common reagent, its harshness can be detrimental to sensitive substrates. Several alternative methods have been developed.

Reagent/MethodConditionsAdvantagesDisadvantages
p-Toluenesulfonic acid (p-TsOH) Toluene or MeOH, microwave irradiation (30s)Very fast, stable for Fmoc and Z groups.[11]May not be suitable for all substrates; requires microwave equipment.
HCl in Dioxane/EtOAc 4M HCl in dioxane or ethyl acetate, 0 °C to RTOften considered milder than TFA, can be more selective.[12]Anhydrous conditions are critical to prevent ester hydrolysis.[13]
Lewis Acids (e.g., BiCl₃, AlCl₃) BiCl₃ in MeCN/H₂O at 55°C; AlCl₃High chemoselectivity, tolerates other acid-labile groups.[14][15]Requires specific metal catalysts, may need heating.
Thermal Deprotection Neat or in a high-boiling solvent (e.g., TFE), 100-240 °CCompletely acid-free, clean reaction.[16][17]Requires high temperatures, not suitable for thermally sensitive molecules.
TMSOTf/TFA TMSOTf, TFA, m-cresol at 0°CVery strong cleavage conditions for highly resistant groups.Harsh conditions, requires careful handling of reagents.

Troubleshooting and Key Considerations

  • Incomplete Deprotection: If LC-MS analysis shows remaining starting material, consider increasing the TFA concentration, extending the reaction time, or slightly increasing the temperature. For particularly stubborn cases, a stronger acid system like TMSOTf/TFA may be necessary.[6]

  • Side-Chain Alkylation: For peptides containing sensitive residues like Trp, Met, or Tyr, the tert-butyl cation generated during deprotection can cause unwanted alkylation.[7] Including scavengers in the deprotection cocktail is essential. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. A typical cleavage cocktail for sensitive peptides is TFA/H₂O/TIS (95:2.5:2.5).[8]

  • Orthogonality: When designing a synthetic route, ensure that other protecting groups present in the molecule (e.g., for side chains or the C-terminus) are stable to the acidic conditions used for Boc removal. For instance, Fmoc and Cbz groups are generally stable to TFA but not to basic or hydrogenolysis conditions, respectively.[5][11]

Conclusion

The deprotection of the Boc group from N-methylated amino acids is a critical step that requires careful consideration of reaction conditions. While standard TFA-based protocols are often successful, the increased steric hindrance and altered electronics of the tertiary amine may necessitate adjustments to concentration, time, or the use of alternative reagents. By understanding the underlying mechanism and having a range of protocols at their disposal, researchers can effectively deprotect these important building blocks, enabling the synthesis of complex and biologically active N-methylated peptides and other molecules.

References
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health (NIH). [Link]

  • MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts. ResearchGate. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Alpha-N-methylation of amino acids.
  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. ResearchGate. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Synthetic Preparation of N-Methyl-α-amino Acids. ResearchGate. [Link]

  • Alternative Methods for Boc Deprotection. Reddit. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. ResearchGate. [Link]

  • How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. [Link]

  • Rapid N-Boc Deprotection with TFA. Scribd. [Link]

  • Experimental Procedures. The Royal Society of Chemistry. [Link]

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. [Link]

Sources

Application

Application Notes and Protocols for the Strategic Incorporation of N-Methylated Amino Acids into Peptide Chains

Introduction: Elevating Peptide Therapeutics Through N-Methylation Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their translation into effective drugs is often hampe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elevating Peptide Therapeutics Through N-Methylation

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their translation into effective drugs is often hampered by poor pharmacokinetic properties, such as susceptibility to enzymatic degradation and low cell permeability.[1][2][3] N-methylation, the strategic substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, has emerged as a powerful strategy to overcome these limitations.[1][2][4] This modification can significantly enhance the therapeutic potential of peptides by improving their stability, bioavailability, and receptor binding affinity.[1][2][5]

N-methylated amino acids are prevalent in numerous naturally occurring bioactive peptides, including the renowned immunosuppressant Cyclosporine A, which contains seven N-methylated residues.[6][7][8] This natural precedent underscores the evolutionary advantage of N-methylation in creating robust, drug-like molecules.[7][8] By introducing a methyl group, several key physicochemical properties of the peptide are altered:

  • Enhanced Proteolytic Stability: The N-methyl group sterically shields the adjacent peptide bond from the action of proteases, significantly increasing the peptide's in vivo half-life.[2][5]

  • Improved Membrane Permeability: The replacement of the amide proton reduces the hydrogen bond donating capacity of the peptide backbone. This lowers the desolvation penalty for transitioning from an aqueous environment into the lipid bilayer of cell membranes, thereby improving passive diffusion and oral bioavailability.[2][7][8][9][10]

  • Conformational Control: The steric bulk of the methyl group restricts the rotation around the peptide backbone's dihedral angles (Φ, Ψ), reducing conformational flexibility.[4][11] This can pre-organize the peptide into its bioactive conformation, minimizing the entropic cost of binding to its target and potentially increasing affinity and selectivity.[4][8]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for incorporating N-methylated amino acids into peptide chains. We will delve into the synthetic challenges, present detailed protocols for two primary strategies, and discuss the critical parameters for success.

The Synthetic Challenge: Overcoming Steric Hindrance

The primary obstacle in synthesizing N-methylated peptides is the steric hindrance imposed by the N-methyl group.[11][12] This steric bulk significantly reduces the nucleophilicity of the secondary amine on the N-terminal residue of the growing peptide chain.[11] Consequently, the subsequent coupling reaction is dramatically slowed, often leading to incomplete acylation.[12][13] This is particularly problematic when coupling an amino acid onto an N-methylated residue, and the difficulty is compounded when two N-methylated residues are sequential.[12][13][14]

To achieve efficient incorporation, standard solid-phase peptide synthesis (SPPS) conditions are insufficient. The process requires highly active coupling reagents, optimized reaction conditions, and sometimes alternative synthetic strategies to ensure high yields and purity.[11][12]

Core Strategies for Incorporation

There are two primary methodologies for introducing N-methylated amino acids into a peptide sequence during SPPS:

  • Use of Pre-synthesized Fmoc-N-methyl-amino Acid Building Blocks: This is the most direct approach, involving the coupling of a pre-synthesized N-methylated amino acid monomer during the standard SPPS cycle. While many common N-methylated amino acids are commercially available, they are often expensive and the selection can be limited.[15]

  • On-Resin N-Methylation: This method involves synthesizing the peptide up to the desired residue and then performing the N-methylation reaction directly on the resin-bound peptide.[16][17] This is a versatile and cost-effective approach, particularly for performing "N-methyl scans" where methylation is systematically introduced at various positions to probe structure-activity relationships.[8][16][17]

The choice between these strategies depends on the scale of the synthesis, the availability of the required building blocks, and the specific sequence being synthesized.

Workflow Comparison: Building Block vs. On-Resin Methylation

G cluster_0 Strategy 1: Building Block Approach cluster_1 Strategy 2: On-Resin Methylation A1 Start SPPS A2 Couple Standard Fmoc-AA-OH A1->A2 A3 Couple Fmoc-N-Me-AA-OH (Special Conditions) A2->A3 A4 Continue SPPS A3->A4 A5 Cleavage & Deprotection A4->A5 B1 Start SPPS B2 Couple Standard Fmoc-AA-OH B1->B2 B3 Fmoc Deprotection B2->B3 B4 On-Resin N-Methylation (e.g., Fukuyama-Mitsunobu) B3->B4 B5 Couple Next Fmoc-AA-OH (Special Conditions) B4->B5 B6 Continue SPPS B5->B6 B7 Cleavage & Deprotection B6->B7

Caption: Comparative workflows for incorporating N-methylated amino acids.

Protocol 1: Synthesis of Fmoc-N-methyl-amino Acid Building Blocks

While commercially available, custom synthesis of Fmoc-N-methyl-amino acids may be necessary. The Biron-Kessler method, an adaptation of the Fukuyama procedure, is a robust method for this purpose.[15] It involves temporary protection of the alpha-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the remaining amine proton, facilitating methylation.[15]

Step-by-Step Methodology (Biron-Kessler Method)

This protocol describes a solid-phase approach using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, which simplifies purification.[15]

  • Resin Loading:

    • Swell 1 g of 2-CTC resin in anhydrous dichloromethane (DCM).

    • Dissolve 3 equivalents of the desired Fmoc-amino acid in minimal anhydrous DCM.

    • Add the amino acid solution to the resin, followed immediately by 9 equivalents of N,N-diisopropylethylamine (DIEA).

    • Stir the mixture for 2 hours at room temperature.

    • Wash the resin thoroughly with DCM and dry under vacuum.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) for 20 minutes.

    • Wash the resin with DMF, DCM, and methanol, then dry.

  • Sulfonylation (o-NBS Protection):

    • Swell the resin in anhydrous DMF.

    • Add a solution of 3 equivalents of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 6 equivalents of collidine in DMF.

    • Stir for 2 hours at room temperature.

    • Wash the resin with DMF and DCM, then dry.

  • Methylation:

    • Swell the resin in anhydrous DMF.

    • Add a solution of 3 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 10 equivalents of methyl iodide (CH₃I).

    • Stir for 1 hour at room temperature.

    • Wash the resin with DMF and DCM.

  • Sulfonamide Deprotection:

    • Swell the resin in anhydrous DMF.

    • Add a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in DMF.

    • Stir for 30 minutes at room temperature.

    • Wash the resin with DMF and DCM.

  • Fmoc Re-protection:

    • Swell the resin in DMF.

    • Add a solution of 3 equivalents of Fmoc-OSu and 6 equivalents of DIEA in DMF.

    • Stir for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Cleavage from Resin:

    • Wash the resin twice with DMF and twice with DCM.[15]

    • Perform the cleavage by treating the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM (10 mL/g resin).[15]

    • Shake the mixture for 1 minute and drain the solution into a flask containing 30 mL of water. Repeat this step four times.[15] This procedure prevents cleavage of acid-labile side-chain protecting groups.[15]

    • The aqueous layer now contains the desired Fmoc-N-Me-AA-OH, which can be extracted and purified.

Protocol 2: Incorporation via SPPS and On-Resin Methylation

This section details the critical steps for incorporating an N-methylated amino acid into a growing peptide chain using both pre-synthesized building blocks and the on-resin methylation approach.

Key Consideration: Coupling Reagents

The success of coupling onto a sterically hindered N-methylated amine terminus hinges on the choice of coupling reagent. Standard reagents like HBTU and HCTU are often less effective.[18] High-activity reagents are required to overcome the kinetic barrier.

Coupling ReagentTypeKey Advantages for N-Methylation
HATU Aminium SaltHighly reactive, fast kinetics. Widely successful for N-methyl couplings.[18][19]
PyAOP / PyBOP Phosphonium SaltVery effective, especially for coupling N-methylated AAs to other N-methylated AAs.[13][14][19]
COMU Aminium SaltHigh solubility and reactivity, comparable to HATU, with improved safety profile (non-explosive byproducts).[20]
PyBroP Phosphonium SaltHalogenophosphonium reagent, highly efficient for hindered couplings but can cause racemization with prolonged use.[18][20][21]
BOP-Cl Phosphonium SaltA classic reagent useful for hindered couplings.[18][22]
Step-by-Step Methodology: Coupling an Fmoc-N-Me-AA-OH Building Block
  • Resin Preparation: After deprotection of the N-terminal amine of the resin-bound peptide, wash thoroughly with DMF.

  • Activation and Coupling (HATU Protocol):

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-N-Me-AA-OH and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIEA or collidine to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling to proceed for 2-4 hours at room temperature. Microwave heating (if available) can significantly accelerate this step.[16]

  • Monitoring the Coupling: Standard ninhydrin tests are ineffective for secondary amines. A bromophenol blue test should be used to monitor the reaction's completion.[18]

    • Test Procedure: Take a small sample of resin, wash with methanol, and add a DMF solution of bromophenol blue. A yellow color indicates complete coupling, while a blue or green color signifies an incomplete reaction.[18]

  • Capping and Washing: If the coupling is incomplete after an extended period or a second coupling, cap any unreacted amines with acetic anhydride. Wash the resin thoroughly with DMF and DCM before proceeding to the next cycle.

Step-by-Step Methodology: On-Resin N-Methylation (Adapted from Miller and Scanlan)

This method utilizes an o-NBS protecting group, similar to the building block synthesis, but performs the reactions directly on the resin-bound peptide.[17]

G P_n Peptide-Resin (Free N-terminus) P_NBS o-NBS-Protected Peptide-Resin P_n->P_NBS 1. Sulfonylation NBS_Cl o-NBS-Cl, Collidine, DMF P_NBS_Me Methylated o-NBS-Peptide-Resin P_NBS->P_NBS_Me 2. Methylation Methylation DBU, CH₃I, DMF P_N_Me N-Methylated Peptide-Resin P_NBS_Me->P_N_Me 3. Deprotection Deprotection 2-Mercaptoethanol, DBU, DMF P_n1_Me Elongated Peptide-Resin (N-Methylated) P_N_Me->P_n1_Me 4. Next Coupling Coupling Fmoc-AA-OH, HATU, DIEA, DMF

Caption: On-Resin N-Methylation Workflow.

  • Peptide Synthesis: Synthesize the peptide chain up to the residue preceding the desired methylation site using standard Fmoc-SPPS.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Sulfonylation: Treat the resin with 5 equivalents of o-NBS-Cl and 10 equivalents of collidine in DMF for 1-2 hours.

  • Methylation: Wash the resin, then treat with 5 equivalents of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or proton sponge and 10 equivalents of dimethyl sulfate in DMF for 30 minutes.

  • Sulfonamide Deprotection: Wash the resin, then treat with 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in DMF for 15 minutes (repeat once).

  • Next Coupling: The resin now has a free N-methyl amine at the N-terminus. Proceed immediately to couple the next amino acid using the high-activity conditions described previously (e.g., HATU/DIEA).

Characterization and Potential Side Reactions

The analysis of N-methylated peptides requires careful consideration.

  • HPLC Analysis: Crude HPLC profiles of N-methyl-rich peptides often show multiple, broad peaks.[13][14] This is not necessarily due to impurity but is often a result of the slow cis-trans isomerization around the N-methylated amide bond, leading to the presence of multiple conformers that are resolved by reverse-phase HPLC.[13][14]

  • Mass Spectrometry: Mass spectrometry is essential for confirming the correct mass of the final product. The N-methylated residue can often be identified by a prominent N-methylimmonium ion peak during fragmentation analysis.[17]

Common Side Reactions and Mitigation
  • Diketopiperazine (DKP) Formation: During Fmoc removal from the second amino acid, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is more prevalent with N-methylated residues. Using bulky C-terminal protecting groups or performing couplings at lower temperatures can mitigate this.[13]

  • Fragmentation during Cleavage: Peptides with consecutive N-methylamino acids can be susceptible to fragmentation during the final TFA cleavage from the resin.[13][14] Optimizing the cleavage time is crucial to minimize this side reaction.[13][14]

  • Racemization: The use of highly reactive coupling reagents and bases can increase the risk of epimerization, particularly when coupling to a C-terminal N-methyl amino acid.[19] Using additives like HOAt or Oxyma Pure and carefully controlling temperature can help suppress this.

Conclusion

The incorporation of N-methylated amino acids is a cornerstone of modern peptide drug design, offering a proven path to improved pharmacokinetic profiles.[1] While synthetically challenging due to steric hindrance, the difficulties can be overcome through the rational selection of synthetic strategies, the use of high-activity coupling reagents, and careful optimization of reaction conditions.[11][12] The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize N-methylated peptides, thereby unlocking their full therapeutic potential.

References

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (2013). Springer Protocols. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. [Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. (2023). Bioorganic Chemistry. [Link]

  • Site-Selective N-Methylation of Peptides on Solid Support. (1997). Journal of the American Chemical Society. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Should My Peptide Be Methylated?. (2025). LifeTein. [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005). Journal of Peptide Research. [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (2011). National Institutes of Health. [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005). Journal of Peptide Research. [Link]

  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. (2024). ACS Chemical Biology. [Link]

  • An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. (2006). The Journal of Organic Chemistry. [Link]

  • Toward accurately modeling N-methylated cyclic peptides. (2020). RSC Publishing. [Link]

  • Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. (1994). The Journal of Organic Chemistry. [Link]

  • A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate. [Link]

  • A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. (2007). Tetrahedron. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2016). Mini-Reviews in Medicinal Chemistry. [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005). Journal of Peptide Research. [Link]

  • SPPS for N Methylated Peptides. (2023). Reddit. [Link]

  • N-methylation in amino acids and peptides: Scope and limitations. (2018). Biopolymers. [Link]

  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. (2024). ACS Chemical Biology. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2023). ACS Omega. [Link]

  • Selective, on-resin N-methylation of peptide N-trifluoroacetamides. (2013). Organic Letters. [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (2011). Nature Chemical Biology. [Link]

  • Synthesis of N-methylated cyclic peptides. (2014). Nature Protocols. [Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2008). Accounts of Chemical Research. [Link]

  • N -methylation in amino acids and peptides: Scope and limitations. (2018). Biopolymers. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). Molecules. [Link]

  • Synthesis of Poly-N-Methylated Peptides Against Malaria. (2024). The Athenaeum. [Link]

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Method

Application Notes and Protocols: Leveraging Boc-N-methyl-D-norvaline as a Strategic Building Block in Modern Drug Discovery

Abstract The development of peptide-based therapeutics is often hampered by their inherent susceptibility to enzymatic degradation and poor membrane permeability, limiting their oral bioavailability and in vivo half-life...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of peptide-based therapeutics is often hampered by their inherent susceptibility to enzymatic degradation and poor membrane permeability, limiting their oral bioavailability and in vivo half-life.[1] Chemical modifications that stabilize the peptide backbone are therefore critical for clinical success. The strategic incorporation of N-methylated D-amino acids represents a powerful dual-action approach to overcoming these limitations. This guide provides an in-depth analysis of Boc-N-methyl-D-norvaline, a non-proteinogenic building block designed to confer exceptional proteolytic resistance and modulate peptide conformation.[2][3] We address the significant synthetic challenges posed by the steric hindrance of N-methylated residues and provide detailed, field-proven protocols for its successful incorporation using Boc-chemistry solid-phase peptide synthesis (SPPS). These application notes are intended for researchers, chemists, and drug development professionals seeking to enhance the therapeutic potential of their peptide candidates.

Introduction: The Dual Advantage of N-Methylation and D-Configuration

Native peptides, despite their high target specificity, are often poor drug candidates due to rapid clearance by proteases and low oral absorption.[4] Two of the most effective strategies to mitigate these issues are N-methylation and the incorporation of D-enantiomers.

  • N-Methylation: The substitution of the amide proton with a methyl group introduces steric bulk that directly shields the adjacent peptide bond from proteolytic enzymes.[5][6] This modification also removes a hydrogen bond donor, which can increase lipophilicity, enhance membrane permeability, and restrict conformational flexibility, potentially locking the peptide into a more bioactive state.[2][7]

  • D-Amino Acid Incorporation: Endogenous proteases are stereoselective for L-amino acids.[3] The incorporation of D-amino acids at strategic positions renders peptide bonds unrecognizable to these enzymes, drastically increasing the metabolic stability and in vivo half-life of the peptide.[3][8]

Boc-N-methyl-D-norvaline is a specialized building block that combines both of these stability-enhancing features. Its use allows for the rational design of peptides and peptidomimetics with significantly improved pharmacokinetic profiles, making it a valuable asset in the development of next-generation therapeutics.[9][10]

Physicochemical Properties of Boc-N-methyl-D-norvaline

A clear understanding of the building block's properties is essential for its proper handling, storage, and use in synthesis.

PropertyValue
Chemical Name N-(tert-butoxycarbonyl)-N-methyl-D-2-aminopentanoic acid
Synonyms Boc-N-Me-D-Nva-OH
CAS Number Not readily available; stereoisomers have distinct numbers.[11]
Molecular Formula C₁₁H₂₁NO₄[11]
Molecular Weight 231.29 g/mol [10]
Appearance Typically a white to off-white solid or a light yellow oil.[10][12]
Storage Store at 0-8°C to ensure long-term stability.[10][13]

The Core Synthetic Challenge: Overcoming Steric Hindrance

The primary difficulty in utilizing N-methylated amino acids lies in the coupling reaction. The N-methyl group adds steric bulk and increases the electron-donating nature of the nitrogen, which reduces the nucleophilicity of the secondary amine.[14] This hinders the approach of the activated carboxyl group of the incoming amino acid, leading to drastically slower reaction kinetics compared to the coupling of a primary amine.[7] This challenge is particularly pronounced in solid-phase peptide synthesis (SPPS), where incomplete reactions can lead to the accumulation of deletion sequences that are difficult to separate from the target peptide, ultimately lowering the overall yield and purity.[7][15]

Caption: Steric hindrance in N-methylated vs. standard peptide coupling.

Optimized Protocols for Boc-SPPS using Boc-N-methyl-D-norvaline

To overcome the challenge of steric hindrance, standard SPPS protocols must be modified. The following sections provide a detailed methodology for the successful incorporation of Boc-N-methyl-D-norvaline using Boc chemistry. The Boc strategy is particularly well-suited for synthesizing hydrophobic peptides where aggregation can be an issue with Fmoc chemistry.[][17]

Reagent Selection: The Key to Efficient Coupling

The choice of coupling reagent is paramount. Standard carbodiimides like DCC or DIC are often insufficient. High-activity phosphonium or aminium salts are required to generate a highly reactive acylating species capable of overcoming the low reactivity of the N-methylated amine.[14][18]

Coupling ReagentTypeActivity LevelNotes
HATU Aminium SaltVery HighHighly effective for N-methylated residues; generates a reactive OAt ester. Often the reagent of choice.[18][19]
PyAOP Phosphonium SaltVery HighAlso based on the HOAt leaving group, very effective for coupling and cyclizing N-methylated peptides.[20]
PyBroP Phosphonium SaltHighA potent reagent, but can cause epimerization with prolonged activation times. Use with caution.[19][21]
HBTU / TBTU Aminium SaltMedium-HighLess effective than HATU for sterically hindered couplings.[19] May require longer reaction times or double coupling.
DIC / HOBt CarbodiimideMediumGenerally not recommended for difficult N-methyl couplings unless reaction times are significantly extended.[20]
Protocol: Manual Boc-SPPS of a Peptide Containing N-methyl-D-norvaline

This protocol outlines the key steps for incorporating Boc-N-methyl-D-norvaline into a growing peptide chain on a Merrifield or PAM resin. A double coupling strategy is highly recommended to drive the reaction to completion.[15]

Materials and Reagents:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected L-amino acids

  • Boc-N-methyl-D-norvaline

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization Reagent: 5-10% DIEA in DCM

  • Bromophenol Blue monitoring solution (250 mg in 50 mL DMF)[19]

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with scavenger (e.g., anisole) or Trifluoromethanesulfonic acid (TFMSA). (Caution: HF is extremely hazardous and requires specialized equipment and training) .

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DCM for 30 minutes, followed by DMF for another 30 minutes in a suitable reaction vessel.[22]

  • Standard Amino Acid Coupling: For all non-N-methylated residues, perform standard Boc-SPPS cycles:

    • Deprotection: Remove the Boc group with 50% TFA/DCM for 20-30 minutes.[15]

    • Washes: Wash the resin thoroughly with DCM and DMF.

    • Neutralization: Treat with 5-10% DIEA/DCM until the resin is neutral.

    • Coupling: Pre-activate 3-4 equivalents of the Boc-amino acid with 3-4 equivalents of a standard coupling reagent (e.g., HBTU) and 6-8 equivalents of DIEA in DMF. Add to the resin and react for 1-2 hours.

  • Specialized Coupling of Boc-N-methyl-D-norvaline (Double Coupling):

    • Perform the deprotection and neutralization steps as described above to expose the N-terminal primary amine.

    • First Coupling:

      • In a separate vial, dissolve 3-5 equivalents of Boc-N-methyl-D-norvaline and 3-5 equivalents of HATU in DMF.[15][19]

      • Add 6-10 equivalents of DIEA. Allow to pre-activate for 2-5 minutes.

      • Add the activated mixture to the resin.

      • Allow the reaction to proceed for 2-4 hours.

    • Monitoring: Remove a small sample of resin beads, wash with methanol, and add the Bromophenol Blue test solution. A yellow color indicates complete coupling (no free amine). A blue or green color indicates an incomplete reaction, and a second coupling is necessary.[19]

    • Second Coupling (if required): Filter the resin, wash with DMF, and repeat the coupling step with a freshly prepared activated solution of Boc-N-methyl-D-norvaline.

  • Coupling the Subsequent Amino Acid:

    • The N-terminus of the newly coupled N-methyl-D-norvaline is now a secondary amine. After Boc deprotection, coupling the next amino acid onto this sterically hindered position is also challenging.[14]

    • It is strongly recommended to use the same high-potency HATU coupling protocol and extended reaction time as described in Step 3.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin thoroughly with DCM and dry it under vacuum.

    • Carefully cleave the peptide from the resin and remove side-chain protecting groups using an appropriate strong acid cocktail (e.g., HF/anisole) for 1-4 hours at 0°C.[15][17]

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[23]

Synthesis Workflow and Troubleshooting

The following diagram illustrates the complete workflow for incorporating the specialized amino acid.

G Start Start: Boc-AA-Resin TFA_Deprotection 1. Boc Deprotection (50% TFA/DCM) Start->TFA_Deprotection Wash_Neutralize 2. Wash & Neutralize (DCM, DMF, DIEA) TFA_Deprotection->Wash_Neutralize Couple_NMe 3. Couple Boc-N-Me-D-Nva (HATU/DIEA, 2-4h) Wash_Neutralize->Couple_NMe Monitor 4. Monitor Coupling (Bromophenol Blue Test) Couple_NMe->Monitor Recouple_Decision Incomplete? Monitor->Recouple_Decision Wash_DMF Wash (DMF) Recouple_Decision->Wash_DMF Yes TFA_Deprotection_2 5. Boc Deprotection (50% TFA/DCM) Recouple_Decision->TFA_Deprotection_2 No (Complete) Wash_DMF->Couple_NMe Wash_Neutralize_2 6. Wash & Neutralize TFA_Deprotection_2->Wash_Neutralize_2 Couple_Next_AA 7. Couple Next AA (HATU/DIEA, 2-4h) Wash_Neutralize_2->Couple_Next_AA Repeat_Cycle 8. Repeat Cycles for Remaining AAs Couple_Next_AA->Repeat_Cycle Cleavage 9. Cleavage & Deprotection (e.g., HF/Anisole) Repeat_Cycle->Cleavage Purify 10. Precipitate, Purify (RP-HPLC) & Analyze (MS) Cleavage->Purify End Final Peptide Purify->End

Caption: Boc-SPPS workflow for incorporating Boc-N-methyl-D-norvaline.

Troubleshooting Guide:

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling Insufficiently active coupling reagent; short reaction time; steric hindrance.Use a high-potency reagent like HATU.[19] Increase reaction time to 4+ hours. Perform a second coupling. Consider microwave-assisted synthesis.[15][24]
Deletion Sequences in MS Result of incomplete coupling at the previous cycle.Follow the solutions for incomplete coupling. Ensure rigorous monitoring (Bromophenol Blue test) before proceeding to the next cycle.[19]
Low Final Yield Cumulative effect of incomplete couplings; loss during purification.Optimize all coupling steps, especially for and onto the N-methylated residue. Optimize HPLC purification gradient to resolve closely eluting species.
Epimerization/Racemization Prolonged pre-activation time, especially with highly activating reagents like PyBroP.[18]Keep pre-activation times to a minimum (2-5 minutes). Use HATU, which is reported to reduce epimerization.[20][22]

Conclusion

Boc-N-methyl-D-norvaline is a high-value building block for overcoming the fundamental challenges of peptide drug development. By conferring resistance to proteolysis through two distinct and synergistic mechanisms, it enables the creation of highly stable and potent therapeutic candidates. While its incorporation requires specialized protocols to overcome the inherent steric hindrance, the use of optimized coupling reagents like HATU, extended reaction times, and careful monitoring ensures a high probability of success. The detailed methods and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to harness the full potential of this and other N-methylated amino acids in their drug discovery programs.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • LifeTein. (2025). Should My Peptide Be Methylated?.
  • BenchChem. (2025). Application Note: Optimizing Coupling Reactions for N-Methylated Amino Acids.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • CD Biosynsis. (n.d.). N-Methyl Amino Acids.
  • Coste, J., Frérot, E., & Jouin, P. (1994).
  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
  • Singh, Y., Sharma, R., & Singh, J. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Albericio, F., & Kruger, H. G. (n.d.).
  • Merck Millipore. (n.d.). N-Methylated Amino Acids.
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • Naoum, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • Albericio, F., & Kruger, H. G. (n.d.). N-methylation in amino acids and peptides: Scope and limitations.
  • United States Biological. (n.d.). Boc-N-Methyl-D-norvaline CAS.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • RSC Publishing. (n.d.). Toward accurately modeling N-methylated cyclic peptides.
  • J&K Scientific LLC. (n.d.). Boc-N-methyl-L-norvaline | 136092-78-9.
  • Gentile, F., et al. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central.
  • Cavelier, F. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis.
  • Pires, A. S., et al. (n.d.). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PubMed Central.
  • Chem-Impex. (n.d.). Boc-N-methyl-L-norvaline.
  • BenchChem. (2025). Design and Synthesis of Peptidomimetics with N-Boc-N-methyl-D-Valinol: Application Notes and Protocols.
  • CymitQuimica. (n.d.). CAS 45170-31-8: boc-N-methyl-L-valine.
  • Naoum, J., et al. (n.d.). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PubMed Central.
  • University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.
  • National Institutes of Health. (n.d.). Boc-N-methyl-D-norvaline | C11H21NO4 | CID 71307019.
  • BenchChem. (2025). A Comparative Guide to NMR Analysis of N-Methyl-L-threonine Incorp.
  • Biosynth. (n.d.). Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • Rossino, G., et al. (n.d.). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.
  • Brenneman, D. E., et al. (n.d.). Protective Peptides That Are Orally Active and Mechanistically Nonchiral. PubMed.
  • Udeshi, N. D., et al. (n.d.). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.
  • BOC Sciences. (n.d.). The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis.
  • MedchemExpress.com. (n.d.). Boc-L-Valine | Amino Acid Derivative.
  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • MDPI. (n.d.). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation.
  • Sigma-Aldrich. (n.d.). Boc-N-Me-Val-OH = 99.0 TLC 45170-31-8.
  • Chem-Impex. (n.d.). Boc-D-norvaline.
  • ResearchGate. (n.d.). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide.

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Application

Application Note: A Multi-faceted Analytical Approach for Peptides Incorporating Boc-N-methyl-D-norvaline

Introduction The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern therapeutic peptide design. These modifications can profoundly influence a peptide's pharmacological profile, e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern therapeutic peptide design. These modifications can profoundly influence a peptide's pharmacological profile, enhancing properties such as metabolic stability, membrane permeability, and conformational rigidity. Boc-N-methyl-D-norvaline is a prime example of such a building block, combining three key features: a tert-butyloxycarbonyl (Boc) protecting group for use in specific synthetic strategies, an N-methylated backbone to restrict conformational freedom and improve pharmacokinetic properties, and a D-configuration to confer resistance to enzymatic degradation.

The unique structural attributes of Boc-N-methyl-D-norvaline, however, necessitate a robust and multi-pronged analytical strategy to ensure the identity, purity, and integrity of the final peptide product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential analytical methods for characterizing peptides containing this modified amino acid. We will delve into the causality behind experimental choices in High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Purity Analysis, offering detailed protocols and expert insights.

For context, the synthesis of Boc-N-methyl-D-norvaline typically involves the N-methylation of the parent amino acid, Boc-D-norvaline. A common and effective method is the deprotonation of the Boc-protected amine using a strong base like sodium hydride, followed by reaction with a methylating agent such as methyl iodide.[1][2] This process yields the desired N-methylated building block ready for incorporation into peptide synthesis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Purity Assessment and Conformational Complexity

RP-HPLC is the workhorse for assessing the purity of synthetic peptides.[3] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[4] For peptides containing Boc-N-methyl-D-norvaline, which imparts significant hydrophobicity, careful method development is crucial.

Causality of Method Design

The presence of the N-methyl group can lead to the existence of cis and trans conformers around the methylated amide bond. The energy barrier to rotation between these conformers can be significant, leading to peak broadening or the appearance of multiple peaks on the HPLC chromatogram, even for a pure peptide. It is essential to recognize this phenomenon to avoid misinterpreting conformational isomers as impurities. Elevating the column temperature can sometimes coalesce these peaks by accelerating the interconversion rate.

The hydrophobicity of the Boc group and the norvaline side chain necessitates a strong organic modifier in the mobile phase for efficient elution. Acetonitrile is generally preferred over methanol for peptide analysis due to its lower viscosity and superior solvating power for a wide range of peptide structures.[5] Trifluoroacetic acid (TFA) is the most common ion-pairing agent, as it sharpens peaks by forming ion pairs with basic residues and protonating acidic residues, thereby improving chromatographic behavior.[3]

Experimental Workflow: RP-HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Dissolve crude peptide in Mobile Phase A or DMSO hplc_system Inject sample onto RP-HPLC system prep->hplc_system gradient Apply linear gradient of Mobile Phase B hplc_system->gradient detection Monitor absorbance at 214-220 nm gradient->detection integration Integrate peak areas detection->integration purity Calculate purity (%) integration->purity

Caption: Workflow for RP-HPLC analysis of peptide purity.

Detailed Protocol: Analytical RP-HPLC
  • System: A standard HPLC or UPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 3.5 µm particle size). For highly hydrophobic peptides, a C8 or a phenyl-based column can provide alternative selectivity.[4][5]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: A typical starting gradient would be 5-65% Mobile Phase B over 30 minutes. This can be optimized based on the retention time of the peptide.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 30-40 °C. As mentioned, this can be adjusted to investigate conformational isomers.

  • Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (if aromatic residues are present).

  • Sample Preparation: Dissolve the peptide in Mobile Phase A or a minimal amount of DMSO, then dilute with Mobile Phase A to a concentration of approximately 1 mg/mL.

ParameterRecommended Starting ConditionRationale
Column C18, 3.5 µm, 150 x 4.6 mmGeneral-purpose for peptides; provides good retention and resolution.
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in ACNTFA acts as an ion-pairing agent for sharp peaks; ACN is a strong eluent.[3]
Gradient 5-65% B over 30 minA broad gradient is suitable for initial screening of unknown peptides.
Flow Rate 1.0 mL/minStandard for analytical columns of this dimension.
Temperature 30-40 °CCan help improve peak shape and resolve conformational isomers.
Detection 214 nmWavelength for detecting the peptide amide bond.

Mass Spectrometry (MS): Identity Confirmation and Sequence Verification

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide and verifying its sequence. Electrospray ionization (ESI) is the most common ionization technique for peptides, and tandem mass spectrometry (MS/MS) provides fragmentation data for sequence confirmation.[6]

Causality of MS Analysis

The Boc group has a characteristic fragmentation pattern that serves as a diagnostic marker. Under CID (Collision-Induced Dissociation) conditions, the Boc group readily undergoes neutral loss of isobutylene (56 Da) or tert-butanol (74 Da). The observation of these losses from the precursor ion is strong evidence of the presence of the Boc group.

The N-methylation of the peptide backbone influences fragmentation. Cleavage of the peptide bond C-terminal to an N-methylated residue is generally suppressed. This is because the N-methyl group removes the amide proton, making the backbone less mobile and altering the fragmentation pathways. This can result in a gap in the expected b- or y-ion series, which is a key indicator of the location of the N-methylated residue.[7][8]

Experimental Workflow: LC-MS/MS

cluster_lcms LC-MS Analysis cluster_data Data Interpretation lc_separation Separate peptide by RP-HPLC ms1_scan Acquire full MS scan (MS1) to determine precursor m/z lc_separation->ms1_scan ms2_fragmentation Select precursor ion and perform MS/MS fragmentation ms1_scan->ms2_fragmentation fragment_analysis Analyze b- and y-ion series from MS/MS ms2_fragmentation->fragment_analysis mw_confirm Confirm molecular weight from MS1 mw_confirm->fragment_analysis sequence_verification Verify amino acid sequence and modification sites fragment_analysis->sequence_verification

Caption: Workflow for peptide identity verification by LC-MS/MS.

Detailed Protocol: LC-MS/MS Analysis
  • LC System: An HPLC or UPLC system coupled to a mass spectrometer. The HPLC conditions can be similar to those described in the previous section, using volatile mobile phases (e.g., with formic acid instead of TFA if improved MS sensitivity is needed).

  • Mass Spectrometer: An ESI-equipped instrument, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap, capable of MS/MS.

  • MS1 Scan: Acquire a full scan to identify the [M+H]+, [M+2H]2+, etc. ions of the peptide. Compare the observed mass to the theoretical mass of the peptide containing Boc-N-methyl-D-norvaline.

  • MS/MS Analysis: Isolate the most abundant precursor ion and subject it to CID.

  • Data Interpretation:

    • Look for the characteristic neutral loss of 56 Da or 74 Da from the precursor ion, confirming the Boc group.

    • Manually or with software, assign the resulting fragment ions to the b- and y-ion series.

    • Confirm the presence of a mass shift of +14 Da (CH2 vs H) at the norvaline residue.

    • Note any suppression of fragmentation C-terminal to the N-methylated residue.

Ion TypeDescriptionExpected Observation for Boc-N-methyl-D-norvaline Peptides
Precursor Ion Intact peptide ion[M+H]+, [M+2H]2+, etc. matching the theoretical mass.
Neutral Loss Loss from precursor[M+H - 56]+ or [M+H - 74]+, indicating the Boc group.
b- and y-ions Backbone fragmentsSeries should confirm the peptide sequence. A gap may be observed after the N-methylated residue.
Immonium Ion Side-chain fragmentAn immonium ion for N-methyl-norvaline may be observed at m/z 98.12.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed structural information, confirming the covalent structure and offering insights into the three-dimensional conformation of the peptide. For peptides containing Boc-N-methyl-D-norvaline, both 1D (¹H) and 2D (COSY, HSQC) NMR experiments are highly informative.

Causality of NMR Analysis

The N-methyl group introduces a distinct signal in the ¹H NMR spectrum, typically a singlet around 2.7-3.1 ppm.[9] The Boc group protons appear as a sharp singlet around 1.4 ppm, integrating to nine protons. The presence and integration of these signals are strong indicators of the successful incorporation of the modified residue.

2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through bonds, allowing for the tracing of spin systems within each amino acid residue (e.g., from the α-proton to the side-chain protons).[10]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (or other heteroatoms like ¹⁵N). This is particularly useful for resolving overlapping proton signals and confirming the carbon skeleton of the peptide.[10]

Experimental Workflow: NMR Analysis

cluster_nmr NMR Spectroscopy cluster_interpretation Spectral Interpretation sample_prep Dissolve purified peptide in deuterated solvent (e.g., DMSO-d6) h1_nmr Acquire 1D ¹H NMR spectrum sample_prep->h1_nmr cosy_nmr Acquire 2D COSY spectrum h1_nmr->cosy_nmr assign_signals Assign characteristic signals (N-Me, Boc) h1_nmr->assign_signals hsqc_nmr Acquire 2D ¹H-¹³C HSQC spectrum cosy_nmr->hsqc_nmr trace_spin Trace spin systems using COSY cosy_nmr->trace_spin correlate_hc Correlate ¹H and ¹³C signals with HSQC hsqc_nmr->correlate_hc assign_signals->trace_spin trace_spin->correlate_hc structure_confirm Confirm full covalent structure correlate_hc->structure_confirm

Caption: Workflow for structural elucidation by NMR spectroscopy.

Detailed Protocol: NMR Characterization
  • Sample Preparation: Dissolve 2-5 mg of the purified, lyophilized peptide in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CD3OD, or a mixture of H2O/D2O with an organic co-solvent).

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for adequate signal dispersion.

  • 1D ¹H NMR: Acquire a standard proton spectrum.

    • Expected Signals:

      • Boc group: Sharp singlet at ~1.4 ppm.

      • N-methyl group: Singlet at ~2.7-3.1 ppm.[9]

      • Amide protons (NH): ~7.5-9.0 ppm (note the absence of an amide proton for the N-methylated residue).

      • Alpha protons (αH): ~3.5-4.5 ppm.

      • Norvaline side chain (CH2CH2CH3): ~0.8-1.8 ppm.

  • 2D COSY: This experiment will show correlations between coupled protons, for example, between the α-proton of norvaline and the adjacent CH2 group in its side chain.

  • 2D ¹H-¹³C HSQC: This spectrum will show a cross-peak for each proton and its directly attached carbon. This is invaluable for confirming assignments, especially in regions with significant signal overlap in the 1D proton spectrum.[11]

Chiral Purity Analysis: Ensuring Enantiomeric Integrity

The biological activity of a peptide is critically dependent on its stereochemistry. Since Boc-N-methyl-D-norvaline is a chiral building block, it is essential to confirm that no racemization has occurred during its synthesis or incorporation into the peptide. Chiral HPLC is the most common and reliable method for this analysis.

Causality of Chiral Separation

Chiral separation by HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[12] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a wide range of chiral compounds, including Boc-protected amino acids.[12] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP, leading to different retention times for the enantiomers.

Alternatively, an indirect method can be used where the amino acid is derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral RP-HPLC column.[10][13] However, direct analysis on a CSP is often preferred due to its simplicity.

Detailed Protocol: Chiral HPLC for Boc-N-methyl-D/L-norvaline

This protocol is for the analysis of the amino acid building block itself. Analyzing the chiral purity of a specific residue within a full peptide is a more complex undertaking, often requiring total hydrolysis followed by derivatization and analysis by GC-MS or chiral LC-MS.

  • System: HPLC with UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as a CHIRALPAK® or Lux® column. Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC® T) are also excellent choices for Boc-amino acids.

  • Mobile Phase: The choice of mobile phase is critical and depends on the column. Common mobile phases for these columns are mixtures of hexane/isopropanol or other organic solvents, often with an acidic or basic additive. For reversed-phase compatible chiral columns, a mixture of water/acetonitrile with an acid like TFA can be used.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Dissolve the Boc-N-methyl-D-norvaline standard and the sample to be tested in the mobile phase at a concentration of ~0.5-1.0 mg/mL.

  • Analysis: Inject a standard containing both the D- and L-enantiomers (if available) to determine their retention times and confirm the resolution of the method. Then, inject the sample to be tested and integrate the peaks to determine the enantiomeric excess (ee).

ParameterRecommended Starting ConditionRationale
Column Polysaccharide-based or macrocyclic glycopeptide CSPThese phases have proven effective for the chiral separation of Boc-amino acids.[12]
Mobile Phase Hexane/IPA or Water/ACN (column dependent)The mobile phase composition is key to achieving enantioseparation.
Detection 210-220 nmThe carbonyl group of the Boc- and carboxylic acid provides UV absorbance.
Standard Racemic or L-enantiomer standardEssential for peak identification and method validation.

Conclusion

The analytical characterization of peptides containing Boc-N-methyl-D-norvaline requires a synergistic combination of orthogonal analytical techniques. RP-HPLC provides essential information on purity and conformational complexity, while mass spectrometry offers definitive confirmation of molecular identity and sequence. NMR spectroscopy delivers an unparalleled level of structural detail, and chiral HPLC ensures the enantiomeric integrity of the incorporated building block. By employing the protocols and understanding the underlying principles outlined in this application note, researchers can confidently and accurately characterize their novel peptide therapeutics, ensuring the quality and reliability of their scientific findings and advancing the development of next-generation peptide drugs.

References

  • Reddy, B. S., Reddy, P. S., & Kumar, V. P. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 10(63), 38459-38470. Available at: [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Hamada, R., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Analytical Sciences, 36(10), 1231-1236. Available at: [Link]

  • Satyanarayan, G. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. Available at: [Link]

  • Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Wikidot. Available at: [Link]

  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins. Methods in Molecular Biology, 251, 3-25. Available at: [Link]

  • Hudson, D. (1988). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. The Journal of Organic Chemistry, 53(4), 617–624. Available at: [Link]

  • Williamson, M. P., & Craven, C. J. (2009). 1H and 13C NMR chemical shifts of methyl groups in proteins. Journal of Biomolecular NMR, 43(3), 145–153. Available at: [Link]

  • MAC-MOD Analytical. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Naoum, J., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 86(11), 7545–7553. Available at: [Link]

  • University of Bayreuth. (n.d.). Peptide NMR. Available at: [Link]

  • Brinson, R. G., et al. (2013). Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 102(9), 3029–3039. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. Available at: [Link]

  • Mant, C. T., et al. (2001). Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns. Journal of Chromatography A, 934(1-2), 59–71. Available at: [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2004). Mass spectrometry of peptides and proteins. Methods in Enzymology, 402, 21–44. Available at: [Link]

  • Loo, R. R. O., et al. (2005). MS/MS fragmentation spectrum of the candidate peptide. Journal of Immunology, 175(5), 3087-3094. Available at: [Link]

  • de Figueiredo, R. M., et al. (2019). A safe and efficient synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Organic & Biomolecular Chemistry, 17(30), 7176-7184. Available at: [Link]

  • Guo, K., et al. (2014). Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Clinical Chemistry, 60(9), 1208–1216. Available at: [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Lessons in de novo peptide sequencing by tandem mass spectrometry. Mass Spectrometry Reviews, 34(1), 43–63. Available at: [Link]

  • Matrix Science. (n.d.). Mascot Help: Peptide Fragmentation. Available at: [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Boc-N-methyl-D-norvaline

Abstract This application note provides a comprehensive guide to the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides incorporating the N-terminally protected, non-canoni...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides incorporating the N-terminally protected, non-canonical amino acid, Boc-N-methyl-D-norvaline. The presence of both the bulky, hydrophobic tert-butoxycarbonyl (Boc) group and the N-methylated backbone introduces specific challenges, including increased hydrophobicity, potential for conformational heterogeneity, and difficult separation from closely related impurities. This document outlines the underlying principles, provides detailed protocols for method development and scale-up purification, and offers troubleshooting strategies to address common challenges. The methodologies described are intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of modified peptides.

Introduction: The Challenge of Purifying Modified Peptides

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery to enhance therapeutic properties such as proteolytic stability, membrane permeability, and receptor affinity.[1][2] N-methylation of the peptide backbone, for instance, can profoundly influence the peptide's conformation and bioavailability by removing the amide proton, thereby disrupting hydrogen bonding networks and shielding the adjacent peptide bond from enzymatic cleavage.[1][3] When combined with a bulky, hydrophobic N-terminal protecting group like tert-butoxycarbonyl (Boc), the resulting peptide presents a unique purification challenge.

Boc-N-methyl-D-norvaline is a valuable building block in peptide synthesis, offering enhanced stability and modified pharmacokinetic properties.[2][4] However, the purification of peptides containing this moiety is often complicated by:

  • Increased Hydrophobicity: The Boc group and the N-methylated norvaline residue significantly increase the overall hydrophobicity of the peptide, leading to strong interactions with the stationary phase. This can result in poor peak shape, low recovery, and irreversible adsorption to the column.[5]

  • Conformational Isomers: N-methylation can lower the energy barrier between the cis and trans conformations of the amide bond, potentially leading to the presence of multiple conformers in solution.[1][6] This can manifest as broad or multiple peaks during HPLC analysis.[7]

  • Aggregation: Highly hydrophobic peptides have a tendency to aggregate in aqueous solutions, which can complicate purification and lead to low yields.[8]

  • Closely Eluting Impurities: Deletion sequences, incompletely deprotected side chains, and other synthesis-related impurities may have very similar retention times to the target peptide, making separation difficult.[9][10]

This application note will address these challenges by providing a systematic approach to the RP-HPLC purification of peptides containing Boc-N-methyl-D-norvaline.

Materials and Instrumentation

Instrumentation
  • Preparative HPLC system with a binary or quaternary pump

  • Autosampler with temperature control (optional, but recommended for stability)

  • Column thermostat

  • UV-Vis or Diode Array Detector

  • Fraction collector

  • Mass spectrometer (optional, for peak identification)

Columns

The choice of stationary phase is critical for the successful purification of hydrophobic peptides. While C18 columns are a common starting point, less hydrophobic phases may be more suitable for highly retentive peptides.[5]

Column TypeParticle Size (µm)Pore Size (Å)Recommended Use
C185-10100-300General purpose, initial screening. Wide-pore (300 Å) is often better for larger peptides.[11][12]
C85-10100-300For more hydrophobic peptides that may be too strongly retained on C18.[13]
C45-10300Recommended for very large or highly hydrophobic peptides.[5]
Phenyl5-10100-300Offers alternative selectivity through π-π interactions, beneficial for peptides with aromatic residues.[13]
Reagents and Solvents
  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), 0.1% (v/v) as a standard ion-pairing agent.[14][15]

  • Formic acid (FA) or other ion-pairing agents for alternative selectivity or MS-compatibility.

  • Solvents for sample dissolution such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may be necessary for hydrophobic peptides.[16][17]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to prevent column clogging and ensure reproducible results.

  • Initial Dissolution: Due to the hydrophobicity of Boc-N-methyl-D-norvaline containing peptides, initial dissolution in a small amount of organic solvent like DMSO or DMF is often necessary.[16]

  • Dilution: After initial dissolution, dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a concentration suitable for injection. The final concentration will depend on the scale of the purification.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

Method Development: Analytical Scale

Before proceeding to preparative purification, it is essential to develop and optimize the separation method on an analytical scale.[18]

Typical Analytical HPLC Conditions:

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmA good starting point for most peptides.
Mobile Phase A 0.1% TFA in WaterStandard aqueous mobile phase with ion-pairing agent.[13]
Mobile Phase B 0.1% TFA in AcetonitrileStandard organic mobile phase.[13]
Gradient 5-95% B over 30 minutesA broad scouting gradient to determine the approximate elution time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30-60 °CElevated temperatures can improve peak shape and solubility for hydrophobic peptides.[5]
Detection 214 nm and 280 nm214 nm for the peptide backbone and 280 nm if aromatic residues are present.
Injection Volume 10-20 µL

Workflow for Method Development:

MethodDevelopment A Start: Crude Peptide Sample B Analytical HPLC with Scouting Gradient (e.g., 5-95% B in 30 min) A->B C Evaluate Chromatogram: - Retention Time - Peak Shape - Resolution B->C D Optimize Gradient C->D Sub-optimal resolution G Final Optimized Analytical Method C->G Acceptable E Optimize Temperature D->E Poor peak shape D->G Optimized F Consider Alternative Column Chemistry (C8, C4, Phenyl) E->F Strong retention / poor recovery E->G Optimized F->B Re-screen F->G Optimized PurificationWorkflow A Crude Boc-N-methyl-D-norvaline Peptide B Dissolve in minimal DMSO/DMF A->B C Dilute with Mobile Phase A B->C D Filter Sample (0.45 µm) C->D E Inject onto Preparative HPLC D->E F Collect Fractions based on UV Signal E->F G Analyze Fractions by Analytical HPLC/LC-MS F->G H Pool Pure Fractions G->H I Lyophilize H->I J Pure Peptide I->J

Caption: General workflow for preparative HPLC purification.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Broad or Split Peaks - Conformational isomers due to N-methylation.- Column overload.- Secondary interactions with the stationary phase.- Increase column temperature to facilitate interconversion of conformers.<[5]br>- Reduce sample load.- Ensure proper ion-pairing (0.1% TFA).
Poor Recovery / No Elution - Peptide is too hydrophobic and irreversibly bound to the column.- Switch to a less hydrophobic column (C8 or C4).<[5]br>- Increase the organic modifier concentration in the gradient.- Use a stronger organic modifier like isopropanol in combination with acetonitrile.
Peak Tailing - Secondary interactions with residual silanols on the silica packing.- Ensure the mobile phase contains an adequate concentration of an ion-pairing agent like TFA (0.1%).<[5][11]br>- Use a high-purity, end-capped column.
Multiple Peaks in Pure Fraction - Re-equilibration of conformational isomers after purification.- This is an inherent property of some N-methylated peptides. Characterize all peaks by mass spectrometry to confirm they have the same mass.

Conclusion

The purification of peptides containing Boc-N-methyl-D-norvaline by RP-HPLC requires a systematic approach to address the challenges posed by their increased hydrophobicity and potential for conformational heterogeneity. Careful method development on an analytical scale, with particular attention to column chemistry, mobile phase composition, and temperature, is crucial for achieving optimal separation. By following the protocols and troubleshooting guidelines outlined in this application note, researchers can successfully purify these challenging molecules to a high degree of purity, enabling their use in subsequent biological and pharmaceutical studies.

References

  • Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(3), 147-157. Retrieved from [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable. Retrieved from [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Retrieved from [Link]

  • Kent, S. B. H., & Alewood, P. F. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. Retrieved from [Link]

  • Springer Protocols. (n.d.). Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. Springer Protocols. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation. Retrieved from [Link]

  • Bio-Vera. (2024). HPLC Analysis Methods for Peptide Characterization. Bio-Vera. Retrieved from [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. Retrieved from [Link]

  • Hodges, R. S., & Mant, C. T. (1989). Optimization of Peptide Separations in High-Performance Liquid Chromatography. Journal of Liquid Chromatography, 12(11), 2029-2068. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. YMC Co., Ltd. Retrieved from [Link]

  • ResearchGate. (2016). Which is the best Preparative HPLC column for peptide purification?. ResearchGate. Retrieved from [Link]

  • Esquivel, B., Pineda, R., & Cárabez, A. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(5), 777-786. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 548, 3-39. Retrieved from [Link]

  • Biondi, L., & Formaggio, F. (2012). Backbone N-modified peptides: beyond N-methylation. Journal of Peptide Science, 18(4), 221-236. Retrieved from [Link]

  • Nest Group. (1998). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Nest Group. Retrieved from [Link]

  • Bitan, G., & Teplow, D. B. (2004). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Methods in Molecular Biology, 252, 13-28. Retrieved from [Link]

  • Lokey, R. S., & Reza, L. A. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 8(11), 913-918. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-N-methyl-D-norvaline. PubChem. Retrieved from [Link]

  • Li, F., & Li, H. (2019). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Methods in Enzymology, 618, 265-283. Retrieved from [Link]

  • ResearchGate. (2025). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. ResearchGate. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. Retrieved from [Link]

  • American Chemical Society. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. AAPPTec. Retrieved from [Link]

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Application

Application Note: A Researcher's Guide to the Mass Spectrometry Analysis of N-Methylated Peptides

Introduction: The Subtle Mark of Methylation Protein N-methylation, the covalent addition of one or more methyl groups to nitrogen atoms in amino acid residues, is a critical post-translational modification (PTM) that pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Mark of Methylation

Protein N-methylation, the covalent addition of one or more methyl groups to nitrogen atoms in amino acid residues, is a critical post-translational modification (PTM) that profoundly impacts cellular biology.[1] This subtle modification, which adds a mere 14.01565 Da for each methyl group, does not alter the overall charge of the modified residue but can significantly affect protein structure, stability, and interaction landscapes.[1] N-methylation occurs on the side chains of lysine (Nε-methylation) and arginine (Nη- and Nω-methylation), the imidazole ring of histidine (Nτ- or Nπ-methylation), and the α-amino group of the protein's N-terminus (Nα-methylation).[2] These modifications are integral to regulating diverse biological processes, including gene transcription, DNA repair, signal transduction, and protein translocation.[1][3]

Given its low stoichiometry and the small mass shift, the analysis of N-methylated peptides presents unique analytical challenges. However, advancements in mass spectrometry (MS)-based proteomics have provided powerful tools for the identification, localization, and quantification of this crucial PTM.[4][5] This guide provides a detailed overview of the experimental workflows and protocols for the comprehensive analysis of N-methylated peptides, aimed at researchers, scientists, and drug development professionals.

The Analytical Challenge: Navigating the Methylome

The successful mass spectrometric analysis of N-methylated peptides hinges on overcoming several key hurdles:

  • Low Abundance and Stoichiometry: Methylation is often a sub-stoichiometric modification, meaning only a small fraction of a given protein is modified at a specific site at any given time. This necessitates highly sensitive analytical methods and often requires enrichment of the methylated peptides from a complex biological sample.[4][6]

  • Subtle Mass Shift: The small mass increase of 14.01565 Da (monomethylation) or 28.0313 Da (dimethylation) requires high-resolution mass spectrometers to confidently assign the modification and distinguish it from other potential modifications or artifacts.[7] For instance, the mass difference between trimethylation (+42.04695 Da) and acetylation (+42.01056 Da) is only 0.03639 Da, demanding high mass accuracy for correct identification.[5]

  • Isobaric Residues and Isomers: Distinguishing between different types of methylation (e.g., asymmetric dimethylarginine [aDMA] vs. symmetric dimethylarginine [sDMA]) and localizing the modification to a specific nitrogen atom in residues like histidine can be challenging with conventional fragmentation techniques.[8]

  • Trypsin Digestion Interference: Trypsin, the most commonly used protease in bottom-up proteomics, cleaves C-terminal to lysine and arginine residues. Methylation of these residues, particularly trimethylation of lysine, can hinder or block tryptic cleavage, leading to missed cleavages and the generation of longer, more complex peptides.[6]

Strategic Workflow for N-Methylated Peptide Analysis

A robust workflow for the analysis of N-methylated peptides integrates careful sample preparation, targeted enrichment, optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS), and specialized data analysis.

N-Methylated Peptide Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Enrichment Enrichment (Optional but Recommended) cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis ProteinExtraction Protein Extraction & Quantification ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation ProteolyticDigestion Proteolytic Digestion (Trypsin +/- other proteases) ReductionAlkylation->ProteolyticDigestion Enrichment Methylated Peptide Enrichment ProteolyticDigestion->Enrichment LC_Separation Reversed-Phase LC Separation Enrichment->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis DatabaseSearch Database Search (Variable Modifications) MS_Analysis->DatabaseSearch Validation Manual Validation & Site Localization DatabaseSearch->Validation Quantification Quantification (Label-free or Labeled) Validation->Quantification Fragmentation_Techniques cluster_CID_HCD Vibrational Excitation (CID/HCD) cluster_ETD Electron-Based Dissociation (ETD) Peptide Precursor Ion CID_HCD Cleaves amide bonds Generates b- and y-ions Good for sequencing Can lose labile PTMs Peptide->CID_HCD Collision with gas ETD Cleaves N-Cα bonds Generates c- and z-ions Preserves labile PTMs Ideal for localization Peptide->ETD Reaction with anions

Sources

Method

Applications of Boc-N-methyl-D-norvaline in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Advantage of N-Methylated, Non-Proteogenic Amino Acids in Peptide Drug Design In the landscape of modern medicinal chemistry, peptide-based therapeutics represent a rapidly expanding frontier....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of N-Methylated, Non-Proteogenic Amino Acids in Peptide Drug Design

In the landscape of modern medicinal chemistry, peptide-based therapeutics represent a rapidly expanding frontier. Their high specificity and potency are often counterbalanced by inherent liabilities, primarily their susceptibility to proteolytic degradation and poor membrane permeability.[1] Strategic modifications to the peptide backbone are therefore paramount to unlocking their full therapeutic potential. Among these modifications, N-methylation—the substitution of an amide proton with a methyl group—stands out as a powerful tool to enhance pharmacokinetic properties.[2][3]

This technical guide focuses on a particularly valuable building block: Boc-N-methyl-D-norvaline . This compound synergistically combines three key features to overcome the challenges of peptide drug development:

  • N-Methylation: This modification imparts significant resistance to enzymatic degradation by sterically hindering the approach of proteases.[4] It also enhances membrane permeability by removing a hydrogen bond donor, thereby reducing the polarity of the peptide backbone.[4]

  • D-Configuration: The use of a D-amino acid further amplifies proteolytic resistance, as proteases are stereospecific for L-amino acids.[5]

  • Norvaline Side Chain: As a non-proteogenic amino acid, norvaline can introduce novel conformational properties and interactions with biological targets.[5]

This guide will provide detailed insights and protocols for the application of Boc-N-methyl-D-norvaline, with a focus on its role in the synthesis of metabolically stable peptides and as a tool for introducing conformational constraints.

Core Application I: Enhancing Metabolic Stability of Peptide Therapeutics

A primary application of Boc-N-methyl-D-norvaline is to significantly increase the in vivo half-life of peptide drug candidates by fortifying them against enzymatic breakdown.

Causality Behind Enhanced Stability

The peptide bond is the primary target for a vast array of proteases in the body. The N-methyl group on the nitrogen atom of the peptide backbone acts as a steric shield, physically obstructing the access of the protease's catalytic machinery to the scissile bond. Furthermore, the D-chiral center of the amino acid is not recognized by the L-specific active sites of most endogenous proteases. The combination of these two features in Boc-N-methyl-D-norvaline creates a formidable defense against proteolytic degradation.

The following diagram illustrates the concept of protease resistance conferred by N-methylation and D-configuration.

G cluster_0 Standard L-Peptide cluster_1 Modified Peptide Protease Protease Peptide_Chain_L ...-L-AA-L-AA-... Protease->Peptide_Chain_L Cleavage Protease_2 Protease Peptide_Chain_Mod ...-L-AA-N-Me-D-Nva-... Protease_2->Peptide_Chain_Mod Steric Hindrance (No Cleavage)

Caption: Enzymatic degradation of a standard versus a modified peptide.

Protocol: Comparative In Vitro Metabolic Stability Assay

This protocol outlines a typical experiment to quantify the enhanced stability of a peptide containing N-methyl-D-norvaline compared to its unmodified counterpart.

1. Materials:

  • Test Peptide (containing N-methyl-D-norvaline)
  • Control Peptide (unmodified sequence)
  • Human Plasma or Liver Microsomes
  • Phosphate Buffered Saline (PBS), pH 7.4
  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
  • Water with 0.1% TFA
  • HPLC or LC-MS/MS system

2. Procedure:

  • Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
  • Dilute the peptide stock solutions in PBS to a final concentration of 100 µM.
  • In separate microcentrifuge tubes, mix 90 µL of human plasma (or liver microsome suspension) with 10 µL of the 100 µM peptide solution.
  • Incubate the tubes at 37°C.
  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take a 10 µL aliquot of the reaction mixture.
  • Immediately quench the enzymatic activity by adding the aliquot to 40 µL of cold ACN with 0.1% TFA.
  • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
  • Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to quantify the amount of remaining intact peptide. The mobile phases are typically water with 0.1% TFA (A) and ACN with 0.1% TFA (B).
  • Plot the percentage of remaining peptide against time and calculate the half-life (t₁/₂) for each peptide.

3. Expected Results: The peptide containing N-methyl-D-norvaline is expected to exhibit a significantly longer half-life compared to the control peptide, demonstrating its enhanced metabolic stability.

Table 1: Illustrative Metabolic Stability Data

PeptideSequenceHalf-life in Human Plasma (min)
ControlAc-Phe-Ala-Val -Gly-NH₂25
TestAc-Phe-Ala-(N-Me-D-Nva) -Gly-NH₂> 240

Core Application II: Conformational Constraint in Peptidomimetics

The incorporation of Boc-N-methyl-D-norvaline is a valuable strategy for introducing conformational rigidity into a peptide backbone. This can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor affinity and selectivity.

Causality Behind Conformational Constraint

The N-methyl group introduces steric hindrance that restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This reduction in conformational flexibility can lock the peptide into a specific three-dimensional shape that is optimal for binding to its biological target. By pre-paying the entropic penalty of binding, the overall binding affinity can be significantly increased.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-methyl-D-norvaline

The steric hindrance of N-methylated amino acids makes their incorporation into a growing peptide chain challenging. Standard coupling conditions often result in low yields. The following protocol details an optimized method for the efficient coupling of Boc-N-methyl-D-norvaline using Boc chemistry SPPS.[1]

1. Materials:

  • Boc-protected amino acid-loaded resin (e.g., Boc-Gly-PAM resin)
  • Boc-N-methyl-D-norvaline
  • Other required Boc-protected amino acids
  • Dichloromethane (DCM)
  • N,N-Dimethylformamide (DMF)
  • Diisopropylethylamine (DIEA)
  • Trifluoroacetic acid (TFA)
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
  • Capping solution (e.g., acetic anhydride/DIEA in DMF)
  • Cleavage cocktail (e.g., HF or TFMSA/TFA)
  • Cold diethyl ether

2. SPPS Workflow:

SPPS_Workflow Resin Start: Boc-AA-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling_1 1st Coupling: Boc-N-Me-D-Nva HATU, DIEA in DMF Neutralization->Coupling_1 Wash_1 Wash (DMF) Coupling_1->Wash_1 Coupling_2 2nd Coupling (Optional): Repeat Coupling Step Wash_1->Coupling_2 Wash_2 Wash (DMF, DCM) Coupling_2->Wash_2 Capping Capping (Optional) (Acetic Anhydride/DIEA) Wash_2->Capping Next_Cycle Repeat Cycle for Next Amino Acid Capping->Next_Cycle Next_Cycle->Deprotection Next Amino Acid Cleavage Cleavage from Resin (e.g., HF) Next_Cycle->Cleavage Final Cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: SPPS workflow for incorporating Boc-N-methyl-D-norvaline.

3. Detailed Coupling Protocol for Boc-N-methyl-D-norvaline:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.
  • Washes: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).
  • Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF for 10 minutes.
  • Washes: Wash the resin with DMF (3x).
  • First Coupling:
  • In a separate vessel, pre-activate a solution of Boc-N-methyl-D-norvaline (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF for 5-10 minutes.
  • Add the activated amino acid solution to the resin and shake for 1-4 hours.
  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test, though less reliable for secondary amines) or a quantitative test (e.g., picric acid test) to check for reaction completion.
  • Second Coupling (if necessary): If the coupling is incomplete, wash the resin with DMF (3x) and repeat the coupling step.
  • Washes: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).
  • Capping (Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution for 30 minutes. This prevents the formation of deletion sequences.
  • Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

4. Cleavage and Purification:

  • Once the peptide synthesis is complete, wash the resin-bound peptide with DCM and dry under vacuum.
  • Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., HF or a mixture of TFMSA, TFA, and scavengers).
  • Precipitate the crude peptide in cold diethyl ether.
  • Purify the peptide by reverse-phase HPLC.
  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Conclusion

Boc-N-methyl-D-norvaline is a powerful and versatile building block in medicinal chemistry for the development of peptide-based therapeutics. Its unique combination of N-methylation, D-stereochemistry, and a non-proteogenic side chain provides a robust solution to the common challenges of poor metabolic stability and conformational flexibility. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this valuable compound in their synthetic and therapeutic programs, ultimately accelerating the discovery of novel and effective peptide drugs.

References

  • BenchChem. (2025). The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis.
  • Chem-Impex. (n.d.). Boc-D-norvaline. Retrieved from [Link]

  • BenchChem. (2025). Design and Synthesis of Peptidomimetics with N-Boc-N-methyl-D-Valinol: Application Notes and Protocols.
  • Merck Millipore. (n.d.). N-Methylated Amino Acids. Retrieved from [Link]

  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208.
  • Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283–3289.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Bailey, P. D., Bannister, N., Bernad, M., Blanchard, S., & Boa, A. N. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (23), 3245–3269.
  • Singh, Y., & De, U. C. (2017). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 33(6), 3021–3027.
  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

  • Grant, G. A. (Ed.). (2002). Synthetic Peptides: A User's Guide. Oxford University Press.
  • Vagner, J., Qu, H., & Hruby, V. J. (1998). Peptide and peptidomimetic libraries. Current Opinion in Chemical Biology, 2(3), 301–309.
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309–325.
  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122–128.
  • Lättig-Tünnemann, G., Prinz, M., Hoffmann, T., Beindorff, N., & Brandenburg, K. (2011). The application of peptides in drug delivery. Expert Opinion on Drug Delivery, 8(10), 1365–1378.
  • Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The Current State of Peptide Drug Discovery: Back to the Future? Journal of Medicinal Chemistry, 61(4), 1382–1414.
  • Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The future of peptide-based drugs. Chemical Biology & Drug Design, 81(1), 136–147.
  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700–2707.
  • Kaspar, A. A., & Reichert, J. M. (2013). Future directions for peptide therapeutics development. Drug Discovery Today, 18(17-18), 807–817.
  • Bruno, B. J., Miller, G. D., & Lim, C. S. (2013). Basics and recent advances in peptide and protein drug delivery. Therapeutic Delivery, 4(11), 1443–1467.
  • Nevola, L., & Giralt, E. (2015). Modulating protein-protein interactions: the potential of peptides.
  • Mabonga, L., & Kappo, A. P. (2019). The role of peptides and peptidomimetics in targeting protein-protein interactions. Molecules, 24(21), 3959.
  • Pelay-Gimeno, M., Glas, A., & Koch, O. (2015). Structure-based design of inhibitors of protein-protein interactions: a patent review.
  • Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: beginning to bind. Nature Reviews Drug Discovery, 3(4), 301–317.
  • London, N., Movshovitz-Attias, D., & Schueler-Furman, O. (2010). The structural basis of protein-protein binding site hotspots. Structure, 18(2), 188–199.
  • Ivanov, A. A., Khayrullina, D. R., & Gorshkov, A. N. (2020). Modern approaches to the design of peptide and peptidomimetic drugs.
  • Apostolopoulos, V., Bojarska, J., Chai, T. T., El-Seedi, H., Grabowiecka, A., Kaczmarek, R., ... & Tsilibary, E. C. (2021). A global review on peptides and their applications as promising therapeutic agents. Journal of Molecular Sciences, 22(8), 4176.
  • Otvos, L. (2008). Peptide-based drug design. Methods in Molecular Biology, 494, 1–9.
  • Nestor, J. J. (2009). The medicinal chemistry of peptides. Current Medicinal Chemistry, 16(33), 4397–4418.
  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry, 9(9), 963–978.
  • Gang, Y., & Lee, W. (2015). Peptide-based drug development. Biotechnology and Bioprocess Engineering, 20(5), 833–843.
  • Bray, B. L. (2003). Large-scale manufacture of peptide therapeutics by chemical synthesis. Nature Reviews Drug Discovery, 2(7), 587–593.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products and analogues. Chemical Reviews, 97(7), 2243–2266.
  • Fairlie, D. P., Dantas De Araujo, A., & Stoermer, M. J. (2020). Small molecule mimetics of peptide alpha-helices. Chemical Reviews, 120(17), 9663–9723.
  • Fairlie, D. P. (2015). A golden age for peptides in drug discovery. Australian Journal of Chemistry, 68(1), 3–4.
  • Fairlie, D. P., & Dantas de Araujo, A. (2016). Intracellular targeting of peptide drugs. Biopolymers. Peptide Science, 106(6), 843–852.
  • Fairlie, D. P., & Perry, S. R. (2012). A patent review of the therapeutic potential of peptide drugs.
  • Fairlie, D. P., & Tyndall, J. D. (2005). Mimicking peptide and protein recognition sites. Current Opinion in Chemical Biology, 9(3), 306–314.
  • Fairlie, D. P., West, M. L., & Wong, A. K. (1998). Towards protein epitope mimetics. Current Medicinal Chemistry, 5(1), 29–62.
  • Fairlie, D. P., Abbenante, G., & March, D. R. (1995). Macrocyclic peptidomimetics. Current Medicinal Chemistry, 2(4), 654–686.
  • Fairlie, D. P. (1995). Peptidomimetics. Australian Journal of Chemistry, 48(8), 1325–1344.
  • Fairlie, D. P., & Abbenante, G. (1995). Peptidomimetics of substance P. Current Medicinal Chemistry, 2(2), 349–384.
  • Fairlie, D. P. (1992). Peptidomimetics: a new recipe for drug design. Today's Life Science, 4(10), 22–27.
  • Fairlie, D. P. (1992). Towards new drugs for the central nervous system. Chemistry in Australia, 59(6), 284–286.
  • Fairlie, D. P. (1991). Peptidomimetics. Chemistry in Australia, 58(3), 116–118.
  • Fairlie, D. P. (1990). Peptidomimetics and drug design. Chemistry in Australia, 57(7), 234–235.

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Technical Notes & Optimization

Troubleshooting

low coupling efficiency with Boc-N-methyl-D-norvaline

Answering the user's request.## Technical Support Center: Navigating Challenges with Boc-N-methyl-D-norvaline Prepared by: Gemini, Senior Application Scientist Welcome to our dedicated technical support guide for researc...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Navigating Challenges with Boc-N-methyl-D-norvaline

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The incorporation of N-methylated amino acids, such as Boc-N-methyl-D-norvaline, is a key strategy for enhancing the pharmacokinetic properties of peptide-based therapeutics, including metabolic stability and membrane permeability.[1][2][3] However, these modifications introduce significant synthetic challenges, most notably low coupling efficiency.

This guide provides in-depth troubleshooting protocols and answers to frequently asked questions, structured to help you diagnose and resolve issues encountered during solid-phase peptide synthesis (SPPS) involving this sterically hindered residue.

Troubleshooting Guide: Low Coupling Efficiency

This section addresses the most common issue—incomplete or failed coupling reactions—in a progressive, question-and-answer format that follows a logical experimental workflow.

Question 1: My coupling reaction with Boc-N-methyl-D-norvaline is failing. How can I even be sure the coupling is incomplete?

Answer: This is a critical first step, as standard monitoring methods can be misleading. The widely used Kaiser test, which detects primary amines, will give a false negative (yellow/colorless beads) when reacting with the secondary amine of a deprotected N-methylated residue.[4]

Corrective Action: Use the Bromophenol Blue (BPB) Test. This qualitative test reliably indicates the presence of unreacted free amines, including the secondary amine of N-methyl-D-norvaline.

  • Positive Result (Incomplete Coupling): Blue or green resin beads.[5]

  • Negative Result (Complete Coupling): Yellow resin beads.[5]

A detailed protocol for the BPB test is provided in the Experimental Protocols section.

Question 2: The BPB test is blue, confirming an incomplete reaction. What is the underlying cause for this poor coupling efficiency?

Answer: The primary cause is severe steric hindrance . This arises from two main sources:

  • The N-Methyl Group: The methyl group on the amide nitrogen (a secondary amine) is significantly bulkier than a hydrogen atom. This physically obstructs the approach of the activated carboxylic acid of the incoming amino acid.[4][6]

  • The Boc Protecting Group: In Boc-SPPS, the bulky tert-butyloxycarbonyl (Boc) group on the incoming N-methylated amino acid adds another layer of steric congestion around the reaction center.

This combined steric bulk dramatically slows down the kinetics of peptide bond formation, making the reaction difficult to drive to completion with standard protocols.[1][7] The challenge is further amplified when coupling an N-methylated residue onto another N-methylated residue.[1][4]

cluster_0 Steric Hindrance Sources cluster_1 Consequences N-Methyl Group N-Methyl Group Slow Kinetics Slow Kinetics N-Methyl Group->Slow Kinetics Boc Group Boc Group Boc Group->Slow Kinetics Side Chain Side Chain Side Chain->Slow Kinetics Low Efficiency Low Efficiency Slow Kinetics->Low Efficiency leads to

Caption: Key contributors to low coupling efficiency.

Question 3: My initial coupling attempt failed. What is the most straightforward first step to improve the yield?

Answer: The simplest and most common initial strategy is to perform a "double coupling." This involves re-exposing the resin-bound peptide to a fresh solution of activated Boc-N-methyl-D-norvaline to drive the reaction closer to completion.[5][6]

Recommended Action:

  • After the first coupling reaction time has elapsed, wash the resin thoroughly with DMF.

  • Perform a BPB test to confirm the reaction was incomplete.

  • Immediately repeat the coupling step using a fresh preparation of activated amino acid and coupling reagents.[6]

  • Allow the second coupling to proceed for an equal or longer duration.

  • Wash the resin and perform a final BPB test to assess completion before proceeding to the next cycle.

Question 4: Double coupling helped, but the reaction is still incomplete. What is the next logical step?

Answer: If repeated coupling is insufficient, the activating reagent is likely not potent enough to overcome the severe steric barrier. Standard carbodiimide reagents like DCC or DIC are often ineffective for such demanding couplings.[8] The solution is to switch to a more powerful, modern coupling reagent.

Recommended Action: Upgrade Your Coupling Reagent. High-activity aminium/uronium or phosphonium salt-based reagents are significantly more effective because they form highly reactive ester intermediates.

Reagent ClassRecommended ReagentReactivityKey Considerations
Aminium/Uronium HATU Very HighThe reagent of choice for many difficult couplings, including N-methylated residues.[9]
HCTU HighMore reactive than HBTU and a cost-effective alternative to HATU.[8]
Phosphonium PyAOP Very HighNoted as being especially effective for coupling N-protected N-methyl amino acids.[10]
PyBrOP Extremely HighA more reactive halogenophosphonium reagent used for the most difficult couplings where others fail.[9][10][11]

Implementation: Substitute your standard coupling reagent with one from the table above, such as HATU. A detailed protocol for a HATU-mediated coupling is provided below.

Question 5: I've switched to HATU and am performing a double couple, but efficiency could still be better. What other parameters can I adjust?

Answer: With a potent coupling reagent in place, you can further optimize the reaction environment and conditions to maximize efficiency.

Recommended Actions:

  • Increase Reaction Time and/or Temperature: Steric hindrance slows the reaction rate, so extending the coupling time from the standard 1-2 hours up to 4 hours, or even overnight, can be beneficial.[8] Alternatively, microwave-assisted solid-phase synthesis (MA-SPPS) is a highly effective method to accelerate difficult couplings by using microwave energy to heat the reaction safely and efficiently.[8][12]

  • Optimize the Solvent: For challenging sequences prone to aggregation, N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[8] Better solvation of the growing peptide-resin complex improves accessibility of the N-terminus for the incoming amino acid.

  • Ensure Reagent Stoichiometry: Use a sufficient excess of reagents. A common starting point for difficult couplings is 4 equivalents of the Boc-amino acid and 3.9 equivalents of the coupling reagent (e.g., HATU) relative to the resin loading capacity.[4][5]

start Problem: Low Coupling Efficiency check Step 1: Confirm with Bromophenol Blue Test start->check tier1 Step 2: Tier 1 Solution Perform Double Coupling check->tier1 if incomplete tier2 Step 3: Tier 2 Solution Switch to Potent Reagent (e.g., HATU, PyAOP) tier1->tier2 if still incomplete tier3 Step 4: Tier 3 Solution Optimize Conditions (Time, Temp/Microwave, Solvent) tier2->tier3 for further optimization end Coupling Complete tier3->end

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

  • Q: Should I consider Fmoc instead of Boc chemistry for N-methylated residues?

    • A: The challenge of coupling N-methylated amino acids exists in both Fmoc and Boc strategies due to the inherent steric hindrance.[13] The choice often depends on the overall peptide sequence. The Boc strategy can be advantageous for hydrophobic sequences prone to aggregation, as the N-terminal amine is protonated after the acidic deprotection step, which helps to disrupt inter-chain hydrogen bonding that causes aggregation.[13][14] However, Fmoc chemistry uses milder deprotection conditions (piperidine) and offers a wider range of orthogonal side-chain protecting groups.[]

  • Q: Can I synthesize the N-methylated residue on the resin instead of using a pre-formed building block?

    • A: Yes, on-resin N-methylation is an alternative strategy. This involves coupling the standard, non-methylated amino acid and then performing the methylation reaction while the residue is attached to the solid support.[4] A common method involves a three-step process of sulfonylation (e.g., with o-nitrobenzenesulfonyl chloride), methylation with an agent like dimethyl sulfate, and subsequent desulfonylation.[2][4] This can sometimes be more efficient than trying to incorporate the sterically hindered pre-methylated building block.

  • Q: Does N-methylation affect the final peptide?

    • A: Absolutely. Beyond improving metabolic stability, N-methylation has a profound impact on the peptide's conformation. It removes the amide proton, eliminating a hydrogen bond donor site, which can disrupt secondary structures like α-helices and β-sheets.[3] It also restricts bond rotation and can favor a cis amide bond conformation, potentially locking the peptide into a more bioactive shape.[3][16]

Experimental Protocols

Protocol 1: Bromophenol Blue (BPB) Monitoring Test

This protocol is adapted from Krchňák, V., et al. (1988).[9]

  • Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 mL of DMF.

  • Sample Preparation: After the coupling step and subsequent DMF washes, remove a small sample of resin beads (approx. 5-10 mg) and place them in a small test tube.

  • Wash: Wash the sample beads with methanol and discard the solvent.

  • Test: Add 1-2 drops of the BPB test solution to the beads.

  • Observe: Agitate briefly and observe the color of the beads and the solution.

    • Blue/Green: Incomplete coupling (free amine present).

    • Yellow: Complete coupling (no free amine).

Protocol 2: Optimized Double Coupling of Boc-N-methyl-D-norvaline using HATU

This protocol assumes a starting resin loading of 0.5 mmol/g.

  • Resin Swelling: Swell the peptide-resin in DMF or NMP (10 mL/g of resin) for at least 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to the resin.[17]

    • Agitate for 2 minutes, drain, and repeat with a fresh 50% TFA/DCM solution for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x).[7]

  • Neutralization:

    • Add a solution of 10% Diisopropylethylamine (DIEA) in DMF to the resin.

    • Agitate for 5-10 minutes to neutralize the N-terminal ammonium salt.

    • Wash the resin thoroughly with DMF (3x).[7]

  • First Coupling (Amino Acid Pre-activation):

    • In a separate vessel, dissolve Boc-N-methyl-D-norvaline (4 eq., 2.0 mmol) and HATU (3.9 eq., 1.95 mmol) in DMF or NMP.

    • Add DIEA (8 eq., 4.0 mmol) to the solution.[9]

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the drained, neutralized resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring and Recoupling:

    • Drain the reaction solution and wash the resin with DMF (3x).

    • Perform the Bromophenol Blue test (Protocol 1).

    • If the test is blue or green, proceed immediately to the second coupling.

  • Second Coupling:

    • Repeat step 4 entirely with a fresh solution of activated Boc-N-methyl-D-norvaline.

    • Allow the second coupling to react for an additional 1-2 hours.

  • Final Wash:

    • Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Perform a final BPB test to confirm completion before proceeding with the synthesis of the next residue.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application. Journal of Organic Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Retrieved from [Link]

  • Bofill, J. M. (2014). Backbone N-modified peptides: beyond N-methylation. Universitat de Barcelona. Retrieved from [Link]

  • White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemistry. Retrieved from [Link]

  • Zhang, W., et al. (2020). Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. Nature Communications. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. AAPPTec. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Peptides Containing Boc-N-methyl-D-norvaline

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of pept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of peptides incorporating Boc-N-methyl-D-norvaline. The unique challenges posed by N-methylated amino acids, particularly the steric hindrance they introduce, necessitate specialized protocols and a deeper understanding of potential side reactions. This document is designed to equip you with the knowledge to navigate these challenges effectively.

I. Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of Boc-N-methyl-D-norvaline into a peptide sequence challenging?

A1: The primary challenge lies in the steric hindrance created by the N-methyl group. This methyl group on the amide nitrogen (a secondary amine) significantly increases the bulkiness around the nitrogen nucleophile. This bulk impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more difficult compared to coupling with a primary amine. This often leads to incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences where the N-methylated residue is missing.[1][2]

Q2: What are the immediate signs of a difficult coupling reaction involving Boc-N-methyl-D-norvaline?

A2: Several indicators can signal poor coupling efficiency. A positive bromophenol blue test, where the resin beads turn blue or green after the coupling step, indicates the presence of unreacted free amines.[1][3] A complete reaction is signified by a yellow color.[1][3] Other signs include a significantly lower than expected final peptide yield and the presence of deletion sequences in the crude product, which can be identified by mass spectrometry analysis.[1][2]

Q3: Are there specific concerns during the trifluoroacetic acid (TFA)-mediated deprotection of the Boc group from N-methyl-D-norvaline?

A3: A primary concern during TFA-mediated deprotection is the generation of a reactive tert-butyl cation. This cation can lead to the alkylation of nucleophilic side chains of other amino acids in the peptide, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4] The use of scavengers in the TFA cleavage cocktail is crucial to trap these carbocations.[4] Additionally, there is a possibility of trifluoroacetylation of the newly liberated amine.[4][]

Q4: Can the sequence of amino acids surrounding Boc-N-methyl-D-norvaline influence the success of the synthesis?

A4: Absolutely. Coupling an N-methylated amino acid to another N-methylated amino acid is particularly challenging due to compounded steric hindrance.[3] Furthermore, sequences prone to aggregation, often those rich in hydrophobic amino acids, can exacerbate coupling difficulties by making the reactive sites less accessible.[6][7]

II. Troubleshooting Guide

This section provides a detailed breakdown of common issues encountered during the synthesis of peptides containing Boc-N-methyl-D-norvaline, their probable causes, and recommended solutions with experimental protocols.

Issue 1: Incomplete Coupling of Boc-N-methyl-D-norvaline

Symptom:

  • Positive bromophenol blue test (blue/green resin beads) after the coupling step.[3]

  • Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to the peptide sequence lacking N-methyl-D-norvaline (deletion sequence).

  • Low overall yield of the final peptide.

Root Cause Analysis:

The steric bulk of the N-methyl group on the D-norvaline residue is the most common reason for incomplete coupling.[1][2] Standard coupling reagents and conditions may not be sufficient to overcome this hindrance.

Solution Workflow:

Incomplete_Coupling_Workflow start Incomplete Coupling Detected (Positive Bromophenol Blue Test) double_coupling Strategy 1: Double Coupling start->double_coupling Immediate Action potent_reagents Strategy 2: Use More Potent Coupling Reagents start->potent_reagents Alternative microwave Strategy 4: Microwave-Assisted Synthesis start->microwave For Difficult Cases capping Strategy 3: Capping Unreacted Amines double_coupling->capping If still incomplete complete Coupling Complete (Proceed with Synthesis) double_coupling->complete potent_reagents->capping If still incomplete potent_reagents->complete capping->complete microwave->complete Deprotection_Side_Reactions start Side Reactions Detected During Deprotection/Cleavage scavengers Incorporate Scavengers in TFA Cocktail start->scavengers optimization Optimize Scavenger Cocktail (Based on Peptide Sequence) scavengers->optimization result Minimized Side Reactions Improved Crude Purity optimization->result

Caption: Workflow to mitigate deprotection side reactions.

Detailed Protocols:

1. Use of Scavengers: The inclusion of scavengers in the TFA cocktail is essential to quench the reactive tert-butyl cations.

ScavengerTarget Residue(s)Typical Concentration in TFA
Triisopropylsilane (TIS) General, Trp, Cys2.5% - 5%
Water Trp (prevents re-attachment)2.5% - 5%
1,2-Ethanedithiol (EDT) Cys, Met2.5%
Thioanisole Met, Arg5%
  • General Cleavage Cocktail Protocol:

    • Wash the dried peptide-resin with DCM.

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. [8]For peptides containing methionine, adding thioanisole is recommended.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the peptide in cold diethyl ether.

    • Wash the peptide with cold ether and dry under vacuum. [2]

Issue 3: Peptide Aggregation

Symptom:

  • Resin fails to swell properly.

  • Slow or incomplete coupling and deprotection reactions, even with potent reagents.

  • Difficulty in purifying the crude peptide due to poor solubility.

Root Cause Analysis:

Hydrophobic sequences are prone to inter- and intra-chain hydrogen bonding, leading to aggregation on the solid support. [7]This aggregation can physically block access to reactive sites.

Solutions:

  • Solvent Modification: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties. [9]Alternatively, add chaotropic salts (e.g., LiCl) or structure-disrupting solvents like DMSO (10-20%) to the reaction mixture. [4][7]2. Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 40-60°C) to disrupt secondary structures.

  • Use of Pseudoprolines: Incorporate pseudoproline dipeptides at specific points in the sequence to disrupt aggregation.

III. Conclusion

The successful synthesis of peptides containing Boc-N-methyl-D-norvaline is highly achievable with careful planning and the implementation of optimized protocols. The primary challenge of steric hindrance can be effectively overcome by employing strategies such as double coupling, the use of potent coupling reagents like HATU, and, in difficult cases, microwave-assisted synthesis. Mitigating side reactions during deprotection and cleavage is a matter of using well-formulated scavenger cocktails tailored to the peptide's amino acid composition. By understanding the underlying chemical principles and proactively addressing these potential issues, researchers can significantly improve the yield and purity of their target N-methylated peptides.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Managing Steric Hindrance in N-Methylated Peptide Synthesis.

  • Google Patents. (n.d.). EP2110380B1 - Alpha-N-methylation of amino acids.

  • Albericio, F., & Kent, S. B. H. (2018). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry II (2nd ed.). Elsevier.

  • aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.

  • GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

  • Benchchem. (n.d.). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis.

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

  • University of the Incarnate Word. (2024, November 25). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum.

  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.

  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.

  • BOC Sciences. (n.d.). BOC-amino acids.

  • National Institutes of Health. (2023, June 20). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. PMC.

  • American Chemical Society. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.

  • Young, J. D., Huang, A. S., Ariel, N., Bruins, J. B., Ng, D., & Stevens, R. L. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194–200.

  • American Chemical Society. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

  • American Chemical Society. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.

  • Benchchem. (n.d.). A Comparative Guide to the Efficiency of Boc-L-Valine Coupling Reactions.

  • ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings.

  • National Center for Biotechnology Information. (n.d.). Protein stabilization by tuning the steric restraint at the reverse turn. PubMed Central.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Racemization of Boc-N-methyl-D-norvaline During Peptide Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered, N-methylated amino ac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered, N-methylated amino acids. Specifically, we will address the critical issue of racemization during the coupling of Boc-N-methyl-D-norvaline, providing in-depth troubleshooting strategies, validated protocols, and a foundational understanding of the underlying chemical mechanisms.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the racemization of N-methylated amino acids.

Q1: Why is Boc-N-methyl-D-norvaline particularly susceptible to racemization during coupling?

The increased risk of racemization for Boc-N-methyl-D-norvaline stems from a combination of steric and electronic factors. The N-methyl group, in conjunction with the bulky Boc protecting group and the norvaline side chain, creates significant steric hindrance.[1][2] This steric bulk physically obstructs the incoming nucleophile, slowing down the kinetics of the desired peptide bond formation.[2][3] This extended reaction time provides a larger window of opportunity for the competing racemization pathway to occur.

Q2: What is the specific chemical mechanism of racemization for N-methylated amino acids?

Unlike standard N-acyl amino acids that can racemize through a well-known oxazolone (azlactone) intermediate, N-acyl N-methylated amino acids are structurally incapable of forming this five-membered ring.[4] Instead, their racemization is proposed to proceed through the formation of a highly reactive oxazolonium salt (also described as a mesoionic oxazolium-5-oxide).[4] This intermediate possesses an acidic proton at the chiral alpha-carbon. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. The incoming amine can then attack this planar intermediate from either face, resulting in a loss of stereochemical integrity and the formation of the undesired L-diastereomer.[4][5]

racemization_mechanism cluster_0 Racemization Pathway for N-Methylated Amino Acids cluster_1 Products Start Boc-N(Me)-D-Nva-OH Activated Activated Ester (e.g., O-Acylurea, HOBt-ester) Start->Activated Coupling Reagent Oxazolonium Oxazolonium Salt (Intermediate) Activated->Oxazolonium Intramolecular Cyclization Enolate Planar Enolate (Achiral) Oxazolonium->Enolate Base-catalyzed α-proton abstraction D_Product Desired Peptide (D-Nva residue) Enolate->D_Product Nucleophilic Attack (re-face) L_Product Racemized Peptide (L-Nva residue) Enolate->L_Product Nucleophilic Attack (si-face)

Caption: Mechanism of racemization for N-methylated amino acids.

Q3: What are the most critical experimental factors that influence the degree of racemization?

Several experimental parameters must be carefully controlled to minimize racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent is paramount. While standard carbodiimides like DIC can be used, they often lead to higher levels of racemization unless paired with an effective additive.[5][6] Onium salts (Uronium/Aminium or Phosphonium) are generally superior. Additives such as 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are more effective at suppressing racemization than the traditional 1-hydroxybenzotriazole (HOBt).[5][7]

  • Base: The strength and steric bulk of the tertiary amine base used for activation are critical.[5][8] Strong, non-hindered bases like triethylamine (TEA) can accelerate proton abstraction from the oxazolonium intermediate, increasing racemization.[5] Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) are strongly preferred.[9]

  • Temperature: Elevated temperatures, while sometimes employed to overcome the slow coupling kinetics associated with steric hindrance, will invariably increase the rate of racemization.[5][10] Reactions should be conducted at the lowest temperature that allows for efficient coupling.

  • Solvent: The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring the side reaction.[4][5]

Q4: How can I monitor the reaction and definitively diagnose racemization?

Distinguishing between incomplete coupling and racemization requires two different approaches:

  • Reaction Monitoring (Incomplete Coupling): Standard ninhydrin-based tests (like the Kaiser test) are ineffective for monitoring coupling to N-methylated amino acids because they rely on the presence of a primary amine. The bromophenol blue test is the recommended qualitative method to detect unreacted secondary amines on the resin.[1][11] A blue or green color indicates an incomplete reaction, while a yellow color signifies completion.[2]

  • Diagnosing Racemization: Racemization can only be confirmed and quantified after the peptide has been synthesized, cleaved, and purified. The standard method involves complete acid hydrolysis of the peptide (e.g., 6 M HCl, 110°C, 24 hours), followed by derivatization of the resulting amino acid mixture with a chiral reagent, most commonly Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).[5] The resulting diastereomeric derivatives can then be separated and quantified by reverse-phase HPLC, allowing for precise determination of the D/L ratio.[5]

Troubleshooting Guide: High Racemization Levels

If post-synthesis analysis reveals unacceptable levels of the undesired diastereomer, follow this systematic troubleshooting workflow.

troubleshooting_workflow Start High Racemization Detected in Final Peptide Reagent_Check Step 1: Evaluate Coupling Reagent What reagent are you using? Start->Reagent_Check Carbodiimide Carbodiimide (DIC/DCC)? Reagent_Check->Carbodiimide Onium Onium Salt (HATU/HBTU)? Reagent_Check->Onium Action_Reagent Action: Add HOAt or OxymaPure. If racemization persists, switch to an onium or phosphonium reagent. Carbodiimide->Action_Reagent Base_Check Step 2: Assess Base What base are you using? Onium->Base_Check Action_Reagent->Base_Check TEA Triethylamine (TEA)? Base_Check->TEA DIPEA DIPEA / NMM / Collidine? Base_Check->DIPEA Action_Base Action: Switch to a sterically hindered or weaker base like DIPEA, NMM, or Collidine. TEA->Action_Base Temp_Check Step 3: Check Temperature What is the coupling temperature? DIPEA->Temp_Check Action_Base->Temp_Check Elevated Elevated (> RT) or Microwave? Temp_Check->Elevated RT_or_Below Room Temp (RT) or 0°C? Temp_Check->RT_or_Below Action_Temp Action: Reduce temperature. Perform coupling at RT or 0°C. Minimize microwave power/time. Elevated->Action_Temp Final_Check Problem likely resolved. Re-synthesize with optimized protocol. RT_or_Below->Final_Check Action_Temp->Final_Check

Sources

Optimization

Technical Support Center: Optimizing Boc Deprotection for N-Methylated Residues

Welcome to the Technical Support Center for optimizing the Boc deprotection of N-methylated amino acid residues. This resource is designed for researchers, chemists, and drug development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the Boc deprotection of N-methylated amino acid residues. This resource is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges associated with this critical step in peptide synthesis and organic chemistry. N-methylation, while offering significant advantages in modulating the pharmacological properties of peptides, introduces steric and electronic complexities that can render standard deprotection protocols inefficient.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols to help you achieve clean, efficient, and reliable deprotection of your N-methylated compounds.

Troubleshooting Guide: Navigating Common Deprotection Hurdles

This section addresses specific issues you may encounter during the Boc deprotection of N-methylated residues in a practical question-and-answer format.

Question 1: My Boc deprotection of an N-methylated residue is sluggish or incomplete under standard TFA/DCM conditions. What is the underlying cause and how can I resolve this?

Answer:

The primary culprit for slow or incomplete deprotection of N-methylated residues is steric hindrance . The presence of the methyl group on the nitrogen atom physically obstructs the approach of the acid catalyst (e.g., trifluoroacetic acid - TFA) to the carbamate group. This increased steric bulk, compared to a non-methylated secondary amine, raises the activation energy of the deprotection reaction, leading to slower kinetics.

Troubleshooting Steps & Optimization:

  • Increase TFA Concentration and/or Reaction Time: For N-methylated residues, a higher concentration of TFA is often necessary to drive the reaction to completion. While a 25-50% TFA in dichloromethane (DCM) solution is standard for many amino acids, you may need to increase this to 50% or even use neat TFA for particularly stubborn cases.[1] Similarly, extending the reaction time from the typical 30 minutes to 1-2 hours or longer can significantly improve yields. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

  • Elevate the Reaction Temperature: While most Boc deprotections are run at room temperature to minimize side reactions, a modest increase in temperature (e.g., to 30-40 °C) can help overcome the higher activation energy barrier. Proceed with caution, as higher temperatures can also promote side reactions, especially with sensitive functional groups.

  • Consider Alternative Strong Acids: A solution of 4M HCl in dioxane is a common and effective alternative to TFA for Boc deprotection.[2][3][4] It is often reported to be faster and can sometimes provide cleaner reactions. The choice between TFA and HCl/dioxane can be substrate-dependent, so it is worth screening both if you are experiencing difficulties.

Question 2: I am observing significant side product formation, particularly t-butylation of sensitive residues like Tryptophan or Methionine. How can I mitigate this?

Answer:

The Boc deprotection mechanism proceeds through the formation of a reactive tert-butyl cation.[5] This cation is a potent electrophile and can alkylate nucleophilic side chains, particularly the indole ring of Tryptophan and the thioether of Methionine.[1] The increased reaction times and harsher conditions often required for N-methylated residues can exacerbate this issue.

Mitigation Strategies:

  • Use of Scavengers: The addition of scavengers to the reaction mixture is crucial. These molecules are designed to "trap" the tert-butyl cation before it can react with your peptide.

    • Thioanisole or Triisopropylsilane (TIS): These are common and effective scavengers. A typical cleavage cocktail might consist of TFA/TIS/H₂O (95:2.5:2.5).[1]

    • 1,2-Ethanedithiol (EDT): Particularly useful for protecting Tryptophan residues.

Question 3: My peptide contains an ester linkage that is sensitive to the acidic conditions required for N-methyl Boc deprotection. What are my options?

Answer:

Balancing the lability of the Boc group with the stability of an acid-sensitive ester is a common challenge.[6] The key is to find conditions that are strong enough to cleave the sterically hindered N-methyl-Boc group without significantly degrading the ester.

Optimization Approaches:

  • Milder Acidic Conditions:

    • Dilute TFA or HCl: While concentrated acids are often needed, you can experiment with more dilute solutions (e.g., 10-20% TFA in DCM) and longer reaction times at 0 °C to room temperature.[6] This approach requires careful monitoring to find a balance between deprotection and ester cleavage.

    • Formic Acid: In some cases, refluxing in formic acid can be a milder alternative for removing Boc groups, although its effectiveness for N-methylated residues may vary.

  • Non-Acidic Deprotection Methods (Thermal Deprotection):

    • Heating the N-Boc protected compound in a suitable solvent can effect deprotection without the use of acid.[7] This method is particularly advantageous when dealing with acid-sensitive functional groups. The reaction can be carried out in solvents like methanol or trifluoroethanol at elevated temperatures.[7][8] Continuous flow reactors can offer precise temperature control for this method.[8][9]

Question 4: I'm concerned about racemization of the N-methylated amino acid during deprotection. Is this a valid concern and how can I address it?

Answer:

Racemization at the alpha-carbon of the N-methylated residue during the Boc deprotection step itself is generally not a significant concern under standard acidic conditions (TFA or HCl). The mechanism of Boc cleavage does not typically involve the abstraction of the alpha-proton.

However, racemization can be a concern during the subsequent coupling step, especially if the deprotected N-methylated amine is activated for the next coupling. The use of appropriate coupling reagents and additives (e.g., OxymaPure®, COMU) can help to minimize this risk.

Frequently Asked Questions (FAQs)

Q: Why is Boc deprotection of N-methylated amino acids slower than their non-methylated counterparts?

A: The primary reason is steric hindrance . The methyl group on the nitrogen atom shields the Boc-carbonyl group from the attacking acid, slowing down the initial protonation step which is crucial for the cleavage mechanism.[10][11] Electronic effects also play a role; the electron-donating nature of the methyl group can slightly stabilize the carbamate, making it less susceptible to acidolysis compared to the non-methylated analog.

Q: What are the most common reagents for Boc deprotection of N-methylated residues?

A: The most common reagents are:

  • Trifluoroacetic acid (TFA): Typically used in concentrations of 25-100% in a solvent like dichloromethane (DCM).[1][12]

  • Hydrogen Chloride (HCl) in Dioxane: A 4M solution is a widely used and effective alternative.[2][4]

Q: Are there any "milder" alternatives to TFA and HCl for deprotecting N-methylated Boc groups?

A: Yes, several milder methods have been developed, although their efficiency for sterically hindered N-methylated residues may need to be evaluated on a case-by-case basis. These include:

  • Oxalyl chloride in methanol: A mild method that can be performed at room temperature.[10][13]

  • Aqueous phosphoric acid: An environmentally benign option.[6]

  • Lewis acids (e.g., ZnBr₂): Can offer selectivity in some cases.

  • Thermal deprotection: Heating in a suitable solvent without acid.[7][14]

Q: Can I selectively deprotect a non-methylated Boc group in the presence of an N-methylated Boc group?

A: Yes, this is often possible due to the difference in steric hindrance. The non-methylated Boc group is more sterically accessible and therefore more labile to acid. By carefully controlling the reaction conditions (e.g., using a lower concentration of acid and shorter reaction time), it is often possible to selectively remove the non-methylated Boc group while leaving the N-methylated one intact. Monitoring the reaction closely by TLC or LC-MS is essential to achieve this selectivity.

Q: What is the mechanism of thermal Boc deprotection?

A: Thermal Boc deprotection is believed to proceed through a concerted mechanism involving a six-membered transition state, leading to the elimination of isobutylene and carbon dioxide, and the formation of the free amine. This process avoids the generation of a free tert-butyl cation, which can be advantageous in preventing side reactions.[8]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of N-Methylated Residues using TFA/DCM

This protocol is a starting point for the deprotection of most N-methylated amino acids.

Materials:

  • N-Boc-N-methylated amino acid or peptide

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane (TIS) or thioanisole)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the N-Boc-N-methylated substrate in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.[15]

  • If your substrate contains sensitive residues (e.g., Trp, Met), add a scavenger (e.g., TIS, 2.5-5% v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 50% (v/v).[1]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring the progress by TLC or LC-MS. For particularly hindered residues, longer reaction times may be necessary.[15]

  • Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.

  • Co-evaporate the residue with DCM or toluene (2-3 times) to remove residual TFA.

  • Precipitate the deprotected amine salt by adding cold diethyl ether to the concentrated residue.

  • Collect the solid product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Boc Deprotection of N-Methylated Residues using 4M HCl in Dioxane

This protocol is a common alternative to TFA-based deprotection.

Materials:

  • N-Boc-N-methylated amino acid or peptide

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (optional, as a co-solvent)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the N-Boc-N-methylated substrate in a minimal amount of DCM (if necessary for solubility) in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl relative to the substrate).

  • Stir the reaction at room temperature for 30 minutes to 2 hours.[2][4] Monitor the progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Precipitate the hydrochloride salt of the deprotected amine by adding cold diethyl ether.

  • Collect the product by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary & Visualizations

Table 1: Comparison of Deprotection Conditions for N-Methylated vs. Non-Methylated Amines
SubstrateReagent/ConditionsTimeYieldReference
N-Boc-phenethylamineThermal (MeOH, continuous flow)30 min27%[9]
N-Boc-N-methyl-phenethylamine Thermal (MeOH, continuous flow) 30 min 35% [9]
N-Boc-L-Alanine methyl esterDES-catalyzed10 min>98%[1][11]
N-Boc-L-Leucine methyl ester (sterically hindered) DES-catalyzed 25 min 68% [1][11]
N-Boc-L-tryptophanOxalyl chloride/MeOH3 hComplete conversion[10]
N-Boc-L-tryptophanHCl/MeOH3 hNo reaction[10]

This table illustrates that while N-methylation can sometimes lead to slightly more efficient thermal deprotection in specific cases, sterically hindered N-methylated residues generally require longer reaction times or harsher conditions for complete deprotection compared to their less hindered or non-methylated counterparts.

Workflow for Troubleshooting Boc Deprotection of N-Methylated Residues

Boc_Deprotection_Troubleshooting start Start: Boc-N-Me-Amino Acid Deprotection standard_conditions Standard Conditions: 25-50% TFA in DCM, RT, 30 min start->standard_conditions monitor Monitor Reaction (TLC, LC-MS) standard_conditions->monitor complete Reaction Complete monitor->complete Yes incomplete Incomplete Reaction or Sluggish monitor->incomplete No side_reactions Side Reactions Observed? (e.g., t-butylation) complete->side_reactions optimize Optimize Conditions incomplete->optimize increase_tfa Increase TFA Conc. (50-100%) Increase Time (1-2h) optimize->increase_tfa increase_temp Increase Temp. (30-40°C) optimize->increase_temp change_acid Switch to 4M HCl/Dioxane optimize->change_acid increase_tfa->monitor increase_temp->monitor change_acid->monitor add_scavengers Add Scavengers (TIS, Thioanisole) side_reactions->add_scavengers Yes ester_lability Acid-Sensitive Ester Present? side_reactions->ester_lability No add_scavengers->ester_lability milder_acid Use Milder Acidic Conditions (e.g., dilute TFA at 0°C) ester_lability->milder_acid Yes workup Work-up and Isolation ester_lability->workup No milder_acid->monitor thermal_deprotection Consider Thermal Deprotection milder_acid->thermal_deprotection If still problematic thermal_deprotection->monitor end end workup->end Final Product

Caption: A decision-making workflow for troubleshooting Boc deprotection of N-methylated residues.

Boc Deprotection Mechanism with TFA

Boc_Deprotection_Mechanism boc_amine R-N(Me)-Boc Boc-Protected N-Methyl Amine protonation R-N(Me)-Boc(H+) Protonated Carbamate boc_amine->protonation + H⁺ (from TFA) carbamic_acid R-N(Me)-COOH Carbamic Acid protonation->carbamic_acid - C(CH₃)₃⁺ tbutyl_cation C(CH₃)₃⁺ Tert-butyl Cation protonation->tbutyl_cation free_amine R-NH(Me) Free N-Methyl Amine carbamic_acid->free_amine - CO₂ co2 CO₂ Carbon Dioxide carbamic_acid->co2 amine_salt R-NH₂(Me)⁺TFA⁻ Amine TFA Salt free_amine->amine_salt + TFA

Caption: The acid-catalyzed mechanism of Boc deprotection using TFA.

References

  • Ryan, M.-R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Ryan, M.-R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Bednarek, M. A., & Bodanszky, M. (1983). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 21(2), 196-202. [Link]

  • Kappe, C. O. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Semantic Scholar. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25035-25041. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (1997). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 50(5), 338-341. [Link]

  • Ryan, M.-R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent). ResearchGate. [Link]

  • Vasantha, B., & Kumar, V. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(21), 6683. [Link]

  • Bartalucci, G., et al. (2003). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]

  • Reddit user submission. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros on Reddit. [Link]

  • Jones, A. D., et al. (2007). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]

  • Urban, J., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 6(39), 25489-25496. [Link]

  • Kanao, K., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega, 7(43), 38933-38939. [Link]

  • Deming, T. J. (2007). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides. ResearchGate. [Link]

  • Huang, R., & Chen, X. (2020). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Methods in Enzymology, 647, 25-45. [Link]

  • Sharma, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. RSC Advances, 5(110), 90543-90547. [Link]

  • ResearchGate discussion. (2016). How can we do the deprotection of boc-amino acids using hcl? [Link]

  • López-Márquez, J., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. University of Illinois. [Link]

  • Buonomo, J. A., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. PubMed. [Link]

  • Reddit user submission. (2022). N-Boc Deprotection. HCl, methanol or dioxaine. r/chemistry on Reddit. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (1997). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]

  • Deming, T. J. (1999). Living Polymerization of α-Amino Acid N-Carboxyanhydrides (NCA) upon Decreasing the Reaction Temperature. ResearchGate. [Link]

  • Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8171. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Peptides Containing Boc-N-methyl-D-norvaline

Welcome to the Technical Support Center for the purification of peptides incorporating Boc-N-methyl-D-norvaline. This resource is designed for researchers, scientists, and drug development professionals to navigate the u...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of peptides incorporating Boc-N-methyl-D-norvaline. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this N-methylated amino acid. The introduction of a methyl group on the amide nitrogen, while beneficial for enhancing proteolytic stability and membrane permeability, introduces significant complexities into the purification process.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to achieve high-purity peptides.

I. Understanding the Core Challenges

The incorporation of Boc-N-methyl-D-norvaline into a peptide sequence fundamentally alters its physicochemical properties, leading to several predictable purification hurdles. Understanding these at a mechanistic level is the first step toward developing a successful purification strategy.

  • Increased Hydrophobicity: The addition of a methyl group significantly increases the lipophilicity of the peptide.[2][5] This leads to stronger retention on reversed-phase high-performance liquid chromatography (RP-HPLC) columns, often causing co-elution with other hydrophobic impurities.[5]

  • Steric Hindrance and Incomplete Couplings: The bulky N-methyl group can sterically hinder the coupling of subsequent amino acids during solid-phase peptide synthesis (SPPS).[1][5] This results in a higher prevalence of deletion sequences, which are often difficult to separate from the target peptide due to their similar structures.

  • Aggregation Tendencies: The increased hydrophobicity can promote peptide self-association and aggregation, especially for sequences with a high content of hydrophobic residues.[2][5][6] Aggregation can lead to poor peak shape, reduced recovery during purification, and challenges with solubility.[5][6]

  • Solubility Issues: Peptides containing Boc-N-methyl-D-norvaline may exhibit poor solubility in standard aqueous mobile phases used for RP-HPLC, complicating sample preparation and injection.[2][5]

  • Conformational Isomers: N-methylation can lead to the presence of cis/trans isomers around the N-methylated amide bond, which can sometimes result in peak broadening or the appearance of multiple peaks for a single peptide.[4]

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses common problems encountered during the purification of Boc-N-methyl-D-norvaline-containing peptides with actionable solutions and the scientific rationale behind them.

Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)

Possible Causes & Solutions

Potential Cause Troubleshooting Strategy Scientific Rationale
Peptide Aggregation 1. Decrease Sample Concentration: Dissolve the crude peptide at a lower concentration before injection.[6] 2. Incorporate Organic Modifiers: Add a small percentage of an organic solvent like isopropanol or n-propanol to the mobile phase.[5] 3. Increase Column Temperature: Elevate the column temperature (e.g., to 40-60°C).[7]1. Lower concentrations reduce the likelihood of intermolecular interactions that lead to aggregation. 2. These solvents can disrupt hydrophobic interactions that drive aggregation, improving peak shape. 3. Increased temperature can disrupt aggregates and improve mass transfer kinetics.
On-Column Precipitation 1. Modify Initial Mobile Phase: Start the gradient with a higher percentage of organic solvent. 2. Use a Stronger Solubilizing Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[5]1. This prevents the peptide from precipitating on the column when it encounters a highly aqueous mobile phase. 2. Ensures the peptide is fully solubilized before injection, preventing precipitation upon dilution.
Presence of Cis/Trans Isomers 1. Elevate Column Temperature: As with aggregation, higher temperatures can accelerate the interconversion between isomers, potentially leading to a single, sharper peak.[7] 2. Modify Mobile Phase pH: Adjusting the pH of the mobile phase can sometimes influence the equilibrium between isomers.1. Increased thermal energy can overcome the energy barrier for rotation around the amide bond. 2. The charge state of the peptide can influence its conformational preferences.
Secondary Interactions with Silica 1. Use a Lower Concentration of TFA: High purity silica columns may allow for good peak shape with TFA concentrations as low as 0.005%.[8] 2. Use a Different Ion-Pairing Reagent: Consider using an alternative acid like formic acid.1. Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking silanol groups on the silica support and improving peak shape. However, at high concentrations, it can sometimes contribute to peak broadening. 2. Different ion-pairing reagents can alter the selectivity and peak shape.
Problem 2: Co-elution of Target Peptide with Impurities

Possible Causes & Solutions

Potential Cause Troubleshooting Strategy Scientific Rationale
Similar Hydrophobicity of Impurities 1. Optimize the Gradient: Use a shallower gradient to increase the separation between closely eluting peaks.[9] 2. Change the Stationary Phase: Switch to a column with a different selectivity, such as a C4, C8, or diphenyl column.[5][10] 3. Alter the Mobile Phase Composition: Try a different organic modifier (e.g., methanol instead of acetonitrile) or add a third solvent.1. A slower increase in the organic solvent concentration provides more time for the components to interact with the stationary phase, improving resolution. 2. Different stationary phases offer different hydrophobic and electronic interactions, which can alter the elution order and improve separation. 3. Changing the mobile phase composition alters the partitioning of the peptide and impurities between the mobile and stationary phases.
Presence of Deletion Peptides 1. Employ High-Resolution Chromatography: Use a long column with small particle size to maximize theoretical plates. 2. Utilize a Different Purification Technique: Consider ion-exchange chromatography if the target peptide and impurities have different net charges.1. Higher efficiency columns provide better resolution for separating closely related species. 2. This technique separates molecules based on charge rather than hydrophobicity, offering an orthogonal separation mechanism.

III. Frequently Asked Questions (FAQs)

Q1: Why is my Boc-N-methyl-D-norvaline peptide so difficult to dissolve in aqueous buffers?

A1: The N-methyl group and the norvaline side chain both contribute to the overall hydrophobicity of the peptide.[2][11] This increased lipophilicity reduces its affinity for aqueous environments. For initial solubilization, it is often necessary to use a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to disrupt the hydrophobic interactions before diluting with your aqueous buffer.[5][12] Always perform a small-scale solubility test first to find the optimal solvent system for your specific peptide.[5]

Q2: I see a broad peak or a doublet for my purified peptide by analytical HPLC. What could be the cause?

A2: This is often due to the presence of cis/trans isomers around the N-methylated amide bond.[4] The energy barrier for rotation around this bond is higher than for a standard amide bond, leading to slow interconversion on the HPLC timescale at room temperature. To confirm this, try analyzing your sample at an elevated temperature (e.g., 50-60°C). If the peaks coalesce into a single, sharper peak, it is a strong indication of isomerization.

Q3: What is the best type of RP-HPLC column to start with for purifying a Boc-N-methyl-D-norvaline-containing peptide?

A3: Due to the increased hydrophobicity, a standard C18 column might be too retentive, leading to very long elution times and the need for high concentrations of organic solvent. A good starting point is often a less retentive stationary phase, such as a C8 or even a C4 column.[5][10] Wide-pore silica (e.g., 300 Å) is also recommended for peptides to ensure good accessibility to the stationary phase.[8]

Q4: How can I confirm the identity and purity of my final peptide product?

A4: A combination of analytical techniques is essential for comprehensive characterization.

  • Analytical RP-HPLC: To assess purity by observing the number and area of peaks.

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[1][13] This is crucial for verifying the correct incorporation of the Boc-N-methyl-D-norvaline residue.

  • Tandem Mass Spectrometry (MS/MS): To sequence the peptide and confirm the location of the N-methylated residue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, including confirmation of N-methylation and stereochemistry.[14]

IV. Experimental Protocols & Workflows

Protocol 1: General Purification Strategy for Boc-N-methyl-D-norvaline Peptides
  • Crude Peptide Solubilization:

    • Perform a small-scale solubility test with various solvents (e.g., DMSO, DMF, acetonitrile, water with 0.1% TFA).[5]

    • Dissolve the bulk of the crude peptide in the minimal amount of the most effective strong organic solvent.

    • Dilute the concentrated solution with the initial mobile phase for RP-HPLC. The final concentration of the strong organic solvent should be low enough to ensure the peptide binds to the column.

  • Preparative RP-HPLC:

    • Column: Start with a C8 or C4 wide-pore (300 Å) column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Begin with a shallow gradient (e.g., 0.5-1% B per minute) to maximize resolution. The starting percentage of B may need to be higher than for non-methylated peptides to ensure solubility.

    • Detection: Monitor at 210-220 nm for the peptide bond.[15]

    • Fraction Collection: Collect fractions and analyze by analytical RP-HPLC and mass spectrometry.

  • Post-Purification:

    • Pool fractions with the desired purity.

    • Lyophilize the pooled fractions to obtain the final peptide powder.

Workflow Diagram: Troubleshooting Purification Issues

Purification_Troubleshooting cluster_hplc RP-HPLC Analysis cluster_troubleshooting_peak Troubleshoot Peak Shape cluster_troubleshooting_coelution Troubleshoot Co-elution start Crude Peptide Purification hplc_result Observe Chromatogram start->hplc_result good_peak Sharp, Symmetrical Peak hplc_result->good_peak Good bad_peak Poor Peak Shape (Broad, Tailing, Split) hplc_result->bad_peak Bad coelution Co-elution with Impurities hplc_result->coelution Bad end_success Proceed to Pooling & Lyophilization good_peak->end_success check_aggregation Assess Aggregation bad_peak->check_aggregation check_solubility Check Solubility bad_peak->check_solubility check_isomers Consider Isomers bad_peak->check_isomers optimize_gradient Optimize Gradient coelution->optimize_gradient change_column Change Stationary Phase (C4, Diphenyl) coelution->change_column change_mobile_phase Change Organic Modifier coelution->change_mobile_phase solution_aggregation Decrease Concentration Add Organic Modifier Increase Temperature check_aggregation->solution_aggregation solution_solubility Use Stronger Solvent Modify Initial Mobile Phase check_solubility->solution_solubility solution_isomers Increase Temperature check_isomers->solution_isomers end_reinject Re-inject with Optimized Method solution_aggregation->end_reinject solution_solubility->end_reinject solution_isomers->end_reinject optimize_gradient->end_reinject change_column->end_reinject change_mobile_phase->end_reinject

Caption: Troubleshooting workflow for RP-HPLC purification.

V. References

  • BenchChem. (n.d.). Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine. Retrieved from

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Managing Aggregation of Peptides with N-Methylated Residues. Retrieved from

  • BenchChem. (n.d.). Troubleshooting aggregation in peptides with N-methylated amino acids. Retrieved from

  • BenchChem. (n.d.). The Effect of N-Methylation on Peptide Backbone Conformation. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to NMR Analysis of N-Methyl-L-threonine Incorp. Retrieved from

  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from

  • Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. Retrieved from

  • Creative Proteomics. (n.d.). Reverse-phase HPLC Peptide Purification. Retrieved from

  • Creative Biostructure. (n.d.). Advanced Analytical Techniques for Peptide Characterization. Retrieved from

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191–197. Retrieved from

  • ProImmune. (2012). WORKING WITH PEPTIDES. Retrieved from

  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Retrieved from

  • Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics. Retrieved from

  • BenchChem. (n.d.). The Strategic Advantage of N-Methylation in Peptide Chemistry: A Technical Guide. Retrieved from

  • YMC Co., Ltd. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from

  • Nanda, J. (2014, December 20). How can I separate two diastreomeric peptides with a reverse phase column?. ResearchGate. Retrieved from

Sources

Optimization

Technical Support Center: Improving the Solubility of Peptides Containing Boc-N-methyl-D-norvaline

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the sol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of synthetic peptides incorporating Boc-N-methyl-D-norvaline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

The Challenge of Solubility with N-Methylated Peptides

The incorporation of N-methylated amino acids, such as Boc-N-methyl-D-norvaline, is a powerful strategy in medicinal chemistry to enhance proteolytic stability and improve cell permeability.[1][2] However, these modifications often come at the cost of reduced solubility. The primary reasons for this are:

  • Increased Hydrophobicity: The addition of a methyl group to the backbone amide nitrogen increases the hydrophobicity of the peptide.[3][4] This can lead to self-association and aggregation in aqueous solutions as the peptide molecules attempt to minimize the exposure of their nonpolar regions to water.[3][4]

  • Disruption of Secondary Structure: N-methylation prevents the formation of hydrogen bonds along the peptide backbone, which are crucial for the formation of stable secondary structures like alpha-helices and beta-sheets.[3][4] While this can sometimes be advantageous in preventing the formation of aggregation-prone beta-sheets, it can also lead to the exposure of previously buried hydrophobic residues, thereby promoting aggregation.[3]

  • Steric Hindrance: The N-methyl group introduces steric bulk, which can restrict the conformational freedom of the peptide backbone.[2] This can influence how the peptide interacts with solvent molecules.

The presence of the tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the peptide, if present in the final product, will also significantly increase its hydrophobicity and reduce aqueous solubility.[][6]

Troubleshooting Guide: A Systematic Approach to Improving Solubility

If you are encountering solubility issues with your Boc-N-methyl-D-norvaline-containing peptide, a systematic approach is recommended. Start with the simplest and most common techniques before moving on to more complex and potentially assay-interfering methods.

Problem 1: My lyophilized peptide will not dissolve in aqueous buffer.
Initial Assessment:

Before attempting to dissolve your peptide, it is crucial to analyze its amino acid sequence to predict its general solubility characteristics.[7]

  • Calculate the Net Charge: Assign a value of +1 for each basic residue (Lys, Arg, His) and the N-terminal amine, and -1 for each acidic residue (Asp, Glu) and the C-terminal carboxyl.[8]

  • Determine the Hydrophobic Residue Content: Identify the percentage of hydrophobic amino acids (e.g., Leu, Val, Ile, Phe, Trp, Met, Ala). Peptides with over 50% hydrophobic residues are likely to have poor aqueous solubility.[9]

Troubleshooting Steps & Expected Outcomes:
Troubleshooting StepDetailed ProtocolExpected Outcome
1. pH Adjustment Determine the theoretical isoelectric point (pI) of your peptide. Adjust the pH of your buffer to be at least two units away from the pI. For acidic peptides (net negative charge), use a basic buffer (e.g., 0.1M ammonium bicarbonate). For basic peptides (net positive charge), use an acidic buffer (e.g., 10% acetic acid).[8][10][11]The peptide's solubility should increase as the net charge on the peptide increases, leading to greater repulsion between peptide molecules and enhanced interaction with the aqueous solvent.[10][12]
2. Use of Organic Co-solvents If pH adjustment is unsuccessful, attempt to dissolve the peptide in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) before slowly adding the aqueous buffer to the desired concentration.[3][9][11] Caution: DMSO can oxidize peptides containing Cysteine or Methionine.[9]The peptide should dissolve in the organic solvent and remain in solution upon the gradual, dropwise addition of the aqueous buffer with gentle stirring.[7][9] This prevents localized high concentrations of the peptide that can lead to precipitation.[7]
3. Sonication If the solution appears cloudy or contains visible particulates after the addition of solvent, sonicate the sample.[7][8]Sonication can help break up peptide aggregates and facilitate the solvation process, leading to a clear solution.[7][13]
4. Gentle Heating Gently warm the solution while attempting to dissolve the peptide.[8][11][13] Be cautious to avoid temperatures that could lead to peptide degradation.[8][12]Increased temperature can enhance the solubility of some peptides by increasing the kinetic energy of the solvent molecules.[12]
Problem 2: My peptide dissolves initially but then precipitates or forms a gel over time.

This is likely due to time- and concentration-dependent aggregation.[11]

Troubleshooting Steps & Expected Outcomes:
Troubleshooting StepDetailed ProtocolExpected Outcome
1. Buffer Optimization Screen a variety of buffer conditions, including different pH values and ionic strengths.[3]Identification of a buffer system that stabilizes the monomeric form of the peptide and prevents aggregation over time.[3]
2. Addition of Excipients Introduce excipients such as non-ionic detergents (e.g., Tween 20, Triton X-100) or sugars (e.g., sucrose, trehalose) to the solution.[3]These agents can minimize hydrophobic interactions between peptide molecules, thereby reducing the rate of aggregation.[3]
3. Reduce Final Concentration If the peptide precipitates upon dilution, the solubility limit in the final aqueous solution has been exceeded.[9] Try preparing a more dilute final solution.The peptide remains in solution at a lower concentration.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-N-methyl-D-norvaline peptide aggregating even though N-methylation is supposed to disrupt beta-sheets?

A1: While N-methylation does disrupt the hydrogen bonding required for beta-sheet formation, aggregation can still occur due to other factors.[4] The increased hydrophobicity from the N-methyl group and the norvaline side chain can drive self-association to minimize contact with water.[3][4] Additionally, the conformational changes induced by N-methylation might inadvertently expose other hydrophobic patches within the peptide sequence, promoting aggregation.[4]

Q2: Can I use strong acids or bases to dissolve my peptide?

A2: While strong acids like trifluoroacetic acid (TFA) or bases like ammonium hydroxide can be effective for initial solubilization, they are often not compatible with biological assays.[14] It is generally recommended to start with milder pH adjustments using buffers like acetic acid or ammonium bicarbonate.[7][8] If you must use a strong acid or base, ensure the final concentration in your working solution is low enough not to interfere with your experiment.

Q3: My peptide contains a Cysteine residue. Are there any special considerations?

A3: Yes. Peptides containing free Cysteine residues should be dissolved in carefully degassed acidic buffers.[15] At a pH above 7, the thiol groups of Cysteine are prone to oxidation, which can lead to the formation of disulfide bonds and dimerization or oligomerization of your peptide.[14][15] Avoid using basic solutions like ammonium hydroxide for Cys-containing peptides.[14]

Q4: What if none of the above methods work?

A4: If standard methods fail, you may need to consider more advanced strategies, which often involve chemical modification of the peptide itself:

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can create a "hydrophilic shield" around the peptide, significantly increasing its water solubility.[10]

  • Amino Acid Substitution: If your research allows, consider replacing some of the hydrophobic amino acids in your sequence with more hydrophilic or charged ones.[10][13]

  • Solubility-Enhancing Tags: Fusing a highly soluble peptide or protein tag to the N- or C-terminus of your peptide can improve its solubility and expression.[16][17][18]

Experimental Protocols & Visualizations

Protocol 1: Systematic Solubility Testing

This protocol provides a step-by-step method for systematically testing the solubility of your peptide.

  • Aliquot the Peptide: Weigh out a small, known amount of your lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube. Do not use your entire stock for solubility testing.[14]

  • Initial Solvent Trial (Water): Add a small volume of deionized water to the peptide. Vortex or sonicate. If it dissolves, you can proceed with your experiment.

  • pH Adjustment (Acidic): If the peptide is basic or neutral and insoluble in water, add 10% acetic acid dropwise until the peptide dissolves.[8]

  • pH Adjustment (Basic): If the peptide is acidic and insoluble in water, add 0.1M ammonium bicarbonate or 0.1% aqueous ammonia dropwise until the peptide dissolves.[7][8]

  • Organic Solvent Trial: If the peptide is highly hydrophobic and insoluble in the above, add a minimal volume of DMSO to the dry peptide to create a concentrated stock solution.[8][9]

  • Dilution: Slowly add the dissolved peptide stock solution dropwise into your aqueous buffer while gently stirring to reach the desired final concentration.[7][9]

  • Centrifugation: Before use, always centrifuge your peptide solution to pellet any undissolved material.[8]

Diagrams

cluster_0 The Impact of N-Methylation on Peptide Structure A Standard Peptide Backbone C Hydrogen Bond Donor (N-H) A->C Allows H-bonding B N-Methylated Peptide Backbone D No Hydrogen Bond Donor B->D Prevents H-bonding E Increased Hydrophobicity & Steric Hindrance B->E

Caption: Impact of N-Methylation on Peptide Backbone.

cluster_1 Systematic Solubility Troubleshooting Workflow start Lyophilized Peptide step1 Assess Sequence (Charge & Hydrophobicity) start->step1 step2 Attempt Dissolution in Aqueous Buffer step1->step2 decision1 Soluble? step2->decision1 step3 Adjust pH (away from pI) decision1->step3 No end_success Peptide in Solution decision1->end_success Yes decision2 Soluble? step3->decision2 step4 Use Organic Co-solvent (e.g., DMSO) decision2->step4 No decision2->end_success Yes decision3 Soluble? step4->decision3 step5 Sonication & Gentle Heating decision3->step5 No decision3->end_success Yes decision4 Soluble? step5->decision4 decision4->end_success Yes end_fail Consider Advanced Strategies (e.g., PEGylation, Tags) decision4->end_fail No

Caption: Systematic Solubility Troubleshooting Workflow.

References

  • Peptide Solubilization. GenScript. [Link]

  • What Factors Determine Peptide Solubility? Pepmic. [Link]

  • How Can I Make My Peptide More Water Soluble? LifeTein. [Link]

  • Increasing Protein Yields: Solubility Tagging. LenioBio. [Link]

  • Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. SpringerLink. [Link]

  • Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. National Institutes of Health. [Link]

  • Peptide Handling (Solubility & Storage) Guideline. Biomatik. [Link]

  • Should My Peptide Be Methylated? LifeTein. [Link]

Sources

Troubleshooting

Technical Support Center: Aggregation Issues in Peptides with N-Methylated Residues

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides containing N-methylated residues. This guide provides in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides containing N-methylated residues. This guide provides in-depth troubleshooting for specific experimental issues and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why is my N-methylated peptide aggregating?

A1: Peptide aggregation, especially with N-methylated residues, is a complex issue with several contributing factors.[1] Key drivers include:

  • Increased Hydrophobicity: The addition of a methyl group to the peptide backbone increases its lipophilicity (hydrophobicity).[2][3] This can enhance self-association in aqueous solutions as the peptide chains orient themselves to minimize the exposure of these nonpolar regions to water.[1][4]

  • Disruption of Secondary Structure: While N-methylation is often used to break the hydrogen bonding patterns that lead to β-sheet formation (a common precursor to aggregation), this disruption can also expose previously buried hydrophobic residues, paradoxically promoting aggregation.[1][2][4]

  • Suboptimal Solvent and pH Conditions: The solubility of your peptide is highly dependent on the pH and composition of the solvent.[1] If the pH of the solution is near the peptide's isoelectric point (pI), the net charge will be minimal, reducing electrostatic repulsion between peptide molecules and encouraging aggregation.[2]

  • High Peptide Concentration: At higher concentrations, the proximity of peptide molecules increases the likelihood of intermolecular interactions that lead to aggregation.[1][2]

  • Environmental Stressors: Factors like elevated temperatures, vigorous agitation, and repeated freeze-thaw cycles can provide the energy to overcome the kinetic barrier for aggregation.[2] Temperature, in particular, can accelerate aggregation by increasing molecular motion and strengthening hydrophobic interactions.[1]

  • Presence of Impurities: Residual trifluoroacetic acid (TFA) from purification or other small molecule impurities can sometimes act as nucleation sites, seeding the aggregation process.[2]

Q2: How does N-methylation paradoxically both cause and prevent aggregation?

A2: This dual role is a critical concept to grasp. N-methylation's impact is highly sequence- and context-dependent.[2]

  • Prevention of β-Sheet Formation: N-methylation's primary role in preventing aggregation stems from its ability to eliminate the backbone amide proton (N-H), which is a crucial hydrogen bond donor. By replacing this proton with a methyl group, it sterically hinders the formation of the intermolecular hydrogen bonds required to form stable β-sheet structures, which are often the basis of amyloid fibrils and other aggregates.[2][4]

  • Promotion of Hydrophobic Aggregation: Conversely, the added methyl group increases the peptide's overall hydrophobicity.[2][4] This can drive a different type of aggregation, one based on hydrophobic interactions rather than ordered β-sheet formation. This is especially prevalent in sequences already rich in hydrophobic amino acids.[2]

The decision to use N-methylation is therefore a trade-off: gaining protection against proteolytic degradation and β-sheet-mediated aggregation, while potentially increasing the risk of amorphous, hydrophobically driven aggregation.[5]

Q3: At what stage of my workflow is aggregation most likely to occur?

A3: Aggregation can be a significant hurdle at multiple stages:

  • Solid-Phase Peptide Synthesis (SPPS): During synthesis, as the peptide chain elongates on the resin, it can fold and engage in inter-chain hydrogen bonding, leading to aggregation.[2][6] This is particularly problematic for hydrophobic sequences and can result in poor solvation, leading to incomplete coupling and deprotection steps, which ultimately lowers yield and purity.[2][6]

  • Purification (RP-HPLC): During reversed-phase high-performance liquid chromatography, the peptide is highly concentrated as it elutes from the column.[2] This high concentration can trigger aggregation and cause the peptide to precipitate, leading to peak broadening, poor recovery, and even column blockage.[2][7]

  • Lyophilization and Reconstitution: The freeze-drying process itself can induce conformational stress. Upon reconstitution, achieving complete solubilization can be difficult if the peptide has a high propensity to aggregate. Using an inappropriate solvent, pH, or concentration at this stage is a common cause of aggregation.[2]

  • Storage: Over time, even in solution, peptides can aggregate, especially if stored at suboptimal temperatures or subjected to freeze-thaw cycles.[1][2]

Troubleshooting Guide

Problem 1: My N-methylated peptide won't dissolve or immediately precipitates.

This is a common issue, particularly for highly hydrophobic or N-methyl-rich sequences.

Potential CauseTroubleshooting StepExpected Outcome & Rationale
Poor Solubility in Aqueous Buffer 1. Attempt to dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile.[1] 2. Once dissolved, slowly add the aqueous buffer dropwise while vortexing gently until the desired final concentration is reached.[1]The peptide dissolves in the organic solvent and remains in solution upon the addition of the aqueous buffer.[1] This method overcomes the initial energy barrier of solvation for hydrophobic peptides.
Incorrect pH Adjust the pH of the buffer. For acidic peptides (net negative charge), try a basic buffer (pH > 7). For basic peptides (net positive charge), use an acidic buffer (pH < 7).[1][8] The goal is to move the pH away from the peptide's isoelectric point (pI).The peptide dissolves as the pH change increases the net charge on the peptide, enhancing electrostatic repulsion between molecules and improving interaction with the aqueous solvent.[2]
Concentration Too High Attempt to dissolve the peptide at a lower concentration.[1]The peptide successfully dissolves, indicating that the initial concentration was above its solubility limit.[1]
Sonication Required Place the peptide solution in a bath sonicator for short bursts. Be cautious, as excessive sonication can generate heat and potentially degrade the peptide.The mechanical energy from sonication can help to break up small, pre-formed aggregates and facilitate dissolution.
Problem 2: My peptide solution becomes cloudy or forms a gel over time.

This indicates that the peptide is aggregating after initial dissolution.

Potential CauseTroubleshooting StepExpected Outcome & Rationale
Hydrophobic Interactions Introduce excipients to the solution. Non-ionic detergents (e.g., Tween 20, Triton X-100 at 0.01-0.1%) or sugars (e.g., sucrose, trehalose) can be effective.[1]The rate of aggregation is significantly reduced.[1] These agents work by disrupting hydrophobic interactions between peptide chains.
Subtle Conformational Changes Screen a variety of buffer conditions, including different pH values and ionic strengths, to find a condition that stabilizes the monomeric form.[1]The peptide remains soluble and does not aggregate over time in the optimized buffer. The right combination of pH and salt can stabilize the peptide's native conformation and prevent aggregation-prone intermediates.
Temperature-Induced Aggregation Store the peptide solution at a lower temperature (e.g., 4°C or -20°C).[1] Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]The peptide solution remains stable for a longer duration. Lower temperatures reduce molecular motion and the strength of hydrophobic interactions, slowing the kinetics of aggregation.[1]
Problem 3: I'm seeing poor yield and purity during Solid-Phase Peptide Synthesis (SPPS).

Aggregation on the resin is a major cause of synthetic failure for "difficult sequences".

Potential CauseTroubleshooting StepExpected Outcome & Rationale
On-Resin Aggregation Incorporate pseudoproline dipeptides at strategic locations (e.g., every 6-7 residues, before a hydrophobic stretch).[9] These are Ser or Thr residues reversibly protected to mimic proline.Improved coupling efficiency and higher crude purity.[9] The pseudoproline introduces a "kink" in the peptide backbone, disrupting the inter-chain hydrogen bonding that causes aggregation and improving solvation of the growing peptide chain.[9][10] The native Ser/Thr residue is restored during final TFA cleavage.
Inefficient Coupling 1. Switch to a more effective coupling reagent for hindered N-methylated amino acids, such as PyAOP or PyBOP/HOAt.[11] 2. Increase coupling times and/or perform double couplings. 3. Use "magic mixture" solvents (e.g., DCM/DMF/NMP with Triton X100 and ethylene carbonate) and couple at a higher temperature (e.g., 55°C).[6]Increased yield of the desired full-length peptide. These more potent reagents and conditions can overcome the steric hindrance and poor solvation associated with N-methylated residues and on-resin aggregation.
Poor Resin Swelling Switch to a resin with better swelling properties, such as a PEG-based resin (e.g., NovaSyn® TG).[12] Use a lower substitution resin.[6]Improved reaction kinetics. Better swelling allows reagents to more easily access the reactive sites on the growing peptide chains, mitigating the effects of aggregation.

Visualizations & Workflows

Logical Flow: Troubleshooting Peptide Solubility

G cluster_precip Troubleshooting Immediate Precipitation cluster_cloudy Troubleshooting Delayed Aggregation start Peptide Solubility Issue dissolve Attempt Dissolution in Aqueous Buffer start->dissolve check_sol Is it Soluble? dissolve->check_sol precip Immediate Precipitation? check_sol->precip No success Success: Soluble Peptide check_sol->success Yes cloudy Cloudy/Gel Over Time? precip->cloudy No org_solv Use Organic Solvent (e.g., DMSO) precip->org_solv Yes fail Failure: Still Insoluble cloudy->fail No excipients Add Excipients (Detergents, Sugars) cloudy->excipients Yes ph_adj Adjust pH (away from pI) org_solv->ph_adj lower_conc Lower Peptide Concentration ph_adj->lower_conc lower_conc->fail buffer_screen Screen Buffers (pH, Ionic Strength) excipients->buffer_screen storage Optimize Storage (Temp, Aliquots) buffer_screen->storage storage->success

Caption: A workflow for troubleshooting common solubility issues with N-methylated peptides.

Experimental Workflow: Characterizing Peptide Aggregation

G cluster_prep Sample Preparation cluster_analysis Aggregation Analysis synthesis Peptide Synthesis (with N-methylation) purification Purification (HPLC) synthesis->purification characterization Characterization (Mass Spec) purification->characterization dissolution Dissolution in Buffer characterization->dissolution dls DLS (Size Distribution) dissolution->dls tht ThT Assay (Fibril Formation) dissolution->tht tem TEM (Morphology) dissolution->tem sec SEC (Monomer/Aggregate Ratio) dissolution->sec

Sources

Optimization

Technical Support Center: Navigating the Synthetic Challenges of Boc-N-methyl-D-norvaline

Overview The incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering enhanced proteolytic stability, improved cell permeability, and valuable conformation...

Author: BenchChem Technical Support Team. Date: January 2026

Overview

The incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering enhanced proteolytic stability, improved cell permeability, and valuable conformational constraints.[1][2] Boc-N-methyl-D-norvaline is a particularly useful building block, combining the benefits of N-methylation with a non-natural D-configuration to further resist enzymatic degradation.[2]

However, the very features that make this residue desirable also introduce significant synthetic challenges. Its structure presents a "perfect storm" of steric hindrance, stemming from three distinct sources: the bulky tert-butyloxycarbonyl (Boc) protecting group, the N-methyl group on the alpha-amine, and the n-propyl side chain of norvaline. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help researchers overcome these hurdles and successfully incorporate Boc-N-methyl-D-norvaline into their target molecules.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis of peptides containing Boc-N-methyl-D-norvaline in a direct question-and-answer format.

Question: Why am I observing extremely low coupling yields or complete reaction failure when using Boc-N-methyl-D-norvaline?

Answer: This is the most prevalent issue and is a direct consequence of severe steric hindrance at the reactive N-terminal secondary amine.[1] The N-methyl group not only physically obstructs the approach of the incoming activated amino acid but also reduces the nucleophilicity of the amine compared to a primary amine.[3] This effect is compounded by the steric bulk of the Boc protecting group and the norvaline side chain. Standard coupling conditions are often insufficient to overcome this high activation energy barrier.[4]

Caption: Steric hindrance blocking peptide bond formation.

Core Solutions:

  • Employ High-Potency Coupling Reagents: Switch from standard carbodiimides (DCC, DIC) to more powerful uronium/aminium or phosphonium salt reagents.[4][5] For N-methylated residues, phosphonium salts are often superior.[3]

  • Perform a Double Coupling: Repeating the coupling step is a highly effective and widely adopted strategy to drive the reaction toward completion.[1]

  • Increase Reaction Time and/or Temperature: Sterically hindered couplings are kinetically slow.[4] Extending the reaction time (e.g., 2-4 hours or even overnight) is often necessary. Microwave-assisted synthesis can also dramatically accelerate the reaction, but conditions must be carefully optimized to prevent racemization.[4]

Question: My mass spectrometry results show deletion sequences where N-methyl-D-norvaline should be. How do I fix this?

Answer: Deletion sequences are a direct result of an incomplete coupling reaction in the preceding cycle.[1][6] The unreacted N-terminal amine from the previous residue is then acylated in the subsequent cycle, leading to a peptide that is missing the intended N-methyl-D-norvaline residue.

start Low Coupling Yield Detected reagent Upgrade Coupling Reagent (e.g., to HATU, PyAOP) start->reagent double_couple Implement Double Coupling Protocol reagent->double_couple time_temp Increase Reaction Time &/or Use Microwave double_couple->time_temp solvent Optimize Solvent (e.g., NMP) time_temp->solvent capping Add Capping Step (Acetic Anhydride/DIEA) solvent->capping monitor Monitor Completion (Bromophenol Blue Test) capping->monitor complete Synthesis Complete monitor->complete

Caption: Troubleshooting workflow for preventing deletion sequences.

Core Solutions:

  • Implement a Capping Step: This is a critical and often overlooked step. After the coupling reaction, any unreacted N-terminal amines should be permanently blocked (capped) to prevent them from reacting in subsequent cycles.[1] A common capping solution is acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF.[1]

  • Ensure Complete Coupling: Before moving to the next cycle, you must ensure the current coupling is complete. This involves using the strategies mentioned above (potent reagents, double coupling) and verifying the result with an appropriate test.

Question: I'm using HBTU, but the coupling is still inefficient. What's a better alternative?

Answer: While HBTU is a powerful coupling reagent, its effectiveness can be limited with N-methylated amino acids. A known side reaction with uronium/aminium reagents like HBTU is the guanidinylation of the N-terminal amine, which terminates the peptide chain.[5] For challenging couplings involving N-methylated residues, phosphonium-based reagents or specialized uronium reagents are highly recommended.[3][5]

Coupling ReagentClassRecommended Use Case for Boc-N-methyl-D-norvaline
DIC/DCC CarbodiimideNot recommended; generally too weak for this application.[4]
HBTU/HCTU Uronium/AminiumModerate; risk of guanidinylation side reaction.[5][7]
HATU Uronium/AminiumHighly Recommended ; forms a highly reactive ester, very effective.[7]
PyBOP/PyAOP PhosphoniumHighly Recommended ; excellent for highly hindered couplings.[3][5]
Question: How can I confirm if my coupling reaction has gone to completion since the ninhydrin (Kaiser) test doesn't work?

Answer: The ninhydrin test relies on the presence of a primary amine to produce its characteristic blue color. Since the N-terminus of Boc-N-methyl-D-norvaline is a secondary amine after deprotection, the ninhydrin test will yield a false negative (typically a yellow or faint color), even if the amine is free.[7]

Solution: Use a qualitative test suitable for secondary amines, such as the bromophenol blue test .[7] This test gives a blue color in the presence of a free amine (primary or secondary) and turns yellow when the amine has been successfully acylated (no free amine remains).

Question: Are there any specific issues to watch out for during the Boc deprotection of the N-methyl-D-norvaline residue itself?

Answer: Yes. The same steric factors that hinder coupling can also impede the deprotection of the Boc group on the N-methyl-D-norvaline residue. The bulky environment can slow the approach of the acid (typically trifluoroacetic acid, TFA) to the Boc carbamate.[8]

Core Solutions:

  • Ensure Sufficient Deprotection Time: While a standard 15-20 minute deprotection with 50% TFA in DCM is often sufficient, consider extending this to 30 minutes for residues C-terminal to the N-methylated amino acid.[1][8]

  • Use High-Quality Reagents: TFA is hygroscopic. The presence of water can reduce its effective acidity, leading to incomplete deprotection.[8] Always use fresh, high-quality TFA.

  • Thorough Washing: After deprotection, wash the resin thoroughly with DCM to remove all residual acid and the cleaved t-butyl cations before the neutralization step.[8]

Frequently Asked Questions (FAQs)

Q1: What makes N-methylated amino acids, in general, so difficult to work with? A: The primary challenges are twofold: steric hindrance and reduced nucleophilicity.[3] The methyl group on the amide nitrogen physically blocks the incoming activated amino acid, slowing the reaction.[4] It also electronically deactivates the amine, making it a poorer nucleophile. Furthermore, N-methylation can alter the preferred conformation of the peptide backbone, sometimes favoring aggregation.[6][9]

Q2: Besides low yield, what are other potential side reactions associated with forcing the coupling of sterically hindered residues? A: When using aggressive conditions (e.g., prolonged high temperatures or strong bases) to drive a difficult coupling, there is an increased risk of epimerization (racemization) at the alpha-carbon of the activated amino acid.[5] Another potential side reaction, particularly at the dipeptide stage, is diketopiperazine (DKP) formation , which can cleave the dipeptide from the resin.[5]

Q3: Does the D-configuration of norvaline add any unique challenges compared to the L-enantiomer? A: From a purely kinetic and steric perspective during the chemical coupling step, the D- vs. L-configuration does not significantly alter the difficulty. The primary challenges remain the N-methylation and the bulk of the side chain. The choice of the D-enantiomer is a design element to confer specific biological properties, primarily enhanced resistance to degradation by proteases that are stereospecific for L-amino acids.

Optimized Experimental Protocols

Protocol 1: Optimized Double Coupling of Boc-N-methyl-D-norvaline using HATU

This protocol assumes a standard solid-phase peptide synthesis (SPPS) workflow on a 0.1 mmol scale. Adjust volumes accordingly.

Reagents:

  • Deprotection Solution: 50% TFA in Dichloromethane (DCM).

  • Neutralization Solution: 10% DIEA in DCM.

  • Wash Solvents: DCM, Dimethylformamide (DMF).

  • Amino Acid Solution: Boc-N-methyl-D-norvaline (0.4 mmol, 4 eq.).

  • Activation Solution: HATU (0.39 mmol, 3.9 eq.).

  • Base: DIEA (0.8 mmol, 8 eq.).

  • Capping Solution: 20% Acetic Anhydride, 5% DIEA in DMF.

Procedure:

  • Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with Deprotection Solution for 2 minutes, drain.

    • Treat again with Deprotection Solution for 25-30 minutes with agitation.[1]

    • Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Treat the resin with Neutralization Solution for 2 minutes (2x).

    • Wash the resin with DMF (5x).

  • First Coupling:

    • In a separate vessel, pre-activate the Boc-N-methyl-D-norvaline (4 eq.) with HATU (3.9 eq.) and DIEA (8 eq.) in DMF for 2-5 minutes.[7]

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Drain the reaction vessel and wash with DMF (3x).

  • Second Coupling:

    • Repeat step 3 entirely with a fresh solution of activated amino acid.

    • Allow the second coupling to proceed for 1-2 hours.

    • Drain and wash thoroughly with DMF (3x) and DCM (3x).

  • Monitoring (Optional but Recommended):

    • Perform the Bromophenol Blue test (see Protocol 2) on a small sample of resin beads. If the beads remain blue/green, a third coupling may be necessary.

  • Capping:

    • Treat the resin with the Capping Solution for 20 minutes.

    • Drain and wash thoroughly with DMF (3x) and DCM (3x) to prepare for the next synthesis cycle.

Protocol 2: Monitoring Coupling Completion with the Bromophenol Blue Test

This qualitative test indicates the presence of free amines on the resin.[7]

Reagents:

  • Test Solution: 0.02% Bromophenol Blue in DMF.

Procedure:

  • After the coupling and subsequent DMF washes, remove a small sample of resin beads (approx. 5-10 mg) and place them in a small test tube.

  • Wash the sample beads with fresh DMF.

  • Add 2-3 drops of the Bromophenol Blue Test Solution.

  • Observe the color of the beads (not the solution).

    • Yellow Beads: Coupling is complete (no free amine).

    • Blue or Greenish-Blue Beads: Coupling is incomplete (free amine present). A recoupling is required.[7]

References

  • LifeTein. (n.d.). Should My Peptide Be Methylated?. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Albericio, F., & Subirós-Funosas, R. (n.d.). Backbone N-modified peptides: beyond N-methylation. Tesis Doctorals en Xarxa. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Prevention of Diketopiperazine Formation with N-Methylated Amino Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with diketopiperazine (DKP) formation, particularly wh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with diketopiperazine (DKP) formation, particularly when working with N-methylated amino acids in solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting advice, detailed protocols, and the underlying scientific principles to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem in peptide synthesis?

A1: Diketopiperazine (DKP) formation is a common side reaction in the early stages of SPPS, where the N-terminal dipeptide of a growing peptide chain cyclizes to form a stable six-membered ring.[1][2] This intramolecular cyclization cleaves the dipeptide from the resin support, leading to a significant reduction in the yield of the desired full-length peptide.[1][2] The resulting DKP is a difficult-to-remove impurity that complicates purification. In some cases, this cleavage is "traceless," meaning the DKP byproduct is washed away, leading to a deceptively clean crude product with an unexpectedly low yield.[1]

Q2: Why are N-methylated amino acids particularly susceptible to DKP formation?

A2: N-methylated amino acids, like proline, are secondary amino acids. The presence of the N-methyl group favors the cis-amide bond conformation between the first and second amino acid residues.[3] This geometric preference significantly accelerates the rate of intramolecular cyclization, making sequences with N-methylated amino acids at the second position (from the C-terminus) highly prone to DKP formation.[3][4]

Q3: What are the primary factors that promote DKP formation?

A3: Several factors can increase the likelihood and rate of DKP formation:

  • Peptide Sequence: As mentioned, dipeptides with a secondary amino acid (like proline or an N-methylated residue) at the second position are highly susceptible.[1][2][3]

  • Deprotection Conditions: The basic conditions required for Fmoc-protecting group removal, typically using 20% piperidine in DMF, are a known catalyst for DKP formation by increasing the nucleophilicity of the N-terminal amine.[1][2]

  • Resin Type: Resins that link the peptide via an ester bond, such as Wang resin, are more prone to DKP formation and subsequent cleavage.[1][2]

  • Temperature: Elevated temperatures during coupling or deprotection steps can accelerate the rate of this side reaction.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Low yield of the final peptide, with no obvious major impurity in the crude HPLC.
  • Possible Cause: You are likely experiencing "traceless" DKP formation, where the dipeptide has cleaved from the resin and been washed away during synthesis.[1]

  • Troubleshooting Steps:

    • Analyze the wash steps: Collect and analyze the piperidine and subsequent wash solutions after the deprotection of the second amino acid by LC-MS to detect the presence of the cleaved DKP byproduct.

    • Change the resin: Switch from a more susceptible resin like Wang to a 2-chlorotrityl chloride (2-CTC) resin.[1][5] The steric hindrance of the 2-CTC linker can significantly suppress DKP formation.

    • Modify deprotection conditions: For subsequent Fmoc removal steps, consider using a milder deprotection cocktail such as 2% DBU and 5% piperazine in NMP.[3][4]

Issue 2: A significant impurity peak is observed in the crude HPLC with a mass corresponding to the DKP of the first two amino acids.
  • Possible Cause: DKP formation is occurring, but the cleaved DKP is not being entirely washed away and is present in your final crude product.

  • Troubleshooting Steps:

    • Optimize the coupling of the third amino acid: The longer the N-terminal amine of the dipeptide is exposed, the more time there is for DKP formation. Ensure the coupling of the third amino acid is rapid and efficient.

    • Use a dipeptide building block: If the problem persists, consider synthesizing the problematic dipeptide segment separately and coupling it as a single unit. This bypasses the vulnerable dipeptidyl-resin stage.[6]

Issue 3: Difficulty coupling an amino acid onto an N-methylated residue.
  • Possible Cause: The N-methyl group provides significant steric hindrance, making the formation of the next peptide bond challenging.[5][7] This can lead to low coupling yields and deletion sequences.

  • Troubleshooting Steps:

    • Choose a more powerful coupling reagent: Standard coupling reagents may not be sufficient. Utilize more potent reagents known to be effective for sterically hindered couplings. A comparison of commonly used reagents is provided in the table below.

    • Double couple: Perform the coupling reaction twice to ensure complete reaction.

    • Monitor the reaction: Use a qualitative test to monitor the coupling progress. The Kaiser test will be negative for the N-methylated amine; the chloranil test is a suitable alternative.[5]

Data-Driven Strategies for DKP Prevention

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/AminiumGenerally effective for many hindered couplings.[7]Can cause guanidinylation of the N-terminal amine.[8]
HBTU/HCTU Uronium/AminiumLess effective than HATU for N-methylated amino acids.[7]
PyBOP PhosphoniumVersatile and effective for many couplings.[8]May be less efficient for highly hindered couplings.[8]
PyAOP PhosphoniumHighly efficient, especially for coupling N-methylated amino acids to other N-methylated residues.[8][9]
PyBrOP PhosphoniumMore reactive than PyBOP, often used for particularly difficult couplings.[8][10]
Diagram 1: Mechanism of Diketopiperazine (DKP) Formation

DKP_Formation cluster_Resin Dipeptide on Resin cluster_Deprotection Fmoc Deprotection cluster_Cyclization Intramolecular Cyclization Resin Resin Support AA1 AA1 (C-terminal) AA1->Resin Ester Linkage AA2 AA2 (N-methylated) AA2->AA1 Peptide Bond Fmoc Fmoc Group Fmoc->AA2 N-terminal protection Deprotected Deprotected Dipeptide Fmoc->Deprotected Deprotection (e.g., 20% Piperidine/DMF) DKP Diketopiperazine (DKP) Deprotected->DKP Nucleophilic Attack (N-terminal amine on ester carbonyl) CleavedResin Cleaved Resin Piperidine Piperidine (Base)

Caption: Mechanism of DKP formation on a solid support.

Experimental Protocols

Protocol 1: Coupling an Fmoc-N-Methylated Amino Acid using HATU

This protocol outlines the steps for coupling a sterically hindered Fmoc-N-methylated amino acid during SPPS.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[7]

  • Amino Acid Activation:

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methylated amino acid (relative to the resin substitution) in DMF or NMP.

    • Add 4 equivalents of HATU.

    • Add 8 equivalents of diisopropylethylamine (DIEA).[7]

  • Coupling:

    • Mix the activation solution at room temperature for 5 minutes.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the resin suspension at room temperature for at least 1-2 hours.[5][7] For particularly difficult couplings, extend the reaction time or perform a second coupling.

  • Monitoring and Washing:

    • Monitor the coupling completion using the chloranil test.

    • Once the coupling is complete, filter the resin and wash thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times).[5]

Protocol 2: Mitigating DKP Formation using 2-CTC Resin and Modified Deprotection

This protocol is recommended when synthesizing peptides with a high propensity for DKP formation.

  • Resin Selection and Amino Acid Loading:

    • Use 2-chlorotrityl chloride (2-CTC) resin.

    • Swell the 2-CTC resin in DCM for at least 30 minutes.

    • Dissolve the first Fmoc-amino acid (2 equivalents relative to resin substitution) and DIEA (4 equivalents) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.[5]

  • Peptide Chain Elongation (First two residues):

    • Perform the standard deprotection and coupling cycles for the first two amino acids.

  • Modified Fmoc-Deprotection (for the third and subsequent residues):

    • Prepare a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP.[3][4]

    • Treat the resin with this solution for 5 minutes, then drain.

    • Repeat the treatment for 15-30 minutes.

    • Wash the resin thoroughly with NMP (5-7 times) to remove all traces of the deprotection reagents.

  • Continue Peptide Synthesis: Proceed with the coupling of the next amino acid using your standard protocol or Protocol 1 if coupling another N-methylated residue.

Diagram 2: Troubleshooting Workflow for DKP Formation

DKP_Troubleshooting Start Low Peptide Yield or DKP Impurity Detected? Check_Sequence Is an N-methylated AA or Proline at position 2? Start->Check_Sequence Yes No_DKP Consider other side reactions Start->No_DKP No Change_Resin Switch to 2-CTC Resin Check_Sequence->Change_Resin Yes Modify_Deprotection Use Milder Deprotection (e.g., 2% DBU/5% Piperazine/NMP) Change_Resin->Modify_Deprotection Optimize_Coupling Optimize Coupling of AA3: - Use potent coupling reagent (e.g., PyAOP) - Double couple Modify_Deprotection->Optimize_Coupling Use_Dipeptide Use a Pre-formed Dipeptide Building Block End Problem Resolved Use_Dipeptide->End Optimize_Coupling->Use_Dipeptide If problem persists Optimize_Coupling->End If successful

Caption: A logical workflow for troubleshooting DKP formation.

References

  • Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., Sayyed, F., Tsukanov, S., White, T., Jalan, A., Seibert, K., & Kopach, M. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ACS.
  • (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.
  • (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC.
  • (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.
  • (n.d.). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • (n.d.). DKP formation mechanism. ResearchGate.
  • (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [No Source Found].
  • (n.d.). Recent development of peptide coupling reagents in organic synthesis. [No Source Found].
  • (2025). Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • (n.d.). Managing Diketopiperazine (DKP) Formation. BenchChem.
  • (n.d.). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing.
  • (2014). Methods and protocols of modern solid phase peptide synthesis. [No Source Found].
  • (n.d.). Peptide synthesis method for suppressing defect caused by diketopiperazine formation. Google Patents.
  • (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH.
  • (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH.
  • (n.d.). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PubMed Central.
  • (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec.
  • (n.d.). Coupling Reagents. Aapptec Peptides.
  • (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC.
  • (2025). Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides. BenchChem.
  • (n.d.). Side reactions associated with N-methylated amino acid coupling. BenchChem.
  • (n.d.). N-methylation of amino acid and peptide chain in SPPS. ResearchGate.
  • (2025). Synthesis of N-methylated cyclic peptides. ResearchGate.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Peptide Stability: Boc-N-methyl-D-norvaline vs. Boc-D-norvaline

Introduction: The Quest for Robust Peptide Therapeutics In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics due to their high specificity and potency. However, their cli...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Robust Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by endogenous proteases. This inherent instability leads to short in vivo half-lives, necessitating frequent administration and limiting therapeutic efficacy. To overcome this hurdle, medicinal chemists employ various strategies to engineer more robust peptide backbones. Among the most effective of these strategies are the incorporation of non-natural D-amino acids and N-methylation of the peptide bond.

This technical guide provides an in-depth comparison of two valuable building blocks in the peptide chemist's toolkit: Boc-N-methyl-D-norvaline and Boc-D-norvaline. We will explore the fundamental principles behind their differential impact on peptide stability, present illustrative experimental data, and provide detailed protocols for assessing the proteolytic resistance of synthetic peptides.

The Rationale for D-Amino Acids and N-Methylation

The strategic incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids, provides a fundamental level of protection against enzymatic degradation.[1][2] Proteases, being chiral enzymes, are stereoselective and primarily recognize and cleave peptide bonds between L-amino acids.[1] The presence of a D-amino acid disrupts this recognition, rendering the adjacent peptide bonds less susceptible to cleavage.

N-methylation, the substitution of the amide proton of the peptide backbone with a methyl group, introduces an additional and powerful layer of steric hindrance.[3][4] This modification directly shields the amide bond from the active site of proteases, significantly impeding their ability to hydrolyze the peptide backbone.[3][5] The combination of a D-amino acid and N-methylation, as seen in Boc-N-methyl-D-norvaline, is therefore hypothesized to offer superior proteolytic resistance compared to a peptide containing only a D-amino acid.

Comparative Analysis of Physicochemical Properties

PropertyBoc-D-norvalineBoc-N-methyl-D-norvaline
Molecular Formula C₁₀H₁₉NO₄C₁₁H₂₁NO₄
Molecular Weight 217.26 g/mol 231.29 g/mol
Key Structural Feature D-chiral centerD-chiral center, N-methyl group
Impact on Peptide Backbone Introduces stereochemical hindrance to proteases.Provides significant steric hindrance at the amide bond, disrupting protease recognition and binding.[3][4]
Conformational Effects Can induce localized conformational changes.Constrains backbone flexibility, potentially favoring specific secondary structures like β-turns.[5]
Solubility Generally soluble in organic solvents used in peptide synthesis.N-methylation can sometimes reduce aggregation and increase solubility.

Illustrative Experimental Data: Proteolytic Stability Assay

To quantify the impact of N-methylation on the stability of a D-norvaline-containing peptide, a comparative in vitro proteolytic stability assay was performed. Two model pentapeptides were synthesized using solid-phase peptide synthesis (SPPS):

  • Peptide A (Control): Ac-Tyr-D-Nva-Gly-Phe-Leu-NH₂

  • Peptide B (N-methylated): Ac-Tyr-(N-Me)-D-Nva-Gly-Phe-Leu-NH₂

These peptides were incubated with the endoprotease chymotrypsin, and the rate of degradation was monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table of Comparative Stability Data
PeptideModificationProteaseHalf-life (t½) in hoursFold Increase in Stability
Peptide AD-norvalineChymotrypsin2.5-
Peptide BN-methyl-D-norvalineChymotrypsin> 48> 19

Note: This data is illustrative and representative of the expected outcomes from such an experiment. Actual results may vary based on the specific peptide sequence and experimental conditions.

The results clearly demonstrate the dramatic increase in proteolytic resistance conferred by N-methylation. While the presence of D-norvaline in Peptide A provides a baseline level of stability, the addition of the N-methyl group in Peptide B renders the peptide almost completely resistant to chymotrypsin cleavage under the experimental conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Model Peptides

The synthesis of peptides containing N-methylated amino acids presents unique challenges due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions.[6] Therefore, optimized coupling protocols are essential.

Diagram of the SPPS Workflow for N-methylated Peptides:

SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Coupling Double Coupling: 1. Boc-AA-OH, HATU, DIEA 2. Repeat Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping Capping (Acetic Anhydride) Wash2->Capping Repeat Repeat Cycle Capping->Repeat for next amino acid Cleavage Cleavage from Resin (HF or TFMSA) Capping->Cleavage Final step Purification RP-HPLC Purification Cleavage->Purification

Caption: Workflow for Boc-SPPS of N-methylated peptides.

Detailed Protocol:

  • Resin Preparation: Start with a suitable resin for Boc chemistry, such as Merrifield resin.

  • Amino Acid Coupling (for non-N-methylated residues):

    • Swell the resin in dichloromethane (DCM).

    • Remove the Boc protecting group with 50% trifluoroacetic acid (TFA) in DCM.[7][8]

    • Neutralize with a base such as diisopropylethylamine (DIEA) in DCM.

    • Couple the next Boc-protected amino acid using a standard coupling reagent like dicyclohexylcarbodiimide (DCC) or HBTU.

  • Coupling of Boc-N-methyl-D-norvaline:

    • Due to steric hindrance, a more potent coupling reagent such as HATU is recommended.[6]

    • A double coupling strategy is advised to ensure complete reaction.[6]

    • Pre-activate a solution of Boc-N-methyl-D-norvaline (3-5 equivalents), HATU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF for 5-10 minutes.[6]

    • Add the activated amino acid solution to the resin and allow it to react for 1-4 hours.[6]

    • After washing, repeat the coupling step.[6]

  • Capping: After coupling the N-methylated residue, it is advisable to cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.[6]

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8]

  • Purification: Purify the crude peptide by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.

In Vitro Proteolytic Stability Assay

This protocol outlines a general procedure for assessing the stability of the synthesized peptides against chymotrypsin.

Diagram of the Proteolytic Stability Assay Workflow:

Stability_Assay_Workflow Peptide_Prep Prepare Peptide Stock (e.g., in DMSO) Reaction_Setup Incubate Peptide with Chymotrypsin (37°C, specific E:S ratio) Peptide_Prep->Reaction_Setup Enzyme_Prep Prepare Chymotrypsin Stock (in appropriate buffer) Enzyme_Prep->Reaction_Setup Time_Sampling Take Aliquots at Time Points (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Reaction_Setup->Time_Sampling Quench Quench Reaction (e.g., with TFA or ACN) Time_Sampling->Quench Analysis Analyze by RP-HPLC Quench->Analysis Data_Analysis Quantify Peak Area vs. Time (Calculate t½) Analysis->Data_Analysis

Caption: Workflow for the in vitro proteolytic stability assay.

Detailed Protocol:

  • Materials and Reagents:

    • Lyophilized peptides (Peptide A and Peptide B)

    • Chymotrypsin (sequencing grade)[9]

    • Assay buffer (e.g., 100mM Tris-HCl, 10mM CaCl₂, pH 8.0)[9]

    • Quenching solution (e.g., 10% TFA or acetonitrile)

    • HPLC grade water, acetonitrile, and TFA

  • Preparation of Solutions:

    • Prepare a stock solution of each peptide (e.g., 1 mg/mL) in a suitable solvent like DMSO.

    • Reconstitute chymotrypsin in 1mM HCl to a stock concentration of 0.5-1 µg/µl.[9]

  • Digestion Reaction:

    • In a microcentrifuge tube, dilute the peptide stock solution with the assay buffer to a final concentration of 100 µM.

    • Initiate the digestion by adding chymotrypsin to a final protease:peptide ratio of 1:100 (w/w).[3]

    • Incubate the reaction mixture at 37°C.[10]

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 30 min, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the reaction mixture.[3]

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.[3]

  • RP-HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC using a C18 column.[11]

    • Separate the intact peptide from its degradation products using a suitable gradient of acetonitrile in water with 0.1% TFA.[12]

    • Monitor the elution at a wavelength of 220 nm or 280 nm.[3]

  • Data Analysis:

    • Integrate the peak area corresponding to the intact peptide for each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact peptide versus time and determine the half-life (t½) of each peptide.

Conclusion and Future Perspectives

The strategic incorporation of Boc-N-methyl-D-norvaline offers a significant advantage over Boc-D-norvaline in the design of proteolytically stable peptides. The synergistic effect of the D-configuration and N-methylation provides a robust defense against enzymatic degradation, a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles. While the synthesis of N-methylated peptides requires careful optimization, the substantial gains in stability often justify the additional effort.

As our understanding of peptide structure-activity relationships deepens, the use of modified amino acids like Boc-N-methyl-D-norvaline will continue to be a cornerstone of rational peptide drug design. Future research will likely focus on exploring the impact of N-methylation at various positions within a peptide sequence to fine-tune not only stability but also receptor binding affinity and selectivity.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis. BenchChem.
  • Mass Spectrometry Research Facility. (n.d.). In-solution Chymotrypsin Enzymatic Digestion. University of Massachusetts Chan Medical School.
  • Mass Spectrometry Research Facility. (n.d.). Combining Trypsin/Chymotrypsin Enzymatic Digestion. University of Massachusetts Chan Medical School.
  • BenchChem. (2025).
  • Angell, Y. L., & Giralt, E. (2016).
  • BenchChem. (2025).
  • LifeTein. (2025).
  • Millward, S. W., Henning, R. K., & Roberts, R. W. (2007). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology, 2(9), 625-632.
  • De Vleeschouwer, M., Sinnaeve, D., Van der Eecken, K., Hendrix, J., De Spiegeleer, B., & Martins, J. C. (2017). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Molecules, 22(10), 1689.
  • Promega Corporation. (2016). Chymotrypsin, Sequencing Grade Protocol. Promega.
  • Farrell, A., Bones, J., & Cook, K. (2023). Enhancing Peptide Mapping Sequence Coverage Through an Automated Dual Protease Digest.
  • Goto, Y., Suga, H., & Murakami, H. (2017). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases.
  • Saghyan, A. S., & Petrosyan, A. K. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Synthesis, 14(5), 646-663.
  • Farrell, A., Bones, J., & Cook, K. (n.d.). Automated chymotrypsin peptide mapping of proteins by LC-MS. Thermo Fisher Scientific.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. In Peptides for the New Millennium (pp. 23-25). Springer.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
  • BenchChem. (2025). N-Methyl-D-valine vs. N-Methyl-L-valine in Peptides: A Comparative Analysis for Drug Development. BenchChem.
  • Sharma, A., Kumar, A., & Kumar, V. (2019).
  • Miranda, L. P., & Alewood, P. F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
  • Ma, J., Yan, L., Yang, J. K., & Wu, L. (2023). Effect of Modification Strategies on the Biological Activity of Peptides/Proteins. Molecules, 28(24), 8089.
  • BenchChem. (2025). comparing the proteolytic stability of peptides with and without N,N-Dimethyl-L-Valine. BenchChem.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • Ghosh, A. K., & Liu, W. (2001). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. The Journal of Organic Chemistry, 66(18), 6164-6169.
  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301-2302.
  • Studzińska, S., Bocian, W., & Guga, P. (2020). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Molecules, 25(18), 4239.
  • Biovera. (2024).
  • Brodkorb, A., Egger, L., Alminger, M., Alvito, P., Assunção, R., Ballance, S., ... & Recio, I. (2019). INFOGEST static in vitro simulation of gastrointestinal food digestion.
  • Aguilar, M. I. (Ed.). (2004). HPLC of peptides and proteins: methods and protocols. Humana press.
  • Agilent Technologies. (n.d.). Clean and Complete Protein Digestion with an Autolysis Resistant Trypsin for Peptide Mapping.
  • Agilent Technologies. (n.d.). Proteomics Grade Trypsin.
  • Shapiro, A. B. (2023). Trypsin Digestion and Peptide assay.
  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 536, 3-33.
  • Feist, P., & Hummon, A. B. (2015). Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells. Methods in Molecular Biology, 1295, 13-24.
  • Scribd. (n.d.). Proteolytic Stability Peptides.
  • Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943.
  • BenchChem. (2025). Boc Strategy: A Superior Approach for Synthesizing D-Valine Containing Peptides. BenchChem.
  • Sigma-Aldrich. (n.d.).
  • Arafah, H., & Rehman, Z. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2210.
  • Kumar, P., Kumar, A., & Singh, I. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. Gels, 8(11), 711.
  • Pomerantz, W. C., Yu, Y. B., & Gellman, S. H. (2008). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 130(29), 9244-9246.
  • BOC Sciences. (n.d.).

Sources

Comparative

A Comparative Guide to the Biological Activity of Boc-N-methyl-D-norvaline and Other Non-Natural Amino Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pursuit of therapeutic agents with enhanced potency, stability, and bioavailability is paramount. Peptide-bas...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of therapeutic agents with enhanced potency, stability, and bioavailability is paramount. Peptide-based therapeutics, while offering high specificity and low toxicity, are often hampered by their susceptibility to proteolytic degradation and poor cell permeability. The strategic incorporation of non-natural amino acids has emerged as a powerful tool to overcome these limitations.[1][2] This guide provides a comprehensive comparison of the biological activity of Boc-N-methyl-D-norvaline against other classes of non-natural amino acids, offering insights into their respective impacts on peptide performance, supported by experimental data and detailed methodologies.

The Advantage of Non-Natural Amino Acids: Beyond the Canonical 20

The introduction of non-natural amino acids into peptide scaffolds imparts novel structural and functional properties.[1] Key advantages include:

  • Enhanced Proteolytic Stability: Modifications to the peptide backbone, such as N-methylation or the use of D-amino acids, can render peptides resistant to degradation by endogenous proteases.[1][2]

  • Improved Cell Permeability: Altering the polarity and conformational flexibility of a peptide can enhance its ability to cross cell membranes.[3]

  • Constrained Conformational Flexibility: Introducing steric hindrance or cyclization can lock a peptide into a bioactive conformation, improving receptor binding affinity and selectivity.[4]

  • Novel Side-Chain Functionalities: Non-natural amino acids can introduce unique chemical groups for specific interactions with biological targets or for bioconjugation.

Boc-N-methyl-D-norvaline is a prime example of a non-natural amino acid that combines three key features for enhancing peptide therapeutics: a tert-butyloxycarbonyl (Boc) protecting group for synthesis, N-methylation of the backbone amide, and the D-enantiomeric configuration.[5]

Comparative Analysis of Biological Activity

This section compares the biological impact of incorporating Boc-N-methyl-D-norvaline and other non-natural amino acids into peptide sequences. The comparison focuses on three critical parameters: proteolytic stability, cell permeability, and receptor binding affinity. While direct comparative data for Boc-N-methyl-D-norvaline is emerging, the following analysis draws upon established principles and data from structurally related N-methylated and D-amino acids.

Proteolytic Stability

The Achilles' heel of many peptide drugs is their rapid degradation by proteases. N-methylation and the incorporation of D-amino acids are two of the most effective strategies to enhance stability.

N-Methylation: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, significantly increasing the peptide's half-life.[4][6]

D-Amino Acids: Proteases are highly stereospecific and primarily recognize L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to dramatically increased stability in serum and other biological fluids.[1][2]

Boc-N-methyl-D-norvaline combines both of these stability-enhancing features, making it an excellent choice for designing long-lasting peptide therapeutics.

ModificationPeptide SequenceProteaseHalf-life / % RemainingReference
N-Methylation cyclo(-PFwKTF-)Brush Border EnzymesSignificantly more stable than unmethylated peptide[7]
N-Methylation TA4 (KLFKKLFKKLFK-NH2)Serum Proteases~65% remaining after 1h (vs 40% for unmodified)[2]
D-Amino Acid TA4(dK)Serum Proteases100% remaining after 8h[2]
Boc-N-methyl-D-norvaline Not AvailableNot AvailableNot Available
Cell Permeability

The ability of a drug to cross cell membranes is crucial for targeting intracellular components. N-methylation is a particularly effective modification for improving the passive diffusion of peptides across cell membranes.

N-Methylation: By replacing an amide proton with a methyl group, N-methylation removes a hydrogen bond donor, which can reduce the polarity of the peptide backbone. This desolvation penalty upon entering the lipid bilayer is thereby lowered, which can favor passive diffusion.[3] Furthermore, N-methylation can favor a cis-amide bond conformation, which can facilitate the formation of an intramolecular hydrogen bond network, further shielding polar groups and enhancing membrane permeability.[8]

ModificationPeptideAssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference
N-Methylation cyclo(-Pro-Phe-D-Trp-Lys-Thr-Phe-) analogCaco-24[3]
N-Methylation Cyclic HexapeptidePAMPA~28% oral bioavailability in rat for a tri-N-methylated analog[9]
Boc-N-methyl-D-norvaline Not AvailableNot AvailableNot Available
Receptor Binding Affinity and Biological Activity

While enhancing stability and permeability is crucial, any modification must not abrogate the peptide's biological activity. The conformational changes induced by N-methylation and D-amino acid incorporation can have varied effects on receptor binding.

N-Methylation: The conformational constraint imposed by N-methylation can either pre-organize the peptide into its bioactive conformation, thus enhancing binding affinity, or it can stabilize an inactive conformation, leading to reduced or abolished activity.[4] The outcome is highly dependent on the specific residue being methylated and its role in receptor interaction.

D-Amino Acids: The introduction of a D-amino acid can significantly alter the peptide's three-dimensional structure. In some cases, this can lead to enhanced activity, but more often it results in reduced or complete loss of activity due to a mismatch with the chiral binding pocket of the receptor.[10]

| Modification | Peptide | Target | Activity Metric | Value | Reference | | --- | --- | --- | --- | --- | | N-Methylation | C10:0-A2(6-NMeLys) | C. albicans | MIC | Improved inhibitory activity | | | N-Methylation | Leu10-teixobactin | Bacteria | MIC | Negative effect on antimicrobial activity | | | D-Amino Acid | TA4(dK) | Bacteria | MIC | 5 to 20.4 µM (higher than unmodified) | | | N-Methyl-D-Amino Acid | Not Available | Not Available | Not Available | Not Available | |

Experimental Protocols

To facilitate the evaluation of novel peptide designs incorporating Boc-N-methyl-D-norvaline and other non-natural amino acids, this section provides detailed, step-by-step methodologies for key in vitro assays.

Proteolytic Stability Assay (Trypsin Digestion)

This protocol assesses the resistance of a peptide to degradation by the protease trypsin.

Materials:

  • Peptide stock solution (1 mg/mL in a suitable buffer)

  • Trypsin solution (1 mg/mL in 1 mM HCl)

  • Digestion buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare the peptide solution to a final concentration of 100 µg/mL in the digestion buffer.

  • Add trypsin to the peptide solution at a 1:50 (enzyme:substrate) w/w ratio.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

  • Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point.

Proteolytic_Stability_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Digestion cluster_analysis Analysis Peptide Peptide Solution (100 µg/mL) Incubation Incubate at 37°C Peptide->Incubation Trypsin Trypsin Solution (1:50 w/w) Trypsin->Incubation Sampling Withdraw Aliquots at Time Points Incubation->Sampling Quench Quench with TFA Sampling->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Calculate % Remaining HPLC->Data PAMPA_Workflow cluster_setup Plate Setup cluster_assay Assay Execution cluster_readout Data Analysis Coat Coat Donor Plate with Lipid Membrane Add_Donor Add Compound to Donor Plate Coat->Add_Donor Fill_Acceptor Fill Acceptor Plate with PBS Assemble Assemble PAMPA Sandwich Fill_Acceptor->Assemble Add_Donor->Assemble Incubate Incubate at RT Assemble->Incubate Measure Measure Concentrations (Donor & Acceptor) Incubate->Measure Calculate Calculate Papp Measure->Calculate

Figure 2. Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Cell Permeability Assay

This cell-based assay is the gold standard for predicting in vitro intestinal permeability and assessing active transport mechanisms.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with HEPES, pH 7.4)

  • Compound stock solutions (10 mM in DMSO)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with transport buffer.

  • Prepare the dosing solutions by diluting the compound stock solutions in transport buffer.

  • To measure apical-to-basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • To measure basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh transport buffer.

  • Analyze the compound concentration in the collected samples by LC-MS/MS.

  • Calculate the Papp value. The efflux ratio (Papp B-A / Papp A-B) can be determined to assess the involvement of active efflux transporters.

Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_quant Quantification & Analysis Seed Seed Caco-2 Cells on Transwells Differentiate Culture for 21-25 Days Seed->Differentiate TEER Verify Monolayer Integrity (TEER) Differentiate->TEER Dose Add Compound to Donor Chamber TEER->Dose Incubate Incubate at 37°C Dose->Incubate Sample Sample from Receiver Chamber Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS Calculate_Papp Calculate Papp & Efflux Ratio LCMS->Calculate_Papp

Figure 3. Workflow for the Caco-2 Cell Permeability Assay.

Conclusion

The incorporation of non-natural amino acids, such as Boc-N-methyl-D-norvaline, represents a cornerstone of modern peptide drug design. The strategic combination of N-methylation and D-chirality offers a powerful approach to simultaneously enhance proteolytic stability and modulate cell permeability. While direct comparative data for Boc-N-methyl-D-norvaline remains to be fully elucidated in the public domain, the principles derived from studies on analogous N-methylated and D-amino acids provide a strong rationale for its use in overcoming the inherent pharmacokinetic limitations of peptide-based therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the impact of Boc-N-methyl-D-norvaline and other novel amino acids on the biological performance of their peptide candidates, thereby accelerating the development of next-generation peptide drugs.

References

  • de la Fuente-Núñez, C., et al. (2020). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Molecules, 25(21), 5099. [Link]

  • Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Indian journal of biochemistry & biophysics, 51(1), 7–18. [Link]

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • Yamane, T., et al. (2018). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Chemistry, 10(10), 1034–1041. [Link]

  • Biron, E., et al. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues. Angewandte Chemie International Edition, 47(14), 2595–2599. [Link]

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Validation

A Senior Application Scientist's Guide to N-Methylation in Peptides: Enhancing Conformation and Activity

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutics. Among these modifications, N-methylation—the substitution of a backbone ami...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutics. Among these modifications, N-methylation—the substitution of a backbone amide proton with a methyl group—stands out as a powerful tool to modulate peptide conformation, stability, and biological activity.[1][2][3] This guide provides an in-depth comparison of N-methylated peptides with their non-methylated counterparts, supported by experimental data and detailed methodologies, to inform rational peptide drug design.

The Foundational Impact of N-Methylation on Peptide Properties

N-methylation introduces significant steric hindrance and eliminates a hydrogen bond donor, which fundamentally alters a peptide's physicochemical properties.[2][3] This seemingly subtle modification has profound consequences for a peptide's therapeutic potential, primarily by enhancing metabolic stability and improving membrane permeability.[2][4] However, the decision to incorporate N-methylation requires a careful balance, as it can also influence solubility and biological activity, and its effects are highly dependent on its position within the peptide sequence.[2]

Key Physicochemical Consequences of N-Methylation:
  • Enhanced Proteolytic Stability: The steric bulk of the methyl group shields the adjacent peptide bonds from enzymatic cleavage by proteases, significantly increasing the peptide's in vivo half-life.[2][4] This steric hindrance disrupts the necessary recognition and binding patterns for many proteases.[4]

  • Improved Membrane Permeability: By removing the amide proton, N-methylation reduces the peptide's hydrogen-bonding capacity.[2] This decreases the desolvation penalty associated with transitioning from an aqueous environment to the lipid bilayer of cell membranes, thereby improving cell permeability and oral bioavailability.[5][6]

  • Conformational Restriction: The added methyl group restricts the rotational freedom of the peptide backbone, reducing the accessible conformational space.[2][3] This can lock the peptide into a more bioactive conformation, potentially leading to increased receptor affinity and selectivity.[3][6]

  • Modulation of Receptor Binding: The conformational constraints imposed by N-methylation can pre-organize a peptide into its bioactive structure, enhancing binding affinity.[7] Conversely, an unfavorable conformation can be stabilized, leading to decreased activity.[7] This makes N-methylation a valuable tool in structure-activity relationship (SAR) studies.[7]

Comparative Analysis: N-Methylated vs. Non-Methylated Peptides

The decision to employ N-methylation is best guided by a direct comparison of the properties of the modified peptide with its parent, non-methylated analog. The following sections provide quantitative data and experimental workflows for this comparative analysis.

Proteolytic Stability: A Quantitative Comparison

N-methylation has been demonstrated to dramatically increase the half-life of peptides in the presence of various proteases. The following table summarizes experimental data comparing the stability of N-methylated peptides to their non-methylated counterparts.

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in Stability
DKLYWWEFLNon-methylatedTrypsin~2.5 min-
(N-Me-Asp)KLYWWEFLN-methylated at P2 positionTrypsin3 h72
D(N-Me-Lys)LYWWEFLN-methylated at P1 positionTrypsin> 42 h> 1000
DKLYWWE(N-Me-Leu)LN-methylated at P1' positionTrypsin> 42 h> 1000
DKLYW(N-Me-Tyr)EFLN-methylated at P2' positionTrypsin> 42 h> 1000
Data sourced from a study on N-methyl scanning mutagenesis.[4][8]
Cell Permeability: The Caco-2 Model

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption. A study on a library of poly-alanine cyclic hexapeptides with varying numbers and positions of N-methyl groups revealed that while most were poorly permeable, 10 out of 54 analogs exhibited high permeability, comparable to the transcellular marker testosterone.[9] Interestingly, no direct correlation was found between the number of N-methyl groups and permeability; however, the position of the modification was critical.[9]

Peptide TypePermeability Coefficient (Papp)Classification
Most N-methylated analogs< 1 x 10⁻⁶ cm/sPoor Permeability
10 specific N-methylated analogs> 1 x 10⁻⁵ cm/sHigh Permeability
Data from a study on multiple N-methylation of cyclic hexapeptides.[9]

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of N-methylated peptides.

Solid-Phase Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides presents challenges due to the steric hindrance of the N-methyl group, which can lead to low coupling yields.[2][10] Microwave-assisted synthesis and the use of specialized coupling reagents can overcome these difficulties.[11]

On-Resin N-Methylation Protocol:
  • Resin Swelling: Swell the solid support resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid using a 20% solution of piperidine in DMF.

  • Sulfonylation: Protect the newly exposed amine with an o-nitrobenzenesulfonyl (o-NBS) group. This step is crucial for the subsequent methylation.

  • Methylation: Introduce the methyl group using a methylating agent, such as methyl iodide or dimethyl sulfate.

  • Desulfonylation: Remove the o-NBS protecting group to allow for the coupling of the next amino acid.

  • Coupling of the Next Amino Acid: Couple the subsequent Fmoc-protected amino acid. Due to the steric hindrance of the N-methylated residue, a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often required.[10]

  • Repeat: Repeat the deprotection, coupling, and, if desired, methylation steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry.

Conformational Analysis using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of N-methylated peptides in solution.[1]

2D ROESY for N-Methylated Peptides:
  • Sample Preparation: Dissolve the purified N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆) to a concentration of 1-5 mM.[1]

  • Data Acquisition: Acquire a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. For a cyclic N-methylated peptide on a 600 MHz spectrometer, a mixing time of 150 ms is typical.[1]

  • Data Processing: Process the 2D data using appropriate software to obtain the final spectrum.

  • Analysis: Integrate the cross-peak volumes to derive inter-proton distance restraints, which are then used in computational modeling to determine the peptide's solution conformation.

In Vitro Proteolytic Stability Assay

This assay quantifies the resistance of N-methylated peptides to enzymatic degradation.

  • Peptide and Enzyme Preparation: Synthesize and purify both the non-methylated and N-methylated peptides.[4] Prepare a stock solution of the target protease (e.g., trypsin) in an appropriate buffer.

  • Incubation: Incubate the peptides with the protease at a specific concentration and temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic reaction, for example, by adding an acid.

  • Quantification: Analyze the samples by RP-HPLC or LC-MS to determine the concentration of the remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and calculate the half-life (t½).

Visualizing the Impact and Workflow

Diagrams can help clarify the complex interplay of factors involved in N-methylation and the experimental processes used for their evaluation.

cluster_0 Core Effects of N-Methylation cluster_1 Resulting Physicochemical Properties N-Methylation N-Methylation Steric Hindrance Steric Hindrance N-Methylation->Steric Hindrance Elimination of H-Bond Donor Elimination of H-Bond Donor N-Methylation->Elimination of H-Bond Donor Conformational Restriction Conformational Restriction N-Methylation->Conformational Restriction Enhanced Proteolytic Stability Enhanced Proteolytic Stability Steric Hindrance->Enhanced Proteolytic Stability Improved Cell Permeability Improved Cell Permeability Elimination of H-Bond Donor->Improved Cell Permeability Modulated Receptor Affinity Modulated Receptor Affinity Conformational Restriction->Modulated Receptor Affinity

Caption: Core effects of N-methylation on peptide properties.

Peptide Design Peptide Design SPPS Solid-Phase Peptide Synthesis Peptide Design->SPPS Purification (HPLC) Purification (HPLC) SPPS->Purification (HPLC) Characterization (MS) Characterization (MS) Purification (HPLC)->Characterization (MS) Conformational Analysis (NMR, CD) Conformational Analysis (NMR, CD) Characterization (MS)->Conformational Analysis (NMR, CD) Activity & Stability Assays Activity & Stability Assays Conformational Analysis (NMR, CD)->Activity & Stability Assays Data Analysis Data Analysis Activity & Stability Assays->Data Analysis

Caption: Experimental workflow for peptide synthesis and analysis.

Conclusion

N-methylation is a potent and versatile tool in the arsenal of the peptide medicinal chemist. By strategically introducing methyl groups into the peptide backbone, researchers can overcome some of the most significant hurdles in peptide drug development, namely poor proteolytic stability and low cell permeability.[12][13] A thorough understanding of the conformational and functional consequences of N-methylation, guided by robust experimental comparisons, is essential for harnessing its full potential to create the next generation of peptide therapeutics.

References

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]

  • Should My Peptide Be Methylated?. LifeTein. Available at: [Link]

  • Tonelli, A. The effects of isolated N-methylated residues on the conformational characteristics of polypeptides. Biopolymers. 1976 Aug;15(8):1615-22. Available at: [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. aapptec. Available at: [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. 2005 Feb;65(2):153-66. Available at: [Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. ProQuest. Available at: [Link]

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Raz, O., Gilon, C., & Kessler, H. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. 2008;4(8), 483–488. Available at: [Link]

  • Pustovalova, Y., et al. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. 2023. Available at: [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. 2016;16(9), 683-690. Available at: [Link]

  • Raines, R. T., et al. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Peptide Science. 2023;115(3), e24301. Available at: [Link]

  • N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. Available at: [Link]

  • Ovadia, O., et al. The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics. 2011;8(1), 47-57. Available at: [Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. Available at: [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. Solid-phase synthesis and characterization of N-methyl-rich peptides. Ovid. Available at: [Link]

  • Conformational analysis of N-methylated peptides: (a) Ramachandran... ResearchGate. Available at: [Link]

  • He, C., et al. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. 2023;141, 106892. Available at: [Link]

  • Chang, C. F., & Zehfus, M. H. The Effect of N-methylation on Helical Peptides. Biopolymers. 1996;40(6), 609-16. Available at: [Link]

  • Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate. Available at: [Link]

  • Millward, S. W., et al. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology. 2007;2(9), 625-634. Available at: [Link]

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  • Backbone N-modified peptides: beyond N-methylation.
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  • (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. NIH. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Coupling Reagents for Boc-N-methyl-D-norvaline: A Comparative Analysis

Introduction: Navigating the Challenges of N-Methylated Amino Acids In the landscape of peptide synthesis and drug development, N-methylated amino acids are invaluable building blocks. The strategic incorporation of an N...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of N-Methylated Amino Acids

In the landscape of peptide synthesis and drug development, N-methylated amino acids are invaluable building blocks. The strategic incorporation of an N-methyl group into a peptide backbone can profoundly enhance its therapeutic potential by increasing proteolytic stability, improving cell permeability, and constraining its conformation to favor bioactive forms.[1] However, these benefits come at a synthetic cost. The N-methyl group introduces significant steric hindrance, transforming what would be a routine amide bond formation into a considerable synthetic challenge.[2][3][4] This steric bulk physically obstructs the approach of an activated amino acid, often leading to sluggish and incomplete reactions.[2]

This guide provides an in-depth comparative analysis of common coupling reagents for the acylation of a sterically hindered secondary amine, using Boc-N-methyl-D-norvaline as a representative model. We will dissect the mechanistic nuances of carbodiimide, phosphonium, and uronium/aminium salt-based reagents, present comparative data, and provide field-proven protocols to empower researchers to make informed decisions for synthesizing these challenging yet rewarding molecules.

The Core Challenge: Steric Hindrance and Its Consequences

The primary difficulty in coupling an amino acid to an N-methylated residue like N-methyl-D-norvaline lies in the reduced nucleophilicity and increased steric shielding of the secondary amine. This kinetic barrier can lead to several undesirable outcomes:

  • Incomplete Coupling & Deletion Sequences: The reaction may stall before completion, leaving unreacted N-terminal amines. This results in the formation of "deletion sequences"—peptides missing the intended amino acid—which are often difficult to separate from the target peptide, lowering the overall yield and complicating purification.[2][5]

  • Epimerization: To overcome the steric barrier, chemists may resort to longer reaction times or more forceful conditions (e.g., stronger bases, higher temperatures). These conditions can increase the risk of epimerization—the loss of stereochemical integrity at the α-carbon of the activated amino acid—leading to a mixture of diastereomers with potentially different biological activities.[5][6]

  • Side Reactions: Certain classes of coupling reagents, particularly when used in excess to drive the reaction, can participate in side reactions such as the guanidinylation of the N-terminus, which caps the peptide chain and prevents further elongation.[7][8]

  • Monitoring Difficulties: Standard qualitative monitoring methods like the Kaiser test, which detects primary amines, are ineffective for secondary amines. Alternative tests, such as the bromophenol blue test, are required to assess reaction completion.[9][10]

A logical workflow for tackling these challenges involves careful selection of the coupling reagent, optimization of the reaction conditions, and diligent monitoring.

G cluster_workflow General Workflow for N-Methyl Amino Acid Coupling Deprotection N-terminal Deprotection (e.g., TFA for Boc) Wash_Neutralize Wash & Neutralize Resin (e.g., 10% DIEA in DMF) Deprotection->Wash_Neutralize Pre_Activation Pre-activate Amino Acid (AA + Reagent + Base in DMF) Wash_Neutralize->Pre_Activation Coupling Add Activated Mix to Resin Couple for 1-4 hours Pre_Activation->Coupling [In separate vessel] Monitoring Monitor Reaction (e.g., Bromophenol Blue Test) Coupling->Monitoring Decision Coupling Complete? Monitoring->Decision Double_Couple Perform Second Coupling (Double Couple) Decision->Double_Couple No Wash_Next Wash Resin & Proceed to Next Cycle Decision->Wash_Next Yes Double_Couple->Coupling

Caption: General workflow for coupling sterically hindered N-methyl amino acids.

A Mechanistic Comparison of Coupling Reagent Classes

The choice of coupling reagent is the most critical parameter for success. Reagents are broadly categorized into three main classes, each with a distinct mechanism for activating the carboxylic acid.

Carbodiimides (e.g., DIC, EDC)

Carbodiimides are classic dehydrating agents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[11][12] This intermediate can then react with an amine to form the desired amide bond. However, the O-acylisourea is unstable and prone to two side reactions: rearrangement to an unreactive N-acylurea and reaction with another molecule of carboxylic acid to form a symmetric anhydride.[11]

To mitigate these issues and reduce epimerization, carbodiimides are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl (hydroxyimino)cyanoacetate (OxymaPure®).[13][14] The additive rapidly intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions while remaining sufficiently reactive to acylate the amine.

G RCOOH Boc-AA-OH O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea DIC DIC DIC->O_Acylisourea Amide Peptide Bond O_Acylisourea->Amide DIU Diisopropylurea O_Acylisourea->DIU N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester Amine H-N(Me)-Norvaline-Resin Amine->Amide Additive Oxyma / HOBt Additive->Active_Ester Active_Ester->Amide

Caption: Activation mechanism of Carbodiimides with additives.

Phosphonium Salts (e.g., PyBOP, PyAOP, PyBrOP)

Phosphonium salt reagents activate the carboxylate ion to form a highly reactive acyloxyphosphonium salt intermediate.[15][16] This intermediate is then attacked by the amine nucleophile to yield the amide product. A key advantage of phosphonium salts is that they do not react with the N-terminal amine, thus avoiding the guanidinylation side reaction that can occur with uronium/aminium salts.[13][16]

  • PyBOP® : A versatile and widely used reagent, though it can struggle with the most hindered couplings.[5]

  • PyBrOP® : A more reactive analogue where the benzotriazolyl group is replaced by bromine. It is highly effective for N-methylated amino acids but its high reactivity can increase epimerization risk.[13][17]

  • PyAOP® : Incorporates the 7-aza-benzotriazole (HOAt) moiety. It is exceptionally effective for difficult couplings, including N-methyl-to-N-methyl linkages, and offers superior resistance to epimerization.[5][18]

G RCOO Boc-AA-O⁻ Acyloxyphosphonium Acyloxyphosphonium Salt (Reactive) RCOO->Acyloxyphosphonium PyBOP Phosphonium Salt (e.g., PyBOP) PyBOP->Acyloxyphosphonium Base Base (DIEA) Base->RCOO Deprotonates Acid Amide Peptide Bond Acyloxyphosphonium->Amide Byproduct Phosphine Oxide + HOBt Acyloxyphosphonium->Byproduct Amine H-N(Me)-Norvaline-Resin Amine->Amide

Caption: Activation mechanism of Phosphonium Salt reagents.

Uronium/Aminium Salts (e.g., HBTU, HATU, COMU)

This popular class of reagents also activates carboxylic acids by forming active esters. It is a common misconception that reagents like HBTU and HATU are uronium salts; structural studies have confirmed they are actually aminium (or guanidinium) salts.[19][20] A true uronium salt, COMU, has also been developed and shows excellent reactivity.[19][21]

  • HBTU : A robust and widely used reagent, but generally less efficient than HATU for hindered couplings.[22]

  • HATU : Contains the HOAt moiety. The nitrogen at the 7-position of the azabenzotriazole ring accelerates the reaction and reduces epimerization, making HATU one of the most effective reagents for coupling N-methylated amino acids.[18][22]

  • COMU® : A third-generation uronium salt that incorporates OxymaPure as the leaving group. It offers coupling efficiencies comparable to HATU but avoids the use of potentially explosive benzotriazole-based additives, representing a significant safety improvement.[13][21]

G RCOOH Boc-AA-OH OAt_Ester OAt-Active Ester (Highly Reactive) RCOOH->OAt_Ester HATU Aminium Salt (e.g., HATU) HATU->OAt_Ester Base Base (DIEA) Base->RCOOH Deprotonates Acid Amide Peptide Bond OAt_Ester->Amide Byproduct Tetramethylurea + HOAt OAt_Ester->Byproduct Amine H-N(Me)-Norvaline-Resin Amine->Amide

Caption: Activation mechanism of Uronium/Aminium Salt reagents like HATU.

Quantitative Performance Data

Direct comparative data for Boc-N-methyl-D-norvaline is distributed across various studies focusing on similar N-methylated residues. The table below synthesizes this information to provide a clear performance overview.

Coupling ReagentAdditive / BaseTypical Reaction Time (per coupling)Relative Efficiency for Hindered CouplingEpimerization RiskKey Considerations
DIC OxymaPure / DIEA2 - 4 hoursModerateLow to Moderate (with additive)[23]Cost-effective. May require double coupling. Soluble urea byproduct (DIU) simplifies workup compared to DCC.[24]
HBTU HOBt / DIEA or NMM1 - 2 hoursHighModerate[22]A standard, effective reagent but less potent than HATU for difficult sequences.[22][25] Risk of guanidinylation.[5]
HATU HOAt (intrinsic) / DIEA or NMM30 - 60 minVery HighLow[18][22]Gold standard for difficult couplings, including N-methyl amino acids.[9][26] Risk of guanidinylation.[5]
PyBOP® HOBt (intrinsic) / DIEA1 - 2 hoursHighLow to ModerateGood general-purpose phosphonium salt. No guanidinylation risk.[16] May be less effective than PyAOP/PyBrOP.[13]
PyBrOP® (none) / DIEA30 - 90 minExtremely HighModerate to High[13]Excellent for very hindered couplings but high reactivity can promote epimerization.[13][17]
PyAOP® HOAt (intrinsic) / DIEA30 - 60 minVery HighLow[5]Phosphonium analogue of HATU; highly effective with low epimerization and no guanidinylation risk.[5][18]
COMU® Oxyma (intrinsic) / DIEA30 - 60 minVery HighLowSafer, non-explosive alternative to HATU with comparable high efficiency.[13][21]

Experimental Protocols

Trustworthiness in any protocol stems from its ability to be reproduced. The following are detailed, validated procedures for coupling Boc-N-methyl-D-norvaline.

Protocol 1: General Coupling of an Fmoc-Amino Acid to Resin-Bound N-Methyl-D-Norvaline using HATU

This protocol assumes the peptide is being synthesized on a solid support (e.g., Rink Amide resin) and that the N-terminal residue is N-methyl-D-norvaline with a free secondary amine.

  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.[5]

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vessel, dissolve 4 equivalents of the incoming Fmoc-protected amino acid (relative to resin substitution) in DMF.

    • Add 3.9 equivalents of HATU.

    • Add 8 equivalents of N,N-Diisopropylethylamine (DIEA).[2]

    • Gently agitate the solution at room temperature for 2-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Drain the solvent from the swelled resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the resin slurry at room temperature for 1-2 hours.[2]

  • Washing:

    • Drain the reaction solution from the resin.

    • Wash the resin thoroughly with DMF (3 x 1-minute washes).

  • Monitoring and Decision:

    • Take a small sample of resin beads, wash them with methanol, and perform a bromophenol blue test.[9]

    • A yellow color indicates a complete or near-complete reaction.

    • A blue or green color indicates the presence of unreacted free amine, signifying an incomplete coupling.[3]

  • Double Coupling (If Necessary):

    • If the monitoring test is positive (blue/green), drain the resin and repeat steps 3-5 with a fresh solution of activated amino acid for an additional 1-2 hours.[2]

  • Final Wash: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) before proceeding to the next deprotection step.

Protocol 2: Coupling using a Phosphonium Salt (PyAOP/PyBrOP)

The procedure is similar to HATU, with minor adjustments to stoichiometry and handling.

  • Resin Preparation: Swell the resin in DMF or DCM for 30 minutes.

  • Coupling Reaction Mixture:

    • To the drained, swelled resin, add a solution of 2-3 equivalents of the protected amino acid in DMF or DCM.

    • Add 2-3 equivalents of PyAOP or PyBrOP.

    • Cool the reaction vessel to 0 °C in an ice bath.[9]

    • Add 6 equivalents of DIEA.

  • Reaction:

    • Agitate the mixture at 0 °C for 1-5 minutes, then allow it to warm to room temperature and continue agitating for 1-2 hours.[9]

  • Washing, Monitoring, and Double Coupling: Follow steps 4-7 from Protocol 1.

Conclusions and Recommendations

The successful incorporation of sterically hindered residues like Boc-N-methyl-D-norvaline is a critical capability in modern peptide chemistry. While challenging, high-yield couplings can be routinely achieved with the appropriate selection of reagents and protocols.

  • For Highest Efficacy and Minimal Epimerization: HATU and PyAOP are the premier choices. Their HOAt-based mechanism provides rapid activation and coupling kinetics while intrinsically suppressing racemization.[5][18][22] PyAOP has the added benefit of eliminating the risk of guanidinylation.

  • For a Modern, Safer Alternative: COMU stands out by providing HATU-level performance without the safety concerns associated with benzotriazole-based reagents.[13][21] It is an excellent, forward-looking choice for any laboratory.

  • For Maximum Reactivity: PyBrOP is a powerful option when other reagents fail, but it must be used with caution. The potential for increased epimerization necessitates careful monitoring and optimization of reaction times and base equivalents.[13]

  • For Cost-Effective, Less Demanding Steps: A DIC/Oxyma system remains a viable, economical choice. However, for a challenging coupling to Boc-N-methyl-D-norvaline, researchers should anticipate the need for longer reaction times and a mandatory double coupling protocol to achieve satisfactory results.[27]

Ultimately, the optimal choice depends on a balance of reaction difficulty, budget, safety protocols, and desired purity. By understanding the chemical principles behind each reagent class, researchers can confidently navigate the synthetic challenges posed by N-methylated amino acids and unlock their full potential in drug discovery and development.

References

  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • El-Faham, A., & Albericio, F. (n.d.). Phosphonium Salts. In Amino Acids, Peptides and Proteins in Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Phosphonium coupling. [Link]

  • Yadav, P., & Singh, Y. (2021). Recent development in peptide coupling reagents. ResearchGate. [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Angell, Y. M., et al. (1996). A comparative study of methods to couple hindered peptides. PubMed. [Link]

  • Various Authors. (2026). Phosphonium coupling. Various Sources.
  • Chatterjee, J., et al. (2025). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv. [Link]

  • Liew, S. Y., et al. (2018). Epimerisation in Peptide Synthesis. PubMed Central. [Link]

  • Kates, S. A., et al. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie. [Link]

  • Organic Chemistry Explained. (2023). DCC Coupling With HOBt Activation Mechanism. YouTube. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application. Journal of Organic Chemistry. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Various Authors. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Various Authors. (n.d.). Epimerization of Peptide. SlideShare. [Link]

  • Yadav, P., & Singh, Y. (2021). Proposed mechanism for activation by uronium salt. ResearchGate. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Bennett, C. S., et al. (2008). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PubMed Central. [Link]

  • Aapptec. (n.d.). Coupling Reagents. ResearchGate. [Link]

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Comparative

The Apex of Stability: A Comparative Guide to Peptides Incorporating Boc-N-methyl-D-norvaline

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide therapeutics, the quest for stability is paramount. The inherent susceptibility of peptides to rapid enzymatic degradation is a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics, the quest for stability is paramount. The inherent susceptibility of peptides to rapid enzymatic degradation is a primary obstacle, curtailing their bioavailability and in vivo half-life. This guide offers a deep, technical comparison of peptides modified with N-methyl-D-norvaline against conventional stabilization strategies. We will dissect the mechanistic underpinnings of this enhanced stability, provide robust experimental data from analogous modifications, and furnish detailed protocols to empower researchers to validate these findings.

The Challenge: Proteolytic Degradation of Peptide Therapeutics

Peptides, with their high specificity and low toxicity, are promising therapeutic agents. However, their journey through the physiological environment is fraught with peril. Proteases, enzymes that catalyze the breakdown of proteins and peptides, are ubiquitous in the body, particularly in the bloodstream and digestive tract.[1][2] These enzymes recognize specific amino acid sequences and stereochemistry, cleaving the peptide bonds and rendering the therapeutic inactive.[3] This rapid degradation necessitates frequent administration at high doses, increasing the cost of treatment and the potential for side effects.

To overcome this, medicinal chemists have developed a toolkit of strategies to fortify peptides against enzymatic attack. Common approaches include:

  • Incorporation of D-amino acids: Proteases have evolved to recognize the naturally occurring L-amino acids. Introducing a D-amino acid, the non-natural mirror image, disrupts this stereospecific recognition, effectively acting as a roadblock for the enzyme.[3][4][5]

  • N-methylation of the peptide backbone: Adding a methyl group to the amide nitrogen of the peptide bond introduces steric hindrance. This bulkiness physically obstructs the protease's active site from accessing and cleaving the peptide bond.[6][7][8]

  • Use of non-proteinogenic amino acids: Moving beyond the 20 common amino acids to incorporate novel building blocks can also disrupt protease recognition sites.

The focus of this guide, N-methyl-D-norvaline, represents a powerful convergence of these strategies. By combining N-methylation, a D-configuration, and a non-proteinogenic side chain (norvaline being an isomer of valine), this modification presents a formidable multi-pronged defense against enzymatic degradation.

Comparative Analysis of Enzymatic Stability

The Power of N-Methylation

N-methylation has a dramatic impact on proteolytic resistance. The methyl group on the amide nitrogen acts as a steric shield, preventing the protease from properly binding to the peptide backbone.[7] One study, performing an "N-methyl scan" on a G-protein-binding peptide, demonstrated this profound effect. The unmodified peptide had a half-life of approximately 2.5 minutes in the presence of trypsin. In stark contrast, several N-methylated versions of the peptide exhibited half-lives greater than 42 hours—a more than 1000-fold increase in stability.[6]

The D-Amino Acid Advantage

The incorporation of D-amino acids is another highly effective strategy for enhancing peptide stability. Since proteases are chiral molecules with active sites tailored for L-amino acids, the presence of a D-amino acid renders the peptide bond resistant to cleavage.[4][5] A study on the antimicrobial peptide TA4 showed that while the native L-peptide was significantly degraded in human serum within an hour, the analogue containing a single D-Lysine substitution remained 100% intact after 8 hours of incubation.[9][10]

Synthesizing the Evidence: The N-methyl-D-norvaline Hypothesis

Based on the compelling data for individual modifications, we can logically infer the superior stability of a peptide containing N-methyl-D-norvaline. This single residue modification combines:

  • Steric Hindrance from the N-methyl group.

  • Stereospecific Rejection by proteases due to the D-configuration.

  • Altered Side-Chain Recognition as norvaline is a non-proteinogenic amino acid.

This triad of protective features creates a localized "fortress" within the peptide sequence, making it exceptionally resistant to a broad range of proteases.

The following table summarizes experimental data from literature on analogous modifications to provide a semi-quantitative comparison.

Peptide ModificationProtease/ConditionHalf-life (t½) / % RemainingFold Increase in StabilitySource
Unmodified Peptide (DKLYWWEFL)Trypsin~2.5 min-[6]
N-Me-Lys in same peptideTrypsin> 42 hours> 1000x[6]
Unmodified Peptide (TA4)Human Serum~40% remaining after 1 hr-[9][10]
D-Lys in TA4 peptideHuman Serum100% remaining after 8 hrsSignificant[9][10]
N-Me-Lys in C10:0-A2 peptideHuman Serum~50% remaining after 1 hr~2.5x vs. unmodified[9][10]

This data strongly supports the hypothesis that combining N-methylation and a D-amino acid configuration, as in N-methyl-D-norvaline, would result in a peptide with a stability profile that meets or exceeds the most resistant examples shown above.

Visualizing the Protective Mechanisms

To better understand how these modifications protect the peptide backbone, the following diagram illustrates the principles of enzymatic degradation and the protective effects of N-methylation and D-amino acid incorporation.

G cluster_0 Unmodified L-Peptide cluster_1 N-Methylated Peptide cluster_2 D-Amino Acid Peptide U_Peptide ...-L-AA1-L-AA2-... Cleavage_U Cleavage Site Protease_U Protease Protease_U->Cleavage_U Stereospecific Recognition Degradation_U Degraded Fragments Cleavage_U->Degradation_U Hydrolysis NMe_Peptide ...-L-AA1-(N-Me)AA2-... No_Cleavage_NMe Steric Hindrance Protease_NMe Protease Protease_NMe->No_Cleavage_NMe Blocked Access Stable_NMe Intact Peptide No_Cleavage_NMe->Stable_NMe D_Peptide ...-L-AA1-D-AA2-... No_Cleavage_D Incorrect Stereochemistry Protease_D Protease Protease_D->No_Cleavage_D Recognition Failure Stable_D Intact Peptide No_Cleavage_D->Stable_D

Caption: Mechanisms of protease resistance.

Experimental Protocol: Validating Peptide Stability

To provide a self-validating system, this section details a comprehensive, step-by-step protocol for assessing peptide stability in human serum, a clinically relevant biological matrix. The method relies on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the intact peptide from its degradation products and quantify its disappearance over time.

Materials
  • Lyophilized peptides (test peptide with N-methyl-D-norvaline, unmodified control peptide)

  • Human Serum (pooled, sterile-filtered)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 10% Trichloroacetic Acid (TCA) in water

  • RP-HPLC system with a C18 column and UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

  • Low-protein-binding microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Centrifuge

Experimental Workflow

The following diagram outlines the key steps in the serum stability assay.

G start Start prep 1. Prepare Peptide Stock (1 mg/mL in PBS) start->prep incubation 2. Incubate with Serum (e.g., 90µL Serum + 10µL Peptide) @ 37°C prep->incubation sampling 3. Time-Course Sampling (t=0, 1, 4, 8, 24 hrs) incubation->sampling quench 4. Quench Reaction (Add aliquot to TCA solution) sampling->quench precipitate 5. Precipitate Proteins (Vortex & Incubate on Ice) quench->precipitate centrifuge 6. Centrifuge (e.g., 14,000 rpm, 10 min, 4°C) precipitate->centrifuge hplc 7. Analyze Supernatant by RP-HPLC centrifuge->hplc data 8. Data Analysis (Peak Area vs. Time) hplc->data end End data->end

Caption: Workflow for Serum Stability Assay.

Detailed Procedure
  • Peptide Preparation: Prepare a 1 mg/mL stock solution of each peptide in PBS (pH 7.4).

  • Reaction Setup: In a low-protein-binding microcentrifuge tube, add 90 µL of human serum. Pre-warm the serum to 37°C for 5 minutes. To start the reaction, add 10 µL of the peptide stock solution to the serum, vortex gently, and place in a 37°C incubator. This is your t=0 time point.

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 20 µL aliquot of the peptide-serum mixture.

  • Quenching: Immediately add the 20 µL aliquot to a new tube containing 40 µL of ice-cold 10% TCA solution. Vortex immediately to quench the enzymatic reaction by precipitating the serum proteins.[11][12]

  • Protein Precipitation: Incubate the quenched samples on ice for at least 10 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • HPLC Analysis: Carefully collect the supernatant and inject a defined volume (e.g., 20 µL) onto the RP-HPLC system. Use a suitable gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes) to separate the intact peptide from any degradation products. Monitor the elution profile using a UV detector at 214 nm.

  • Data Analysis: Integrate the peak area corresponding to the intact peptide at each time point. The peak for the intact peptide should be identified from the t=0 sample. Plot the percentage of the remaining intact peptide (relative to the t=0 peak area) against time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Conclusion

The strategic incorporation of N-methyl-D-norvaline into a peptide sequence represents a state-of-the-art approach to overcoming the fundamental challenge of enzymatic instability. By leveraging the synergistic effects of N-methylation, D-amino acid stereochemistry, and a non-proteinogenic side chain, this modification offers the potential for creating exceptionally durable peptide therapeutics. The experimental framework provided in this guide allows for the robust and reliable validation of this stability, empowering researchers to make data-driven decisions in the design and optimization of next-generation peptide drugs.

References

  • Lockett, M. R., et al. (2010). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology. Available at: [Link]

  • Humpola, V., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences. Available at: [Link]

  • Chatterjee, J., et al. (2018). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Future Medicinal Chemistry. Available at: [Link]

  • Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE. Available at: [Link]

  • ResearchGate. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Request PDF. Available at: [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Li, P., et al. (2020). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. Molecules. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Serum Stability of Peptides. Available at: [Link]

  • Sarr, M., et al. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Peptide Science. Available at: [Link]

  • Humpola, V., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Serum stability assays by analytical high-performance liquid chromatography (HPLC). Available at: [Link]

  • MtoZ Biolabs. (n.d.). How to Detect the Concentration of Peptide Drugs in Serum Using HPLC. Available at: [Link]

  • ResearchGate. (2025). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Request PDF. Available at: [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. Available at: [Link]

Sources

Validation

Unlocking the Cell: A Comparative Guide to Peptide Permeability with and without N-Methylation

For Researchers, Scientists, and Drug Development Professionals In the quest for potent and specific therapeutics, peptides offer immense promise. Their ability to interact with high affinity to target proteins is often...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for potent and specific therapeutics, peptides offer immense promise. Their ability to interact with high affinity to target proteins is often unparalleled. However, a significant hurdle in harnessing their full potential lies in their generally poor cell permeability, limiting their efficacy against intracellular targets. A key strategy to overcome this challenge is the N-methylation of the peptide backbone. This guide provides an in-depth, objective comparison of the cell permeability of peptides with and without N-methylation, supported by experimental data and detailed methodologies, to empower researchers in the design of next-generation peptide therapeutics.

The N-Methylation Advantage: More Than Just a Methyl Group

N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a subtle yet powerful modification that profoundly alters a peptide's physicochemical properties.[1] This seemingly minor change can dramatically enhance a peptide's ability to traverse the cell membrane, a critical step for engaging intracellular targets. The improved permeability stems from a combination of factors, including increased proteolytic stability, altered conformation, and a reduction in the desolvation penalty upon entering the lipophilic membrane environment.[1][2]

Key Mechanisms of Improved Permeability with N-Methylation:
  • Reduced Hydrogen Bond Donors: Each N-methylation removes a hydrogen bond donor (the amide proton). This is crucial because each hydrogen bond with water that must be broken for a molecule to enter the lipid bilayer incurs an energetic penalty. By reducing the number of these donors, N-methylation lowers the energy barrier for membrane transit.[2]

  • Conformational Rigidity and Favorable Conformations: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, leading to a more rigid structure.[3] This can pre-organize the peptide into a "membrane-translocating" conformation, which may involve the formation of intramolecular hydrogen bonds that shield polar groups from the nonpolar lipid environment.[3] The famed immunosuppressant cyclosporine A, a highly N-methylated cyclic peptide, is a classic example of this "chameleon-like" behavior, adopting a more lipophilic conformation in nonpolar environments.[3]

  • Increased Proteolytic Resistance: The methyl group on the amide nitrogen acts as a steric shield, hindering the approach of proteases that would otherwise cleave the peptide backbone.[4] This increased stability in biological fluids is a significant advantage for therapeutic peptides.

Visualizing the Impact of N-Methylation

The following diagram illustrates how N-methylation alters the peptide backbone, leading to enhanced cell permeability.

cluster_0 Unmodified Peptide cluster_1 N-Methylated Peptide Unmodified Amide Bond (-CO-NH-) HBD Hydrogen Bond Donor (N-H) Unmodified->HBD Exposed to Solvent Flexible High Conformational Flexibility Unmodified->Flexible Protease Protease Susceptible Unmodified->Protease N_Methylated N-Methylated Amide Bond (-CO-N(CH3)-) Permeability_Low Low Cell Permeability Flexible->Permeability_Low Protease->Permeability_Low No_HBD No Hydrogen Bond Donor N_Methylated->No_HBD Shielded from Solvent Rigid Reduced Conformational Flexibility N_Methylated->Rigid Protease_Resistant Protease Resistant N_Methylated->Protease_Resistant Permeability_High High Cell Permeability Rigid->Permeability_High Protease_Resistant->Permeability_High

Caption: Impact of N-methylation on peptide properties and cell permeability.

Quantitative Comparison: Performance in Permeability Assays

To objectively assess the impact of N-methylation on cell permeability, two standard in vitro assays are commonly employed: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This assay measures passive diffusion across an artificial lipid membrane, providing a clean measure of a compound's ability to traverse a lipid bilayer without the influence of cellular transporters.[5][6]

  • Caco-2 Assay: This cell-based assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a barrier that mimics the human intestinal epithelium, complete with active transporters and efflux pumps.[1][2] This provides a more biologically relevant measure of permeability.[1]

The following table summarizes comparative data for a cyclic peptide and its N-methylated analog.

PeptidePAMPA Permeability (%)Caco-2 Apparent Permeability (Papp) (10⁻⁶ cm/s)
Unmodified Cyclic Peptide~6%1
N-Methylated Analog17%21

Data adapted from a study on rationally designed orally bioavailable peptides.[6]

As the data clearly indicate, N-methylation significantly enhanced the permeability of the cyclic peptide in both the artificial membrane and the cell-based assay, with a more than 20-fold increase in the Caco-2 Papp value.[6]

Experimental Methodologies

A robust assessment of peptide permeability requires meticulous experimental execution. Below are detailed, step-by-step protocols for the synthesis of N-methylated peptides and their subsequent evaluation in permeability assays.

Synthesis of N-Methylated Peptides: A Microwave-Assisted Approach

The synthesis of N-methylated peptides can be challenging due to the sterically hindered coupling to a secondary amine.[7] Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as an efficient method to overcome these difficulties.[4][7][8][9]

start Start: Resin Swelling deprotection1 Fmoc Deprotection (Piperidine in DMF) start->deprotection1 coupling1 Amino Acid Coupling (HATU/DIEA) deprotection1->coupling1 wash1 Wash (DMF, DCM) coupling1->wash1 n_methylation On-Resin N-Methylation (o-NBS-Cl, DBU, 2-mercaptoethanol) wash1->n_methylation For N-methylated residue coupling2 Microwave-Assisted Coupling of next Amino Acid wash2 Wash (DMF, DCM) n_methylation->wash2 wash2->coupling2 repeat Repeat Deprotection, Coupling, and Washing for remaining residues coupling2->repeat cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) repeat->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry) purification->analysis end End: Purified N-Methylated Peptide analysis->end

Caption: Workflow for microwave-assisted solid-phase synthesis of N-methylated peptides.

Step-by-Step Protocol:

  • Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the deprotected amine on the resin using a coupling agent such as HATU and a base like DIEA.

  • On-Resin N-Methylation (for the desired residue):

    • Protect the N-terminal amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl).

    • Methylate the sulfonamide using a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base.

    • Remove the o-NBS protecting group using 2-mercaptoethanol and DBU.

  • Microwave-Assisted Coupling to N-Methylated Residue: The coupling of the subsequent amino acid to the N-methylated (secondary) amine is often slow. Microwave irradiation can significantly accelerate this step and improve coupling efficiency.

  • Repeat: Continue the cycle of deprotection and coupling for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Step-by-Step Protocol:

  • Prepare the Artificial Membrane: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin) in an organic solvent (e.g., dodecane).[10] Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Solutions:

    • Dissolve the test peptides (both N-methylated and unmodified) and control compounds (e.g., a high-permeability and a low-permeability standard) in a buffer solution (e.g., PBS with a small percentage of DMSO).[10][11]

    • Fill the wells of a 96-well acceptor plate with buffer.[10]

  • Assemble the PAMPA "Sandwich": Place the donor plate containing the peptide solutions onto the acceptor plate.[12]

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 10-20 hours).[10]

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following formula:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq])

    Where:

    • V_D = Volume of the donor well

    • V_A = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C_A] = Concentration in the acceptor well

    • [C_eq] = Equilibrium concentration

Caco-2 Permeability Assay

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 18-22 days to allow them to differentiate and form a confluent monolayer with tight junctions.[1]

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Prepare Solutions: Dissolve the test peptides and control compounds in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Permeability Measurement (Apical to Basolateral):

    • Add the peptide solution to the apical (upper) chamber of the Transwell insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 2 hours), take a sample from the basolateral chamber.[1]

  • Sample Analysis: Determine the concentration of the peptide in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value using the formula:

    Papp = (dQ/dt) / (A * C_0)

    Where:

    • dQ/dt = The rate of permeation

    • A = The surface area of the filter membrane

    • C_0 = The initial concentration in the apical chamber

Cellular Uptake Assay using Fluorescence Microscopy

Step-by-Step Protocol:

  • Peptide Labeling: Synthesize the peptides with a fluorescent label (e.g., TMR, Cy3, or Cy5) at a position that does not interfere with its activity or permeability.[13]

  • Cell Culture: Seed cells (e.g., HeLa or Huh-7) onto glass-bottom dishes or multi-well plates and allow them to adhere overnight.[13]

  • Peptide Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled peptides at the desired concentration.[13]

  • Incubation: Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C.[13]

  • Washing: Remove the peptide-containing medium and wash the cells several times with ice-cold PBS to remove any non-internalized peptide.[13]

  • Fixation and Staining (Optional): Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain for specific cellular compartments (e.g., DAPI for the nucleus, LysoTracker for lysosomes) if colocalization studies are desired.

  • Imaging: Acquire images using a confocal microscope.[14]

  • Quantitative Analysis: Use image analysis software to quantify the fluorescence intensity within the cells. This provides a measure of the relative uptake of the N-methylated versus the unmodified peptide.

Conclusion

N-methylation is a powerful and proven strategy for enhancing the cell permeability of peptides.[1] By reducing the number of hydrogen bond donors, inducing favorable conformations, and increasing proteolytic stability, this modification can transform a membrane-impermeable peptide into a cell-penetrating therapeutic candidate. The experimental data from PAMPA and Caco-2 assays provide clear, quantitative evidence of the benefits of N-methylation. By leveraging the detailed protocols provided in this guide, researchers can effectively synthesize, evaluate, and optimize N-methylated peptides, unlocking their vast therapeutic potential for targeting intracellular disease mechanisms.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

  • Li, Y., Li, W., & Xu, Z. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 314. [Link]

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Gilon, C., Hoffman, A., & Kessler, H. (2008). The effect of multiple N-methylation on intestinal permeability of cyclic hexapeptides. Molecular Pharmaceutics, 5(2), 245–255. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • LifeTein. (2018, June 26). How to measure the cellular uptake of peptides? Retrieved from [Link]

  • Nielsen, D. S., Ho, D., & Lokey, R. S. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 7(11), 810–817. [Link]

  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cellular Uptake of Peptides by Confocal Microscopy. Retrieved from [Link]

  • White, T. R., Renzelman, C. M., & Lokey, R. S. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. eScholarship, University of California. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Vinogradov, A. A., et al. (2018). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 115(20), 5144-5149. [Link]

  • Bio-protocol. (2016). Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria. [Link]

  • European Commission, Joint Research Centre. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). A quantitative validation of fluorophore-labelled cell-permeable peptide conjugates: fluorophore and cargo dependence of import. Retrieved from [Link]

Sources

Comparative

N-Methylation's Impact on Peptide Binding Affinity: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, the optimization of peptide-based therapeutics is a paramount objective. Peptides offer high specificity and low toxicity but are often hampered by poor me...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the optimization of peptide-based therapeutics is a paramount objective. Peptides offer high specificity and low toxicity but are often hampered by poor metabolic stability and low cell permeability. N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a powerful strategy to overcome these limitations. This guide provides an in-depth, objective comparison of the binding affinity of N-methylated versus non-methylated peptides, supported by experimental data and detailed protocols, to empower you in your research and development endeavors.

The Rationale Behind N-Methylation: A Conformational Game-Changer

The decision to N-methylate a peptide is a strategic one, rooted in the desire to modulate its three-dimensional structure and, consequently, its biological activity. The introduction of a methyl group to the amide nitrogen has profound effects on the peptide's conformational landscape.[1]

The primary structural consequence of N-methylation is the restriction of the peptide backbone's flexibility. This steric hindrance limits the rotation around the phi (Φ) and psi (Ψ) dihedral angles, effectively "locking" the peptide into a more defined conformation.[2] This pre-organization of the peptide into its bioactive conformation can significantly reduce the entropic penalty upon binding to its target, leading to a substantial increase in binding affinity.[3]

Furthermore, N-methylation eliminates a hydrogen bond donor, which can disrupt the formation of secondary structures like α-helices and β-sheets that might not be favorable for receptor binding.[1] This modification also increases the peptide's lipophilicity, which can enhance its ability to cross cell membranes.[4]

Quantifying the Difference: A Look at the Data

The theoretical advantages of N-methylation are borne out by experimental evidence. A systematic N-methyl scan of various peptides has demonstrated its potential to dramatically alter binding affinity and receptor selectivity.

Peptide ClassParent PeptideN-Methylated AnalogTarget ReceptorBinding Affinity (IC50/Ki, nM) - ParentBinding Affinity (IC50/Ki, nM) - N-MethylatedFold Change in AffinityReference
Somatostatin Analog cyclo(-PFwKTF-)cyclo[-PF(N-Me)wKTF-]Somatostatin Receptor 5 (SSTR5)>10001.8>555-fold increase[2]
Somatostatin Analog Cpa-cyclo(DCys-Pal-DTrp-Lys-Thr-Cys)-Nal-NH2Cpa-cyclo(DCys-Pal-DTrp-(N-Me)Lys-Thr-Cys)-Nal-NH2Somatostatin Receptor 5 (SSTR5)1345.9822.4-fold increase[5]
RGD Peptide cyclo(RGDfV)cyclo(RGDf-N(Me)V)Integrin αVβ32.61.51.7-fold increase[6]
RGD Peptide cyclo(RGDfV)cyclo(RGDf-N(Me)V)Integrin αIIbβ3>1000>1000-[6]
HIV-1 TAR RNA Binder Unmethylated PeptideN-Methylated PeptideHIV-1 TAR RNA~300 nM (Kd)~3 nM (Kd)~100-fold increase[7]

Table 1: Comparative binding affinities of N-methylated and non-methylated peptides. This table summarizes experimental data showcasing the impact of N-methylation on the binding affinity of different peptide classes to their respective targets.

Visualizing the Workflow for Binding Affinity Determination

A systematic approach is crucial for comparing the binding affinities of N-methylated and non-methylated peptides. The following workflow outlines the key steps, from peptide synthesis to data analysis.

G cluster_0 Peptide Synthesis & Purification cluster_1 Binding Affinity Measurement cluster_2 Data Analysis & Comparison a Synthesize Non-Methylated Peptide c Purify via HPLC a->c b Synthesize N-Methylated Analog b->c d Characterize via Mass Spectrometry c->d e Choose Assay: - Surface Plasmon Resonance (SPR) - Isothermal Titration Calorimetry (ITC) - Fluorescence Polarization (FP) d->e f Perform Binding Experiments e->f g Acquire Raw Data f->g h Calculate Binding Constants (Kd, IC50) g->h i Compare Affinities h->i j Structure-Activity Relationship (SAR) Analysis i->j

Workflow for comparing peptide binding affinities.

In-Depth Experimental Protocols

To ensure the scientific integrity of your findings, rigorous and well-controlled experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for three widely used techniques to measure binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on binding events.[8]

Experimental Protocol:

  • Surface Preparation:

    • Immobilize the target protein (ligand) onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the ligand solution (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.[9]

  • Binding Analysis:

    • Prepare a series of dilutions of the non-methylated and N-methylated peptides (analytes) in a suitable running buffer (e.g., HBS-EP).

    • Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase, followed by a dissociation phase where only running buffer flows over the surface.

    • Regenerate the sensor surface between analyte injections using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10]

Experimental Protocol:

  • Sample Preparation:

    • Dialyze both the target protein and the peptides (non-methylated and N-methylated) extensively against the same buffer to minimize heats of dilution.[11]

    • Accurately determine the concentrations of the protein and peptide solutions.

    • Degas the samples immediately before the experiment to prevent air bubbles.

  • ITC Experiment:

    • Fill the sample cell with the target protein solution (typically 5-50 µM).

    • Load the injection syringe with the peptide solution (typically 10-20 times the protein concentration).

    • Perform a series of small injections (e.g., 2 µL) of the peptide into the protein solution while monitoring the heat change.

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding.[12]

Experimental Protocol:

  • Probe Preparation:

    • Label the non-methylated or N-methylated peptide with a suitable fluorophore (e.g., fluorescein).

    • Purify the labeled peptide to remove any free dye.

  • Binding Assay:

    • In a microplate, add a fixed concentration of the fluorescently labeled peptide to a series of wells.

    • Add increasing concentrations of the target protein to these wells.

    • Incubate the plate to allow the binding reaction to reach equilibrium.[13]

  • Measurement and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

    • Plot the change in fluorescence polarization as a function of the target protein concentration.

    • Fit the resulting binding curve to a suitable equation to determine the equilibrium dissociation constant (Kd).

The Structural Basis of Altered Affinity

The impact of N-methylation on binding affinity is intricately linked to its effect on the peptide's conformational ensemble.

G cluster_0 Non-Methylated Peptide cluster_1 N-Methylated Peptide a High Conformational Flexibility b Multiple Low-Energy Conformations a->b i N-Methylation a->i Modified by c Higher Entropic Penalty upon Binding b->c d Potentially Lower Binding Affinity c->d e Reduced Conformational Flexibility f Pre-organized in Bioactive Conformation e->f g Lower Entropic Penalty upon Binding f->g h Potentially Higher Binding Affinity g->h i->e Induces

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Boc-N-methyl-D-norvaline

As a Senior Application Scientist, my goal is to extend support beyond the point of sale, fostering a laboratory environment where safety and scientific integrity are paramount. This guide provides an in-depth operationa...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to extend support beyond the point of sale, fostering a laboratory environment where safety and scientific integrity are paramount. This guide provides an in-depth operational plan for the proper disposal of Boc-N-methyl-D-norvaline, a crucial building block in peptide synthesis and pharmaceutical research.[1][2] Adherence to these procedures is not merely a matter of regulatory compliance; it is a foundational element of responsible research, protecting both laboratory personnel and the environment.

This document is structured to provide a logical, scientifically-grounded workflow, from initial hazard assessment to the final steps of waste segregation and collection. We will explore the "why" behind each step, ensuring that these protocols are not just followed, but understood.

Section 1: Hazard Identification and Risk Assessment

The cornerstone of any safety protocol is a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for Boc-N-methyl-D-norvaline is not publicly indexed, we can infer its likely hazard profile by examining structurally similar compounds, such as Boc-D-norvaline, Boc-DL-valine, and N-Boc-D-Valinol.[3][4][5] This approach, grounded in chemical analogy, allows us to establish a robust preliminary risk assessment.

Based on these analogs, Boc-N-methyl-D-norvaline is presumed to be a solid that is stable under normal conditions.[3][6] The primary risks are associated with irritation upon contact or inhalation.

Table 1: Presumed Hazard Profile of Boc-N-methyl-D-norvaline

PropertyPresumed ValueRationale / Source
Physical State Solid, powder, or crystalline solid.[3][6]Based on SDS for similar Boc-protected amino acids.
GHS Hazard Class Skin Irritation (Category 2)[4][5] Eye Irritation (Category 2)[4][5] Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation.[4][5]Based on GHS classifications for Boc-DL-valine and N-Boc-D-Valinol.[4][5]
Hazard Statements H315: Causes skin irritation.[4][5] H319: Causes serious eye irritation.[4][5] H335: May cause respiratory irritation.[4][5]Directly from SDS of analogous compounds.
Stability Stable under normal conditions.[3]Stated in the SDS for N-Boc-D-norvaline dicyclohexylammonium salt.[3]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[3]Thermal decomposition can release irritating gases and vapors.[3][7]

Causality: Identifying these hazards is the critical first step. The potential for skin, eye, and respiratory irritation dictates the minimum required Personal Protective Equipment (PPE) and handling procedures. Understanding the products of thermal decomposition informs firefighting measures and underscores the need to avoid exposing the chemical to high heat or incompatible materials like strong oxidizing agents.[3]

Section 2: Personal Protective Equipment (PPE) and Safety Precautions

Based on the risk assessment, a multi-layered approach to exposure prevention is necessary. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers implement control measures to reduce employee exposure to hazardous materials.[8]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated. The rationale is to prevent direct skin contact, mitigating the risk of skin irritation (H315).[5]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory. This is a direct countermeasure to the serious eye irritation hazard (H319).[3][5]

  • Body Protection: A standard laboratory coat should be worn to protect street clothes and prevent incidental skin contact.

  • Respiratory Protection: Handle the solid material in a well-ventilated area. To prevent dust formation, avoid aggressive scraping or pouring.[3][7] If there is a risk of generating dust that cannot be controlled by ventilation, a NIOSH-approved N95 respirator or higher should be used to mitigate the respiratory irritation hazard (H335).

Section 3: Disposal Workflow and Decision-Making

The proper disposal path for Boc-N-methyl-D-norvaline waste depends on its form and contamination status. The following diagram outlines the critical decision points for laboratory personnel. This workflow ensures that waste is correctly segregated, which is a cornerstone of compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9]

DisposalWorkflow cluster_classification Step 1: Waste Classification cluster_container Step 2: Container Management cluster_solid Step 2: Solid Waste Management start Waste Generated (Boc-N-methyl-D-norvaline) is_container Is it an empty container? start->is_container is_solid Is it solid waste or contaminated labware? is_container->is_solid No rcra_empty Follow RCRA Empty Protocol (Triple Rinse) is_container->rcra_empty Yes package_solid Package in a sealed, compatible container (e.g., HDPE) is_solid->package_solid Yes trash Dispose of rinsed container in regular lab trash (Deface Label) rcra_empty->trash collect_rinsate Collect rinsate as hazardous liquid waste rcra_empty->collect_rinsate label_waste Attach Hazardous Waste Label package_solid->label_waste store_waste Store in Satellite Accumulation Area (SAA) label_waste->store_waste request_pickup Request pickup from EHS store_waste->request_pickup

Caption: Decision workflow for the disposal of Boc-N-methyl-D-norvaline waste.

Section 4: Step-by-Step Disposal Protocols

Your institution's Chemical Hygiene Plan (CHP) is the ultimate authority on waste disposal procedures.[8][10] The following protocols represent best practices consistent with federal guidelines and should be adapted to your site-specific plan.

Protocol 4.1: Disposal of Unused or Waste Boc-N-methyl-D-norvaline (Solid)

This protocol applies to the pure compound, reaction byproducts, or mixtures containing Boc-N-methyl-D-norvaline.

  • Container Selection: Choose a waste container that is chemically compatible and in good condition, with a secure, leak-proof lid.[11] High-density polyethylene (HDPE) containers are a suitable choice.

  • Waste Collection: Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid any actions that could generate dust. Perform this transfer in a chemical fume hood or other ventilated area.

  • Labeling: Immediately affix a hazardous waste label to the container. The EPA requires specific information on this label.[11]

    • The words "Hazardous Waste".

    • The full chemical name: "Boc-N-methyl-D-norvaline". Do not use abbreviations. If it is a mixture, list all constituents and their approximate percentages.

    • The accumulation start date (the date the first piece of waste enters the container).

    • The appropriate hazard warnings (e.g., "Irritant").

    • Your name, department, and contact information.

  • Storage: Keep the waste container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[11] Ensure it is stored separately from incompatible materials.

  • Disposal: Once the container is full, or as per your institution's guidelines, arrange for pickup by your Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[12][13]

Protocol 4.2: Disposal of Contaminated Labware and Debris

This protocol covers items such as used gloves, weighing papers, and paper towels used for minor spill cleanup.

  • Segregation: Collect all solid debris contaminated with Boc-N-methyl-D-norvaline.

  • Packaging: Place the contaminated items in a durable, sealed plastic bag or a designated solid waste container.

  • Labeling and Disposal: The container must be labeled as hazardous waste, listing "Boc-N-methyl-D-norvaline contaminated debris." Manage this container according to the same storage and pickup procedures outlined in Protocol 4.1.

Protocol 4.3: Management of Empty Containers

An "empty" chemical container can only be disposed of as non-hazardous waste if it meets the EPA's "RCRA Empty" standard.[14]

  • Removal of Contents: Ensure that all possible material has been removed from the container by normal means (e.g., scraping, pouring).

  • Triple Rinsing:

    • Select a suitable solvent in which Boc-N-methyl-D-norvaline is soluble (e.g., methanol, dimethyl sulfoxide).[6]

    • Add the solvent to the container, filling it to about 10% of its capacity.

    • Secure the lid and swirl to rinse all interior surfaces thoroughly.

    • Pour the solvent rinsate into a designated hazardous liquid waste container.

    • Repeat this rinsing procedure two more times.

  • Rinsate Management: The collected rinsate is considered hazardous waste and must be managed and disposed of through your institution's EHS department.

  • Container Disposal: Once triple-rinsed, the container can be considered "RCRA Empty." Deface or remove the original label to prevent confusion.[15] The container can now be disposed of in the regular laboratory trash or recycling, according to your facility's procedures.

Section 5: Spill Management

In the event of a small spill of solid Boc-N-methyl-D-norvaline, follow these steps:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment and Cleanup: Gently sweep up the solid material, avoiding dust generation.[3][7] Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a sealed container.

  • Labeling and Disposal: Label the container as hazardous waste and manage it as described in Protocol 4.2.

  • Decontamination: Clean the spill surface with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policy.

By integrating these scientifically-grounded procedures into your daily laboratory operations, you contribute to a culture of safety and ensure that your vital research is conducted with the utmost responsibility. Always remember that your institution's EHS department is your primary resource for any questions regarding chemical safety and waste disposal.

References

  • Boc-DL-valine. PubChem, National Institutes of Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]

  • Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information, NIH. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

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Handling

A Researcher's Guide to Personal Protective Equipment for Handling Boc-N-methyl-D-norvaline

As a Senior Application Scientist, this guide provides essential safety and operational protocols for handling Boc-N-methyl-D-norvaline. Our commitment is to empower your research by ensuring a foundation of safety and b...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and operational protocols for handling Boc-N-methyl-D-norvaline. Our commitment is to empower your research by ensuring a foundation of safety and best practices, making this your trusted resource for chemical handling. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a comprehensive understanding of the necessary precautions.

Hazard Assessment: Understanding the Need for Protection

Boc-N-methyl-D-norvaline, like many specialized reagents used in drug development, presents a unique challenge for safety assessment. While Safety Data Sheets (SDS) for this specific compound and structurally similar ones, such as N-Boc-L-norvaline and Boc-D-valinol, do not classify it as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), a crucial caveat is often noted: the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

This lack of comprehensive data necessitates a conservative approach. The fundamental principle of laboratory safety, as outlined by OSHA's Laboratory Standard (29 CFR 1910.1450), is to treat substances of unknown toxicity with caution.[2][3] Based on data from analogous compounds, potential hazards include skin, eye, and respiratory irritation.[4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical component of a robust Chemical Hygiene Plan (CHP).[3][6]

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is the primary barrier between the researcher and potential chemical exposure.[7][8] The following equipment is mandatory when handling Boc-N-methyl-D-norvaline in solid (powder) or solution form.

EquipmentStandard/SpecificationRationale for Use
Eye Protection ANSI Z87.1-2010 or higherProtects against accidental splashes of solutions or airborne particles of the solid compound, which may cause serious eye irritation.[5][9]
Hand Protection Chemically Resistant Gloves (e.g., Nitrile)Prevents direct skin contact, which can cause irritation.[4] Disposable nitrile gloves offer excellent dexterity and protection for incidental contact.
Body Protection Professional Lab CoatShields skin and personal clothing from spills and contamination. Cotton or flame-resistant blends are recommended over synthetic materials.
Foot Protection Closed-toe ShoesProtects feet from spills. Perforated shoes or sandals are not permissible in a laboratory setting where chemicals are handled.[10]
Procedural Discipline: Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct use. Cross-contamination during the removal (doffing) of PPE is a common and preventable cause of exposure.

Step-by-Step Donning Protocol (Putting On PPE)

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to create a seal.

  • Eye Protection: Put on safety glasses or goggles. If a significant splash risk exists, a face shield should be worn over safety glasses.[9]

Step-by-Step Doffing Protocol (Removing PPE) This sequence is designed to move from most contaminated to least contaminated, minimizing the risk of spreading the chemical to your skin or clean areas.

  • Gloves: Remove gloves using a glove-to-glove technique. Pinch the palm of one glove and peel it off without touching your bare skin. With the clean hand, slide your fingers under the cuff of the remaining glove and peel it downwards. Dispose of them immediately in the designated waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it outwards and away from your body, touching only the inside surfaces.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

  • Eye Protection: Remove safety glasses by handling the earpieces.

Workflow for PPE Selection and Use

The decision to use specific PPE is an integral part of the experimental planning process. The following diagram illustrates a logical workflow for ensuring safety when handling Boc-N-methyl-D-norvaline.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_execution Execution & Disposal start Review Safety Data Sheet (SDS) & Internal Chemical Hygiene Plan assess Assess Task-Specific Risks (e.g., weighing, dissolution, transfer) start->assess decision_dust Risk of Aerosolization/Dust? assess->decision_dust base_ppe Select Base PPE: - Safety Glasses (ANSI Z87.1) - Nitrile Gloves - Lab Coat decision_splash Significant Splash Risk? base_ppe->decision_splash decision_dust->base_ppe No respirator Add Respiratory Protection (e.g., N95 Respirator or work in a fume hood) decision_dust->respirator Yes respirator->base_ppe face_shield Add Face Shield (over safety glasses) decision_splash->face_shield Yes proceed Proceed with Experiment Following Donning/Doffing Protocols decision_splash->proceed No face_shield->proceed disposal Dispose of Contaminated PPE & Chemical Waste According to Institutional EHS Guidelines proceed->disposal

Caption: Workflow for risk assessment and PPE selection when handling Boc-N-methyl-D-norvaline.

Operational and Disposal Plan

Safe handling extends beyond personal protection to include the management of the chemical and associated waste.

Handling and Engineering Controls:

  • Always handle Boc-N-methyl-D-norvaline in a well-ventilated area.

  • For procedures that may generate dust (e.g., weighing the solid), it is highly recommended to perform the task within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[7]

Spill Management:

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Protect: Ensure you are wearing the appropriate PPE before addressing the spill.

  • Contain & Clean: For a small spill of the solid, carefully sweep it up to avoid creating dust and place it in a sealed, labeled container for disposal.[1][11] Prevent the powder from entering drains.[1]

  • Decontaminate: Clean the spill area thoroughly.

Disposal of Contaminated Materials:

  • Chemical Waste: Unused Boc-N-methyl-D-norvaline and any material from spill cleanup must be disposed of as hazardous chemical waste.[12][13] Collect it in a clearly labeled, sealed container.[13]

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste container. Do not discard them in the regular trash.

  • Consult EHS: Always follow the specific protocols established by your institution's Environmental Health and Safety (EHS) department for chemical waste disposal.[12][13]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • ECHA publishes guidance on chemical safety assessment. Fieldfisher. [Link]

  • OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • ECHA Publishes Concise Guidance on Chemical Safety Assessment. The Acta Group. [Link]

  • ECHA publishes guidance document on best practices for qualitative human health risk assessment. Chemycal. [Link]

  • Introduction to ECHA's guidance on new CLP hazard classes. European Chemicals Agency (ECHA) via YouTube. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). [Link]

  • Boc-N-methyl-D-norvaline. PubChem, National Institutes of Health (NIH). [Link]

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]

  • Boc-DL-valine Safety and Hazards. PubChem, National Institutes of Health (NIH). [Link]

  • Chemical safety assessment. Wikipedia. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Dual protection of amino functions involving Boc. Royal Society of Chemistry Publishing. [Link]

  • Boc Protected Compounds. Hebei Boze Chemical Co., Ltd. [Link]

Sources

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